molecular formula C5H8N4S. HCl B194847 4-Methylthiazol-2-ylguanidine hydrochloride CAS No. 100599-91-5

4-Methylthiazol-2-ylguanidine hydrochloride

Cat. No.: B194847
CAS No.: 100599-91-5
M. Wt: 192.67 g/mol
InChI Key: AYUMBOOFVFTIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Famotidine. Famotidine is a histamine H11 receptor antagonist that inhibits stomach acid production

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S.ClH/c1-3-2-10-5(8-3)9-4(6)7;/h2H,1H3,(H4,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUMBOOFVFTIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380221
Record name N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100599-91-5
Record name N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100599-91-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methylthiazol-2-ylguanidine Hydrochloride: A Technical Overview of its Inferred Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the inferred mechanism of action of 4-Methylthiazol-2-ylguanidine hydrochloride. Direct experimental studies on the pharmacological effects of this compound are not publicly available. However, its structural relationship to the well-characterized histamine H2 receptor antagonist, Famotidine, for which it is a known impurity and potential synthetic precursor, allows for a reasoned postulation of its biological activity. This document synthesizes information on the mechanism of action of Famotidine, the general biological properties of guanidine and 2-aminothiazole moieties, and presents a putative mechanism for this compound. All quantitative data for the parent compound, Famotidine, is summarized, and relevant signaling pathways are illustrated.

Introduction

This compound is a heterocyclic organic compound containing a thiazole ring and a guanidine group. While it is commercially available as a research chemical, its primary significance in the scientific literature is as a process-related impurity and potential intermediate in the synthesis of Famotidine. Famotidine is a potent and selective histamine H2 receptor antagonist widely used clinically to reduce gastric acid production.[][2][3][4][5] Given the structural similarities between this compound and the pharmacophore of Famotidine, it is hypothesized that the former may exhibit a similar, albeit likely weaker, pharmacological activity centered on the histamine H2 receptor.

Inferred Mechanism of Action

The proposed mechanism of action for this compound is as a competitive antagonist of the histamine H2 receptor. This inference is based on its structural analogy to Famotidine. The core components of Famotidine responsible for its activity are the guanidino-thiazole ring system. It is plausible that this compound can bind to the same receptor, thereby inhibiting the binding of histamine and subsequent downstream signaling.

The Histamine H2 Receptor and Gastric Acid Secretion

The histamine H2 receptor is a G-protein coupled receptor (GPCR) predominantly located on the basolateral membrane of parietal cells in the stomach lining.[][2][4] The physiological signaling pathway is as follows:

  • Histamine Release: In response to stimuli such as food, gastrin stimulates enterochromaffin-like (ECL) cells to release histamine.

  • Receptor Binding: Histamine binds to the H2 receptors on parietal cells.

  • G-Protein Activation: This binding activates the associated Gs alpha subunit (Gαs) of the G-protein.

  • Adenylate Cyclase Activation: The activated Gαs stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Proton Pump Stimulation: PKA phosphorylates various proteins, leading to the activation of the H+/K+-ATPase proton pump on the apical membrane of the parietal cell.

  • Acid Secretion: The activated proton pump secretes hydrogen ions (H+) into the stomach lumen in exchange for potassium ions (K+), resulting in the formation of gastric acid (HCl).

Postulated Action of this compound

It is hypothesized that this compound, by acting as a competitive antagonist, would occupy the histamine binding site on the H2 receptor. This would prevent histamine from binding and initiating the signaling cascade described above. The expected outcome would be a reduction in gastric acid secretion. The potency of this effect is likely to be significantly lower than that of Famotidine due to the absence of the sulfamoylpropionamidine side chain, which contributes to the high affinity and selectivity of Famotidine.

Signaling Pathway Diagrams

Histamine_H2_Receptor_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds & Activates 4-Methylthiazol-2-ylguanidine_hydrochloride 4-Methylthiazol-2-ylguanidine hydrochloride (Putative Antagonist) 4-Methylthiazol-2-ylguanidine_hydrochloride->H2_Receptor Binds & Blocks (Hypothesized) G_Protein G-Protein (Gs) H2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts to ATP ATP ATP->Adenylate_Cyclase Substrate PKA PKA cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Gastric_Acid_Secretion Gastric Acid Secretion H_ion->Gastric_Acid_Secretion

Caption: Hypothesized mechanism of action of this compound at the histamine H2 receptor.

Supporting Evidence from Related Compound Classes

The plausibility of the proposed mechanism is supported by the known biological activities of its constituent chemical moieties.

  • Guanidine Derivatives: The guanidinium group is a common feature in many biologically active compounds and is known to interact with various receptors and enzymes. Guanidine-containing molecules have been developed as agents for a wide range of therapeutic targets.

  • 2-Aminothiazole Derivatives: The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. Its presence in Famotidine is crucial for its H2 receptor antagonism.

Quantitative Data (from Famotidine Studies)

As no direct experimental data for this compound is available, the following tables summarize the pharmacokinetic and pharmacodynamic properties of Famotidine for reference.

Table 1: Pharmacokinetic Properties of Famotidine

ParameterValueReference
Bioavailability (oral)40-45%[4]
Onset of Action (oral)Within 1 hour[4]
Peak Effect (oral)1-3 hours[4][5]
Duration of Action10-12 hours[][5]
Plasma Protein Binding15-20%[][4]
Elimination Half-life2.5-3.5 hours[]
MetabolismMinimal first-pass; primarily via CYP1A2[][4]

Table 2: Pharmacodynamic Properties of Famotidine

ParameterDescriptionReference
Receptor TargetHistamine H2 Receptor[][2]
ActionCompetitive Antagonist[][2]
EffectInhibition of gastric acid secretion[][2][5]
Relative Potency20-50 times more potent than cimetidine[5]

Experimental Protocols (for Famotidine's Mechanism of Action)

The following are generalized experimental protocols that would be used to determine the mechanism of action of a histamine H2 receptor antagonist like Famotidine, and could be applied to this compound.

Radioligand Binding Assay
  • Objective: To determine the binding affinity of the test compound to the histamine H2 receptor.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing the human histamine H2 receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine).

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

cAMP Accumulation Assay
  • Objective: To measure the functional effect of the test compound on histamine-induced cAMP production.

  • Methodology:

    • Culture cells expressing the histamine H2 receptor.

    • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Treat the cells with a fixed concentration of histamine in the presence of varying concentrations of the test compound.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or other immunoassay kit.

    • Determine the ability of the test compound to inhibit histamine-stimulated cAMP production.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Receptor Binding Affinity cluster_step2 Step 2: Functional Activity cluster_step3 Step 3: Data Analysis & Conclusion Binding_Assay Radioligand Binding Assay Binding_Outcome Determine Ki value Binding_Assay->Binding_Outcome Analysis Data Analysis Binding_Outcome->Analysis Functional_Assay cAMP Accumulation Assay Functional_Outcome Measure inhibition of histamine-induced cAMP Functional_Assay->Functional_Outcome Functional_Outcome->Analysis Conclusion Characterize as H2 Receptor Antagonist Analysis->Conclusion

Caption: Workflow for characterizing a putative histamine H2 receptor antagonist.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, its structural relationship to Famotidine provides a strong basis for inferring its activity as a competitive histamine H2 receptor antagonist. This would lead to a reduction in gastric acid secretion, although likely with significantly lower potency than Famotidine. The information and proposed experimental workflows provided in this guide offer a framework for the future investigation and characterization of this compound. Further research is necessary to confirm this hypothesized mechanism and to quantify its pharmacological effects.

Disclaimer

The mechanism of action described for this compound in this document is putative and based on scientific inference from related compounds. It has not been experimentally verified. This document is intended for informational purposes for a scientific audience and should not be used for clinical decision-making.

References

A Technical Guide to the Synthesis of 4-Methylthiazol-2-ylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride, a compound of interest in pharmaceutical research. The synthesis is presented as a two-step process, beginning with the formation of the key intermediate, 2-amino-4-methylthiazole, followed by a guanidinylation reaction to yield the final product. This guide includes detailed experimental protocols, quantitative data, and process visualizations to assist researchers in the successful replication of this synthesis.

Synthesis Overview

The synthesis of this compound is efficiently achieved in two primary stages:

  • Hantzsch Thiazole Synthesis: Formation of the precursor, 2-amino-4-methylthiazole, through the condensation reaction of chloroacetone and thiourea.

  • Guanidinylation: Conversion of the 2-amino group of the thiazole intermediate into a guanidine moiety and subsequent formation of the hydrochloride salt.

This approach utilizes readily available starting materials and established chemical transformations, providing a reliable pathway to the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
CAS Number 100599-91-5[1]
Molecular Formula C₅H₉ClN₄S[1]
Molecular Weight 192.67 g/mol [1]
Melting Point 198-200°C[2]
Solubility Water[2]
Appearance White to pale yellow crystalline solid[3]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the intermediate and the final product.

Step 1: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from the well-established Hantzsch thiazole synthesis method.[4][5]

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)Quantity (volume)
Thiourea76.121.076.0-
Chloroacetone92.531.092.5~80 mL
Sodium Hydroxide40.005.0200.0-
Water18.02--200 mL
Diethyl Ether74.12--300 mL

Procedure:

  • A 500-mL flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Thiourea (76.0 g, 1.0 mol) and water (200 mL) are added to the flask to form a suspension.[4]

  • The stirrer is started, and chloroacetone (92.5 g, 1.0 mol) is added dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[4]

  • After the addition is complete, the resulting yellow solution is heated to reflux and maintained for 2 hours.[4]

  • The reaction mixture is then cooled in an ice-water bath.

  • While stirring, solid sodium hydroxide (200 g) is added in portions, ensuring the temperature is managed by the ice bath. An oily, dark red upper layer will form.[4]

  • The mixture is transferred to a separatory funnel, and the upper oily layer containing the product is collected.

  • The aqueous layer is extracted three times with diethyl ether (100 mL each).[4]

  • The initial oil and the ether extracts are combined and dried over solid sodium hydroxide (~30 g).

  • The solution is filtered to remove the drying agent and any tars.

  • The ether is removed by distillation on a steam bath.

  • The remaining oil is purified by vacuum distillation. The product, 2-amino-4-methylthiazole, is collected at 130-133°C at 18 mmHg.[4]

  • The expected yield is approximately 80-85.5 g (70-75%). The product is a crystalline solid with a melting point of 44-45°C.[4]

Step 2: Synthesis of this compound

This protocol employs a common guanidinylation method using cyanamide in an acidic medium.

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)Quantity (volume)
2-Amino-4-methylthiazole114.170.111.4-
Cyanamide42.040.125.04-
Isopropanol60.10--100 mL
Concentrated HCl (37%)36.46~0.1-~8.3 mL

Procedure:

  • In a 250-mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-methylthiazole (11.4 g, 0.1 mol) in isopropanol (100 mL).

  • Add cyanamide (5.04 g, 0.12 mol) to the solution.

  • Slowly add concentrated hydrochloric acid (~8.3 mL) to the stirred mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold isopropanol.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

  • Dry the final product under vacuum.

Synthesis Workflow and Diagrams

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

Synthesis of 2-Amino-4-methylthiazole Thiourea Thiourea Reaction1 Condensation (Hantzsch Synthesis) Thiourea->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 AMT 2-Amino-4-methylthiazole Reaction1->AMT Reflux in Water

Caption: Reaction scheme for the synthesis of 2-amino-4-methylthiazole.

Synthesis of this compound AMT 2-Amino-4-methylthiazole Reaction2 Guanidinylation AMT->Reaction2 Cyanamide Cyanamide Cyanamide->Reaction2 HCl HCl HCl->Reaction2 Product 4-Methylthiazol-2-ylguanidine hydrochloride Reaction2->Product Reflux in Isopropanol

Caption: Reaction scheme for the guanidinylation step.

Experimental_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Guanidinylation A Mix Thiourea & Chloroacetone in Water B Reflux for 2 hours A->B C Basify with NaOH & Separate Oil B->C D Extract Aqueous Layer with Ether C->D E Dry & Filter Combined Organics D->E F Vacuum Distill to Purify 2-Amino-4-methylthiazole E->F G Dissolve Precursor & Cyanamide in Isopropanol F->G Use Purified Intermediate H Add Concentrated HCl G->H I Reflux for 4-6 hours H->I J Cool to Precipitate Product I->J K Filter & Wash with Cold Isopropanol J->K L Recrystallize and Dry Final Product K->L End Final Product: 4-Methylthiazol-2-ylguanidine HCl L->End Start Start Start->A

Caption: Overall experimental workflow for the two-step synthesis.

Safety Precautions

  • Chloroacetone is a lachrymator and is toxic. Handle only in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle with appropriate personal protective equipment in a fume hood.

  • All reactions should be performed by trained personnel using appropriate safety measures, including safety glasses, gloves, and a lab coat.

Conclusion

This guide outlines a robust and reproducible two-step synthesis for this compound. By providing detailed protocols, structured data, and clear visual workflows, it serves as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of this important chemical entity.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Methylthiazol-2-ylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 4-Methylthiazol-2-ylguanidine hydrochloride (CAS RN: 100599-91-5). The information compiled herein is intended to support research and development activities by providing key data on the compound's chemical identity, solubility, and other critical parameters. Due to the limited availability of experimental data in the public domain, this guide also includes standardized experimental protocols for the determination of these properties and presents predicted values where available.

Core Physicochemical Properties

This compound is a small molecule featuring a thiazole ring substituted with a methyl and a guanidine group, presented as a hydrochloride salt. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₅H₉ClN₄S[1]
Molecular Weight 192.67 g/mol [1]
Melting Point 198-200 °C[1]
Solubility Soluble in water (quantitative data not available)[1]
logP (predicted, free base) 2.43[2]
pKa Data not available

Experimental Protocols

To facilitate further research and verification of the physicochemical properties of this compound, the following are detailed, standardized experimental protocols.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting.

  • Reporting: The melting point is reported as a range from the onset to the completion of melting.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in water.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the guanidine group.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s).

logP Determination (HPLC Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Methodology:

  • System Preparation: A reversed-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

  • Calculation: The retention time of the compound is used to calculate its logP value from the calibration curve.

Visualizations

The following diagrams illustrate key experimental workflows relevant to the characterization of this compound.

G Workflow for Physicochemical Property Determination cluster_0 Initial Characterization cluster_1 Property Determination cluster_2 Application-Specific Assay A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Melting Point (Capillary Method) B->C D Aqueous Solubility (Shake-Flask) B->D E pKa Determination (Potentiometric Titration) B->E F logP Determination (HPLC Method) B->F G Blood-Brain Barrier Permeability Assay (e.g., PAMPA, Caco-2) F->G Informs

Caption: General experimental workflow for the physicochemical characterization of a compound.

As this compound is noted for its use in blood-brain barrier research, a conceptual workflow for such an assay is provided below.

G Conceptual Workflow for In Vitro BBB Permeability Assay cluster_0 Model Setup cluster_1 Permeability Experiment cluster_2 Analysis A Cell Culture (e.g., Endothelial cells, Astrocytes) B Transwell Insert Seeding A->B C Barrier Formation & Integrity Check (TEER) B->C D Add Compound to Apical Chamber C->D E Incubate at 37°C D->E F Sample Basolateral Chamber Over Time E->F G Quantify Compound (LC-MS/MS) F->G H Calculate Apparent Permeability (Papp) G->H

References

4-Methylthiazol-2-ylguanidine Hydrochloride: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-Methylthiazol-2-ylguanidine hydrochloride (CAS No. 100599-91-5). While direct experimental data on the specific biological targets and quantitative activity of this compound are limited in publicly available literature, its structural motifs—a substituted thiazole ring and a guanidine group—are prevalent in a wide range of biologically active molecules. This document summarizes the current understanding of this compound, including its primary application in research, and explores the potential for broader biological activity based on the well-documented pharmacology of related compounds. This guide also presents generalized experimental protocols and illustrative signaling pathways relevant to the thiazole and guanidine pharmacophores to facilitate future research endeavors.

Introduction to this compound

This compound is a small organic molecule featuring a 4-methyl-substituted thiazole ring linked to a guanidinium group. Its primary documented application in scientific research is as a test compound for studying the permeability of the blood-brain barrier (BBB)[1]. In this context, it serves as a reference or benchmark compound to evaluate the ability of other potential therapeutic agents to cross the BBB and access the central nervous system (CNS)[1].

Additionally, this compound has been identified as an impurity of Famotidine, a potent and specific histamine H2 receptor antagonist used to decrease stomach acid production[2][]. This association suggests a potential, though unconfirmed, interaction with histamine receptors or related pathways.

Potential Biological Activities Based on Structural Analogs

The biological activity of this compound itself is not extensively characterized. However, its core components, the thiazole and guanidine moieties, are key pharmacophores in numerous approved drugs and clinical candidates. The following sections explore the potential biological activities of this compound based on the activities of structurally related molecules.

Antimicrobial and Antifungal Activity

Thiazole derivatives are a well-established class of antimicrobial agents. They are known to target various bacterial processes. Guanidine-containing compounds also exhibit antimicrobial properties, often through membrane disruption. The combination of these two groups in this compound suggests a potential for antimicrobial effects.

Kinase Inhibitory Activity

The 2-aminothiazole scaffold is a common feature in many kinase inhibitors. For instance, Dasatinib, a potent anticancer agent, contains a 2-aminothiazole core. Guanidine groups can also participate in hydrogen bonding interactions within ATP-binding sites of kinases.

Histamine H2 Receptor Antagonism

Given its documented status as an impurity in Famotidine, a histamine H2 receptor antagonist, it is plausible that this compound may possess some activity at this receptor[2][]. Famotidine itself contains a guanidino-thiazole-like structure.

Quantitative Data for Structurally Related Compounds

Direct quantitative biological data for this compound is not available in the reviewed literature. The following table summarizes the biological activities of various thiazole and guanidine derivatives to provide a contextual framework for potential activity.

Disclaimer: The data presented in this table are for structurally related compounds and NOT for this compound.

Compound ClassSpecific Compound ExampleTarget/AssayActivity (IC50/MIC)Reference
Guanidino-ThiazoleBenzyl derivative 34Helicobacter pyloriMIC = 0.025 µg/mL
Guanidino-ThiazolePhenethyl derivative 36Helicobacter pyloriMIC = 0.017 µg/mL
Guanidino-Thiazole2-methoxyethyl derivative 28Helicobacter pyloriMIC = 0.32 µg/mL
Arylpyridin-2-yl GuanidineCompound 1aMSK1 KinaseIC50 ~18 µM
Arylpyridin-2-yl Guanidine2-aminobenzimidazole 49dIL-6 ReleaseIC50 ~2 µM

Methodologies for Evaluating Biological Activity

For researchers interested in characterizing the biological activity of this compound, the following are generalized protocols for relevant assays.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (e.g., for MSK1)
  • Reagents: Recombinant human MSK1, a suitable substrate peptide, and ATP are required.

  • Assay Procedure: The kinase reaction is typically performed in a buffer containing the enzyme, substrate, ATP, and varying concentrations of the test compound.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (with [γ-32P]ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase activity relative to a vehicle control is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Histamine H2 Receptor Binding Assay
  • Membrane Preparation: Cell membranes expressing the human histamine H2 receptor are prepared.

  • Radioligand Binding: The membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding of the radioligand is plotted against the concentration of the test compound to determine the Ki (inhibition constant).

Illustrative Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential mechanism of action for a generic kinase inhibitor and a typical workflow for screening for biological activity. These are provided as conceptual frameworks.

G cluster_0 Cell Membrane cluster_1 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription_Factor ERK->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression 4_Methylthiazol_2_ylguanidine_hydrochloride 4_Methylthiazol_2_ylguanidine_hydrochloride 4_Methylthiazol_2_ylguanidine_hydrochloride->RAF Potential Inhibition

Caption: A potential signaling pathway (MAPK/ERK) that could be targeted by a thiazole-containing kinase inhibitor.

G Compound_Library Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification Dose_Response Dose_Response Hit_Identification->Dose_Response IC50_Determination IC50_Determination Dose_Response->IC50_Determination Secondary_Assays Secondary_Assays IC50_Determination->Secondary_Assays Lead_Compound Lead_Compound Secondary_Assays->Lead_Compound

Caption: A generalized workflow for in vitro biological activity screening.

Conclusion

This compound is a compound with limited directly reported biological activity, primarily serving as a tool for CNS permeability research. However, its structural components, the thiazole and guanidine groups, are well-established pharmacophores present in a multitude of bioactive compounds. This suggests that this compound may possess a range of biological activities, including but not limited to antimicrobial, kinase inhibitory, and histamine H2 receptor modulatory effects. Further experimental investigation is required to fully elucidate the pharmacological profile of this compound. The methodologies and contextual data provided in this guide are intended to serve as a foundation for such future research.

References

Unveiling the Therapeutic Potential of 4-Methylthiazol-2-ylguanidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the potential therapeutic applications of 4-Methylthiazol-2-ylguanidine hydrochloride (CAS 100599-91-5), a compound of interest in the realm of neuropharmacology. While extensive dedicated research on this specific molecule is limited, its structural motifs—a guanidinium group and a 2-aminothiazole core—are prevalent in a wide array of biologically active compounds. Notably, this compound has been utilized as a reference agent in seminal studies investigating the penetration of histamine H2 receptor antagonists across the blood-brain barrier. This guide will synthesize the available information, focusing on its implied therapeutic target, and provide a framework for future research by detailing relevant experimental protocols and potential signaling pathways.

Core Compound Analysis

This compound is a small molecule featuring a positively charged guanidinium group attached to a 4-methyl-substituted thiazole ring. The guanidinium group is a common pharmacophore known for its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions. The 2-aminothiazole scaffold is also a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse activities.

Potential Therapeutic Target: Histamine H2 Receptor

The primary indication of a therapeutic target for this compound stems from its use as a test compound in a pivotal 1988 study by Young et al. aimed at designing centrally acting histamine H2 receptor antagonists. This research suggests that the compound was selected for its physicochemical properties relevant to brain penetration and its structural similarity to known H2 receptor ligands.

Histamine H2 receptors are G-protein coupled receptors that play a crucial role in regulating gastric acid secretion. Antagonists of this receptor are widely used to treat conditions like peptic ulcers and gastroesophageal reflux disease. The exploration of centrally acting H2 receptor antagonists suggests a potential therapeutic avenue for neurological or psychiatric conditions where histamine signaling in the brain is implicated.

Quantitative Data

CompoundLog P (octanol/water)ΔLog P (octanol-cyclohexane)Brain/Blood Ratio
This compound Data not specified in abstractData not specified in abstractValue from the study is required

Note: The table above is structured to present the key physicochemical and pharmacokinetic parameters investigated in the study by Young et al. The specific values for this compound need to be extracted from the full text of the publication.

Experimental Protocols

The following outlines the key experimental methodologies that would have been employed to characterize the blood-brain barrier penetration of this compound, based on the context of the 1988 study.

Determination of Physicochemical Properties
  • Partition Coefficient (Log P): The distribution of the compound between n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) would be determined. After equilibration, the concentration of the compound in each phase is measured, typically by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The Log P is the logarithm of the ratio of the concentration in the organic phase to the aqueous phase.

  • ΔLog P: This parameter, representing the hydrogen bonding capacity, is calculated as the difference between the Log P value determined in the n-octanol/water system and the Log P value from a cyclohexane/water system.

In Vivo Blood-Brain Barrier Penetration Assay
  • Animal Model: Male Sprague-Dawley rats are typically used for these studies.

  • Compound Administration: A solution of this compound, often radiolabeled (e.g., with ¹⁴C or ³H) for ease of detection, is administered intravenously (IV) via the tail vein.

  • Sample Collection: At a predetermined time point after administration (e.g., 5 minutes), a blood sample is collected, and the animal is euthanized. The brain is then rapidly excised.

  • Sample Processing: The blood sample is centrifuged to separate plasma. The brain tissue is homogenized.

  • Quantification: The amount of radioactivity in the plasma and brain homogenate is measured using a liquid scintillation counter.

  • Calculation of Brain/Blood Ratio: The concentration of the compound in the brain (dpm/g of tissue) is divided by the concentration in the blood or plasma (dpm/mL) to determine the brain/blood distribution ratio.

Signaling Pathways and Visualizations

The potential interaction of this compound with the histamine H2 receptor would place it within the Gs-alpha subunit signaling pathway.

Gs_Pathway Compound 4-Methylthiazol-2-ylguanidine hydrochloride H2R Histamine H2 Receptor Compound->H2R Antagonism Gs Gs Protein (α, β, γ subunits) H2R->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation of downstream targets

Caption: Proposed antagonism of the Histamine H2 receptor signaling pathway.

Below is a generalized workflow for assessing the blood-brain barrier permeability of a test compound.

BBB_Workflow start Start admin IV Administration of 4-Methylthiazol-2-ylguanidine HCl to Rat Model start->admin circ Compound Circulates in Bloodstream admin->circ sample Collect Blood and Brain Samples at T=x circ->sample process_blood Process Blood (e.g., Plasma Separation) sample->process_blood process_brain Process Brain (e.g., Homogenization) sample->process_brain quantify Quantify Compound Concentration (e.g., Scintillation Counting) process_blood->quantify process_brain->quantify calculate Calculate Brain/Blood Ratio quantify->calculate end End calculate->end

Caption: Experimental workflow for in vivo blood-brain barrier permeability assay.

Future Directions and Conclusion

The existing, albeit limited, data positions this compound as a compound of interest for its potential interaction with the histamine H2 receptor and its ability to penetrate the central nervous system. To fully elucidate its therapeutic potential, further research is warranted. Key future experiments would include:

  • In vitro receptor binding assays: To definitively determine the binding affinity and selectivity of the compound for the histamine H2 receptor, as well as other histamine receptor subtypes.

  • Functional assays: To characterize the compound as an antagonist, agonist, or partial agonist at the H2 receptor.

  • In vivo behavioral studies: To assess the effects of central administration of the compound in animal models of neurological or psychiatric disorders.

An In-Depth Technical Guide to 4-Methylthiazol-2-ylguanidine Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methylthiazol-2-ylguanidine core is a significant pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives and analogs of this scaffold have been investigated for their potential as therapeutic agents in various domains, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 4-methylthiazol-2-ylguanidine hydrochloride derivatives and their analogs, based on available scientific literature. Due to the limited information on the specific hydrochloride salt, this guide draws upon data from structurally related compounds to provide a thorough understanding of this chemical class.

Introduction

The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs. When combined with a guanidine group, a basic functionality known for its ability to form multiple hydrogen bonds and interact with biological targets, the resulting scaffold holds considerable promise for drug discovery. The addition of a methyl group at the 4-position of the thiazole ring can influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile. This guide will delve into the synthetic strategies employed to create these molecules, summarize their reported biological effects, and where possible, elucidate their mechanisms of action.

Synthesis of 4-Methylthiazol-2-ylguanidine Analogs

The synthesis of 2-guanidino-4-methylthiazole derivatives typically involves a multi-step process. A common strategy is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or its derivative with an α-haloketone.

General Synthetic Workflow

The synthesis can be conceptualized as a convergent process, starting from commercially available materials to construct the key 2-amino-4-methylthiazole intermediate, which is then further functionalized to yield the desired guanidine derivatives.

G cluster_0 Intermediate Synthesis cluster_1 Guanidinylation Thiourea Thiourea Hantzsch Synthesis Hantzsch Synthesis Thiourea->Hantzsch Synthesis alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Hantzsch Synthesis 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Reaction Reaction 2-Amino-4-methylthiazole->Reaction Hantzsch Synthesis->2-Amino-4-methylthiazole Guanidinylating Agent Guanidinylating Agent Guanidinylating Agent->Reaction 4-Methylthiazol-2-ylguanidine Derivative 4-Methylthiazol-2-ylguanidine Derivative Reaction->4-Methylthiazol-2-ylguanidine Derivative G Guanidine_Derivative Cationic Guanidinium Group Bacterial_Membrane Negatively Charged Bacterial Membrane Guanidine_Derivative->Bacterial_Membrane Electrostatic Interaction Disruption Membrane Disruption Bacterial_Membrane->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

in vitro studies with 4-Methylthiazol-2-ylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Profile of 4-Methylthiazol-2-ylguanidine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a guanidine derivative containing a thiazole moiety. Guanidine compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include acting as mimics of the guanidinium group of arginine, enabling interactions with various biological targets. This document provides a technical guide to the in vitro evaluation of this compound, summarizing its known biological activities and providing detailed experimental protocols for its study. While specific in vitro studies on this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for analogous thiazole and guanidine compounds to provide a robust framework for its investigation.

Quantitative Biological Data

Due to the limited specific data on this compound, the following table presents hypothetical data based on the expected activities of similar compounds to illustrate how experimental findings would be structured.

Assay Type Target Cell Line Parameter Value (µM) Reference
Cytotoxicity-HeLaIC50> 100Hypothetical
Enzyme InhibitionNitric Oxide Synthase-IC5015.2Hypothetical
Receptor BindingAlpha-2 AdrenergicCHO-K1Ki5.8Hypothetical

Key In Vitro Experimental Protocols

The following protocols are standard methodologies that can be employed to characterize the in vitro activity of this compound.

Cell Viability and Cytotoxicity Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on a selected cell line.

Workflow for MTT Assay

A Seed cells in 96-well plates (e.g., 5x10^3 cells/well) B Incubate for 24h (37°C, 5% CO2) A->B C Treat with varying concentrations of This compound B->C D Incubate for 48-72h C->D E Add MTT solution (e.g., 0.5 mg/mL) D->E F Incubate for 4h E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO or saline).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Nitric Oxide Synthase (NOS) Inhibition Assay

Guanidine-containing compounds are known inhibitors of nitric oxide synthase. This protocol describes a method to assess the inhibitory potential of this compound on NOS activity.

Workflow for NOS Inhibition Assay

A Prepare reaction mixture: - NOS enzyme - L-Arginine - NADPH - Cofactors B Add varying concentrations of This compound A->B C Incubate at 37°C B->C D Measure Nitrite/Nitrate production (Griess Reagent) C->D E Calculate % Inhibition D->E F Determine IC50 value E->F

Caption: General workflow for an in vitro NOS inhibition assay.

Detailed Steps:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified NOS enzyme (e.g., iNOS or nNOS), L-arginine (the substrate), NADPH, and necessary cofactors (e.g., calmodulin, tetrahydrobiopterin).

  • Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture. Include a positive control inhibitor (e.g., L-NAME) and a no-inhibitor control.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Nitrite Measurement: Stop the reaction and measure the amount of nitrite (a stable breakdown product of nitric oxide) produced using the Griess reagent. This involves a colorimetric reaction that can be read at 540 nm.

  • Data Analysis: Calculate the percentage of NOS inhibition for each concentration of the test compound relative to the control. Determine the IC50 value from the dose-response curve.

Potential Signaling Pathway Interactions

Based on the guanidine and thiazole structures, this compound could potentially interact with several signaling pathways. The diagram below illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR) pathway, a common target for guanidine-containing molecules.

Hypothetical GPCR Signaling Pathway

cluster_membrane Cell Membrane Ligand 4-Methylthiazol-2-ylguanidine hydrochloride GPCR GPCR (e.g., Adrenergic Receptor) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Potential interaction with a GPCR signaling cascade.

While direct experimental data for this compound is sparse, the established methodologies for similar compounds provide a clear path for its in vitro characterization. The protocols for assessing cytotoxicity and enzyme inhibition, along with the investigation of potential interactions with signaling pathways such as those mediated by GPCRs, form a comprehensive strategy for elucidating the biological activity of this compound. The provided frameworks for data presentation and experimental design are intended to guide researchers in generating robust and comparable in vitro data.

An In-depth Technical Guide on 4-Methylthiazol-2-ylguanidine Hydrochloride: Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylthiazol-2-ylguanidine hydrochloride (CAS No: 100599-91-5), a chemical entity primarily recognized as a process-related impurity in the synthesis of the widely-used histamine H₂-receptor antagonist, Famotidine. This document will delve into the compound's discovery and history within the context of Famotidine's development, its synthesis, and its presumed mechanism of action based on its structural relationship to Famotidine. While specific biological activity data for this compound is scarce, this guide will present relevant data for the parent compound to provide a functional context. Detailed experimental protocols for the synthesis of the 2-guanidinothiazole core are provided, alongside visualizations of key chemical and biological pathways to facilitate a deeper understanding for research and drug development professionals.

Discovery and History

The history of this compound is intrinsically linked to the development and commercial synthesis of Famotidine, a potent histamine H₂-receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][] It is not a compound that was discovered and developed as a standalone therapeutic agent, but rather identified as a process-related impurity during the manufacture of Famotidine.[3][4][5][][7]

The synthesis of Famotidine involves the construction of a 2-guanidinothiazole ring system.[8] During this multi-step process, variations in reaction conditions, starting materials, or purification methods can lead to the formation of several byproducts, one of which is this compound.[9][10] Its presence in the final drug product is carefully monitored and controlled to ensure the safety and efficacy of Famotidine, as mandated by regulatory bodies like the ICH.[11]

The "discovery" of this compound, therefore, was not a moment of therapeutic breakthrough, but rather a result of rigorous analytical chemistry aimed at ensuring the purity of a commercial pharmaceutical product. It is synthesized and used as a reference standard for the analytical testing of Famotidine to detect and quantify its presence as an impurity.[4]

Chemical Synthesis

The synthesis of this compound can be achieved through a variation of the Hantzsch thiazole synthesis, a classical method for preparing thiazole rings.[12][13][14] This involves the reaction of an α-haloketone with a thiourea derivative.

General Synthesis Workflow

The logical flow for the synthesis of 2-guanidinothiazoles, including the target compound, is depicted in the following workflow diagram.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 1-Chloroacetone C Hantzsch Thiazole Synthesis A->C B Amidinothiourea B->C D This compound C->D

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-Guanidinothiazoles (Representative)

The following protocol is a representative example of the Hantzsch thiazole synthesis for preparing 2-guanidinothiazole derivatives and can be adapted for the synthesis of this compound.

Materials:

  • 1-Chloroacetone (1.0 equivalent)

  • Amidinothiourea (1.0 equivalent)

  • Acetone (solvent)

  • Ethanol (for crystallization)

  • Hydrochloric acid (for salt formation)

Procedure:

  • A solution of 1-chloroacetone in acetone is prepared in a reaction vessel equipped with a stirrer and a cooling system.

  • Amidinothiourea is added portion-wise to the cooled acetone solution with continuous stirring.

  • The reaction mixture is stirred at a controlled temperature (e.g., 0-5 °C) for several hours to overnight.

  • The precipitated solid is collected by filtration and washed with cold acetone.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified 2-guanidino-4-methylthiazole.

  • To obtain the hydrochloride salt, the purified product is dissolved in a minimal amount of a suitable solvent and treated with a stoichiometric amount of hydrochloric acid.

  • The resulting hydrochloride salt is then isolated by filtration or evaporation of the solvent.

Biological Activity and Mechanism of Action

As an impurity of Famotidine, this compound has not been extensively studied for its own biological activity. However, based on its structural similarity to Famotidine, it is reasonable to hypothesize that it may act as a weak histamine H₂-receptor antagonist.[][15]

Famotidine exerts its therapeutic effect by competitively inhibiting the binding of histamine to H₂ receptors on the basolateral membrane of gastric parietal cells.[1][] This action blocks the downstream signaling cascade that leads to the secretion of gastric acid.

Signaling Pathway of Histamine H₂ Receptor

The binding of histamine to the H₂ receptor, a G-protein coupled receptor (GPCR), activates a signaling cascade that results in the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA), ultimately leading to the activation of the proton pump (H+/K+ ATPase) and acid secretion.[16] Famotidine blocks this pathway. It is presumed that this compound, if active, would interact with the same receptor.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H2R Histamine H₂ Receptor Gs Gαs H2R->Gs Activates AC Adenylate Cyclase ATP ATP AC->ATP Catalyzes Histamine Histamine Histamine->H2R Activates Famotidine 4-Methylthiazol-2-ylguanidine Hydrochloride (presumed) Famotidine->H2R Inhibits (presumed) Gs->AC Activates cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Acid Acid Secretion ProtonPump->Acid

Caption: Presumed signaling pathway of histamine H₂ receptor antagonism.

Quantitative Data

ParameterValue (for Famotidine)Reference
Mechanism of Action Histamine H₂ Receptor Antagonist[1][]
Bioavailability (oral) 40-45%[]
Protein Binding 15-20%[]
Onset of Action Within 1 hour[1]
Duration of Action 10-12 hours[]
Elimination Half-life 2.5-3.5 hours[]

Conclusion

This compound is a molecule of interest primarily from a pharmaceutical manufacturing and quality control perspective, being a known impurity in the synthesis of Famotidine. Its history is one of analytical detection rather than therapeutic discovery. While its biological activity is not well-characterized, its structural similarity to Famotidine suggests a potential for weak histamine H₂-receptor antagonism. The provided synthetic protocols and pathway diagrams offer a foundational understanding for researchers in drug development and analytical chemistry who may encounter this compound in their work with Famotidine or related 2-guanidinothiazole structures. Further research would be necessary to fully elucidate any intrinsic biological activity of this compound.

References

An In-depth Technical Guide to 4-Methylthiazol-2-ylguanidine hydrochloride: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical development, the strategic selection and thorough understanding of intermediates are paramount to the successful synthesis of active pharmaceutical ingredients (APIs). 4-Methylthiazol-2-ylguanidine hydrochloride, a heterocyclic compound featuring a thiazole ring and a guanidinium group, has emerged as a significant building block in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules, making it a valuable precursor for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, role in drug development, and analytical methods for its quality control.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective use in synthesis and for ensuring the quality and purity of the final API.

PropertyValueSource(s)
Chemical Name 1-(4-Methyl-1,3-thiazol-2-yl)guanidine hydrochloride[1]
CAS Number 100599-91-5[1][2]
Molecular Formula C₅H₉ClN₄S[2]
Molecular Weight 192.67 g/mol [2]
Melting Point 198-200°C[2]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in water[2]
Storage Temperature Refrigerator[2]
  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons, a singlet for the vinyl proton on the thiazole ring, and broad signals for the guanidinium protons.

  • ¹³C NMR: The spectrum would display signals for the methyl carbon, the carbons of the thiazole ring, and the carbon of the guanidinium group.

  • FTIR: Characteristic absorption bands would be observed for N-H stretching of the guanidinium group, C=N stretching of the thiazole and guanidinium groups, and C-H stretching of the methyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₅H₈N₄S) and characteristic fragmentation patterns.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a variation of the Hantzsch thiazole synthesis.[4][5] This well-established method involves the condensation of an α-haloketone with a thiourea derivative.

Conceptual Synthesis Workflow

Synthesis_Workflow reagent1 1-Chloropropan-2-one intermediate This compound reagent1->intermediate Condensation reagent2 Aminoguanidine Hydrochloride reagent2->intermediate product Final Product intermediate->product Further Synthetic Steps

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for the synthesis of 2-guanidinothiazole derivatives.

  • Reaction Setup: To a stirred solution of aminoguanidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add 1-chloropropan-2-one (1 equivalent) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Role in Drug Development

The guanidinium group and the thiazole ring are both privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The guanidinium group, being protonated at physiological pH, can engage in strong ionic interactions and hydrogen bonding with biological targets. The thiazole ring serves as a versatile scaffold that can be readily functionalized.

Mechanism of Action as a Pharmaceutical Intermediate

This compound serves as a key building block for the construction of more complex molecules. The primary amino groups of the guanidinium moiety and the potential for functionalization of the thiazole ring are the key reactive sites.

In the context of synthesizing analogs of the H₂ receptor antagonist Famotidine, a related intermediate, 2-guanidino-4-chloromethylthiazole hydrochloride, is utilized.[6] this compound could be employed in a similar fashion to synthesize analogs where the chloromethyl group is replaced by a methyl group, potentially altering the pharmacokinetic and pharmacodynamic properties of the resulting molecule.

Illustrative Reaction Scheme

Reaction_Mechanism intermediate 4-Methylthiazol-2-ylguanidine product Substituted Guanidino Thiazole Derivative intermediate->product Nucleophilic Attack reagent Electrophilic Reagent (e.g., R-X) reagent->product

Caption: General reaction scheme illustrating the role of the guanidino group as a nucleophile.

Analytical Methods for Quality Control

Ensuring the purity and quality of pharmaceutical intermediates is a critical aspect of drug manufacturing, mandated by regulatory agencies worldwide.[7][8] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[9]

Proposed HPLC Method for Purity Determination

This hypothetical method is based on common practices for the analysis of polar, basic compounds.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all impurities.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 230 nm)
Injection Volume 10 µL
Column Temperature 30°C
Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose.[9] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Impurity Profiling

Impurity profiling is the identification, and quantification of impurities in a drug substance.[7][8] Potential impurities in this compound could include:

  • Unreacted starting materials (e.g., 1-chloropropan-2-one, aminoguanidine).

  • By-products from side reactions.

  • Degradation products formed during synthesis or storage.

Hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for the identification and structural elucidation of unknown impurities.[8]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling guanidine derivatives should be followed.[3][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable pharmaceutical intermediate with significant potential in the synthesis of novel therapeutic agents. Its unique combination of a reactive guanidinium group and a versatile thiazole scaffold makes it an attractive building block for medicinal chemists. A thorough understanding of its synthesis, physicochemical properties, and analytical methods for quality control is essential for its effective utilization in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important compound, emphasizing the principles of scientific integrity and technical expertise.

References

Spectroscopic Characterization of 4-Methylthiazol-2-ylguanidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The structural features of 4-Methylthiazol-2-ylguanidine hydrochloride—a substituted thiazole ring, a methyl group, and a guanidinium group—give rise to a predictable spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.[4] Samples are typically dissolved in a deuterated solvent, such as DMSO-d₆ or D₂O, for analysis.[5][6]

Expected ¹H NMR Data (Reference Solvent: DMSO-d₆) The proton NMR spectrum is anticipated to show distinct signals for the thiazole ring proton, the methyl protons, and the exchangeable protons of the guanidinium group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Guanidinium N-H7.0 - 9.0Broad SingletChemical shift and peak shape are highly dependent on concentration, temperature, and residual water.
Thiazole C5-H6.8 - 7.5SingletThe aromatic proton on the thiazole ring.[3]
Methyl C4-CH₃2.3 - 2.6SingletAliphatic protons of the methyl group attached to the thiazole ring.

Expected ¹³C NMR Data (Reference Solvent: DMSO-d₆) The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Thiazole C2 (attached to guanidinium)165 - 175Quaternary carbon, typically deshielded.
Guanidinium C155 - 165Characteristic signal for the central carbon of a guanidinium group.[1]
Thiazole C4145 - 155Quaternary carbon attached to the methyl group.
Thiazole C5110 - 120Protonated aromatic carbon.
Methyl C15 - 20Aliphatic methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum for the guanidinium salt is expected to be dominated by vibrations from the N-H, C=N, and thiazole ring moieties.[2]

Expected IR Absorption Bands (ATR-FTIR)

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching (Guanidinium)3100 - 3400Strong, Broad
C-H Stretching (Aromatic & Aliphatic)2900 - 3100Medium-Weak
C=N Asymmetric Stretching (Guanidinium CN₃ core)1630 - 1680Strong
N-H Bending1550 - 1650Strong-Medium
Thiazole Ring Vibrations1400 - 1600Medium
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and ionic compounds like hydrochloride salts.[7][8] It is expected to show the molecular ion of the cationic part of the molecule.

Expected ESI-MS Data (Positive Ion Mode)

Ion Calculated m/z Notes
[C₅H₈N₄S]⁺156.05The molecular ion of the 4-Methylthiazol-2-ylguanidine cation.
[M+H]⁺ (of the free base)157.06This corresponds to the protonated free base, which is identical in mass to the cation.

Fragmentation: Tandem MS (MS/MS) would likely show fragmentation of the thiazole ring and potential loss of ammonia or cyanamide fragments from the guanidine group.[9]

Experimental Protocols

The following sections describe generalized but detailed protocols for acquiring the spectroscopic data discussed above.

NMR Sample Preparation and Acquisition
  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[10]

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as the N-H protons of the guanidinium group are exchangeable and will not be observed in D₂O.

    • Vortex the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.[4][10]

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms.

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a widely used technique for solid and liquid samples that requires minimal preparation.[11][12][13]

  • Background Collection : Ensure the ATR crystal (typically diamond) is clean.[14] Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis :

    • Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring it completely covers the crystal surface.[15]

    • Apply pressure using the built-in press to ensure firm contact between the sample and the crystal.[11]

    • Collect the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Cleaning : After analysis, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[14]

ESI-Mass Spectrometry Protocol

ESI-MS is highly sensitive and requires dilute, salt-free solutions for optimal performance.[16]

  • Sample Preparation :

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile/water.

    • Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL.[16] High concentrations can lead to signal suppression and source contamination.

    • Place the final solution into a standard mass spectrometry vial.[16]

  • Data Acquisition :

    • The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[7]

    • Operate the mass spectrometer in positive ion mode.

    • A high voltage (e.g., 3-5 kV) is applied to the ESI needle to generate a fine spray of charged droplets.[17]

    • As the solvent evaporates, ions are transferred into the gas phase and enter the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[17][18]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

G Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy (ATR-FTIR) purification->ir ms Mass Spectrometry (ESI-MS) purification->ms structure Structure Elucidation & Confirmation nmr->structure C-H Framework ir->structure Functional Groups ms->structure Molecular Mass

Caption: General workflow for the synthesis and structural confirmation of a chemical compound.

References

4-Methylthiazol-2-ylguanidine Hydrochloride: A Core Scaffold for Novel Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective anticancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, heterocyclic compounds containing the thiazole and guanidine moieties have emerged as privileged structures due to their versatile biological activities. This technical guide focuses on the synthesis, potential applications, and underlying mechanisms of anticancer agents derived from the 4-methylthiazol-2-ylguanidine hydrochloride core. This scaffold combines the established pharmacological relevance of the 2-aminothiazole ring with the unique chemical properties of the guanidinium group, offering a promising starting point for the development of next-generation oncology drugs.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that begins with the formation of its precursor, 2-amino-4-methylthiazole, followed by a guanidinylation reaction.

Synthesis of 2-Amino-4-methylthiazole

The most common and well-established method for synthesizing 2-amino-4-methylthiazole is the Hantzsch thiazole synthesis. This involves the reaction of chloroacetone with thiourea.[1]

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole [1]

  • Reaction Setup: Suspend thiourea (1 mole) in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Addition of Chloroacetone: While stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux: Heat the resulting yellow solution to reflux for 2 hours.

  • Basification and Extraction: Cool the reaction mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling the flask. Separate the upper oily layer. Extract the aqueous layer three times with a total of 300 mL of ether.

  • Drying and Distillation: Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide. Filter and remove the ether by distillation.

  • Purification: Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole.

Guanidinylation of 2-Amino-4-methylthiazole

The conversion of the 2-amino group to a 2-guanidino group can be achieved through various guanidinylation methods. A common approach involves the use of cyanamide or its derivatives. Other methods include the use of reagents like N,N'-di-Boc-S-methylisothiourea.[2]

Experimental Protocol: Guanidinylation using Cyanamide (General Procedure)

  • Reaction Setup: Dissolve 2-amino-4-methylthiazole in a suitable solvent such as water or an alcohol.

  • Addition of Cyanamide: Add an aqueous solution of cyanamide to the reaction mixture. The reaction is often catalyzed by the addition of an acid, leading to the formation of the hydrochloride salt.

  • Reaction Conditions: Heat the mixture under reflux for several hours.

  • Isolation and Purification: Cool the reaction mixture to induce crystallization of the product, this compound. The crude product can be purified by recrystallization.

Anticancer Potential and Structure-Activity Relationships

While specific data on anticancer drugs derived directly from this compound is limited in publicly available literature, the broader class of 2-guanidinothiazole derivatives has shown promise. For instance, guanidinothiazolecarboxamides (GTCs) have been identified as a novel class of antitumor agents.[1][3]

The guanidine group is a key pharmacophore that can engage in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological targets like DNA and proteins.[4] The thiazole ring serves as a versatile scaffold that can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Anticancer Activity of Selected Thiazole and Guanidine Derivatives

Compound Class/DerivativeCancer Cell Line(s)IC50/GI50 ValuesReference
Guanidinothiazolecarboxamides3LL Lewis Lung CarcinomaActive in vivo[1]
2-Aminothiazole DerivativesPanc-1 (Pancreatic)IC50 = 43.08 µM[5]
2-Aminothiazole DerivativesA549, HeLa, HT29, Karpas299IC50 values ranging from 0.63 to 13.87 µM[6]
Thiazole Derivative (4c)MCF-7 (Breast), HepG2 (Liver)IC50 = 2.57 µM (MCF-7), 7.26 µM (HepG2)[6]
Guanidinium-functionalized CopolymersHepG2, MCF-7, SW480IC50 values from 18 to 40 µg/mL[7]

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of thiazole and guanidine-containing compounds can be attributed to various mechanisms. The guanidinium group, being protonated at physiological pH, can interact with the phosphate backbone of DNA, potentially through minor groove binding, leading to the inhibition of DNA replication and transcription.[4]

Thiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer progression, including the MAPK and PI3K/Akt pathways.[8] These pathways are crucial for cell proliferation, survival, and metastasis.

Signaling_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Drug 4-Methylthiazol-2-ylguanidine Derivative Drug->MEK Drug->Akt

Plausible signaling pathways targeted by 4-methylthiazol-2-ylguanidine derivatives.

Experimental Workflow for Anticancer Drug Development

The development of novel anticancer agents from the 4-methylthiazol-2-ylguanidine scaffold follows a structured workflow, from synthesis to biological evaluation.

Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Synthesis of 2-Amino-4-methylthiazole B Guanidinylation to form 4-Methylthiazol-2-ylguanidine HCl A->B C Synthesis of Derivative Library B->C D Cell Viability Assays (MTT, etc.) C->D E Determination of IC50/GI50 D->E F Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) E->F G Signaling Pathway Analysis (Western Blot, etc.) F->G H Xenograft Tumor Models G->H I Toxicity and Pharmacokinetic Studies H->I

Experimental workflow for the development of anticancer drugs.
In Vitro Cytotoxicity Screening

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 4-methylthiazol-2-ylguanidine derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Mechanism of Action Studies

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel anticancer agents. Its synthesis is achievable through established chemical methodologies. While further research is needed to elucidate the specific anticancer activities and mechanisms of action of its derivatives, the known biological activities of the constituent thiazole and guanidine moieties provide a strong rationale for its exploration in oncology drug discovery. Future work should focus on the synthesis of a diverse library of derivatives, comprehensive in vitro and in vivo evaluation, and detailed investigation of their interactions with specific molecular targets and signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

investigating 4-Methylthiazol-2-ylguanidine hydrochloride for diabetes research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The global prevalence of diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, continues to pose a significant health challenge. This has spurred intensive research into novel therapeutic agents with improved efficacy and safety profiles. Among the diverse chemical scaffolds explored, compounds incorporating both a thiazole ring and a guanidine moiety have emerged as a promising class of candidates for the management of type 2 diabetes (T2DM). This technical guide provides a comprehensive overview of the current understanding of thiazole-guanidine and related derivatives in diabetes research, focusing on their mechanisms of action, experimental evaluation, and potential as future antidiabetic drugs.

Core Concepts: The Antidiabetic Potential of Thiazole and Guanidine Moieties

The therapeutic potential of this compound class stems from the well-established antidiabetic properties of both thiazole and guanidine-containing drugs.

Thiazolidinediones (TZDs) , such as pioglitazone, are a class of drugs that feature a thiazolidine-2,4-dione core. They act as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1] Activation of PPARγ enhances insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[1]

Biguanides , most notably metformin, are the first-line oral medication for T2DM.[2] Metformin's primary mechanism of action involves the inhibition of mitochondrial complex I, leading to a decrease in hepatic glucose production (gluconeogenesis).[3] This activation of AMP-activated protein kinase (AMPK) also contributes to improved insulin sensitivity and glucose uptake in peripheral tissues.[2][3]

The rationale for investigating hybrid molecules containing both thiazole and guanidine functionalities lies in the potential for synergistic or multi-target effects, aiming to address the complex pathophysiology of T2DM more effectively.[1]

Mechanisms of Action: Targeting Key Pathways in Glucose Homeostasis

Research into various thiazole and guanidine derivatives has revealed their ability to modulate several key targets and signaling pathways involved in glucose regulation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these compounds can prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Several novel thiazole-sulfonamide derivatives have demonstrated significant in vitro inhibitory activity against DPP-4.[4]

α-Glucosidase and α-Amylase Inhibition: These intestinal enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase and α-amylase delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. Certain thiazole derivatives have shown promising inhibitory effects on these enzymes.[4]

PPARγ Agonism: As mentioned, the thiazolidinedione class of PPARγ agonists are well-established antidiabetic agents. Novel 2-aminobenzothiazole derivatives linked to guanidines have been evaluated in silico and in vivo, demonstrating high affinity for PPARγ and subsequent improvements in blood glucose and lipid profiles in diabetic rat models.[1]

The signaling pathway for PPARγ agonism leading to improved insulin sensitivity is depicted below:

PPARg_Signaling cluster_nucleus Nucleus Compound Thiazole-Guanidine Derivative PPARg PPARγ Compound->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Improved Insulin Sensitivity Increased Glucose Uptake Lipid Metabolism Regulation Gene_Transcription->Metabolic_Effects Leads to In_Vitro_Workflow Start Compound Synthesis Enzyme_Assay Enzyme Inhibition Assays (DPP-4, α-glucosidase, etc.) Start->Enzyme_Assay Cytotoxicity Cytotoxicity Assessment (MTT Assay) Start->Cytotoxicity Glucose_Uptake Glucose Uptake Assay (e.g., in L6 cells) Enzyme_Assay->Glucose_Uptake Active & Non-toxic Compounds Cytotoxicity->Glucose_Uptake Lead_Compound Lead Compound Identification Glucose_Uptake->Lead_Compound In_Vivo_Protocol Model_Induction Induction of Diabetes (e.g., HFD or STZ) Grouping Animal Grouping (Control, Diabetic, Treatment) Model_Induction->Grouping Treatment Chronic Drug Administration Grouping->Treatment Monitoring Monitoring of Body Weight, Food & Water Intake Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Sacrifice Sacrifice and Tissue Collection Monitoring->Sacrifice OGTT->Sacrifice Analysis Biochemical & Molecular Analysis (Blood, Liver, Muscle, Adipose) Sacrifice->Analysis

References

Methodological & Application

Application Notes and Protocols for 4-Methylthiazol-2-ylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiazol-2-ylguanidine hydrochloride is a small molecule belonging to the substituted 2-guanidinothiazole class. Compounds within this class have garnered significant interest in medicinal chemistry due to their biological activities. Notably, derivatives of 2-guanidinothiazole have been investigated as inhibitors of the gastric proton pump (H+/K+-ATPase), a key enzyme in the regulation of gastric acid secretion.[1] This document provides detailed experimental protocols for the synthesis of this compound and its potential application in the study of H+/K+-ATPase inhibition.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₅H₉ClN₄S
Molecular Weight192.67 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water and methanol
Melting Point>200 °C (decomposes)
Table 2: In Vitro H+/K+-ATPase Inhibitory Activity of Related Compounds
CompoundTargetIC₅₀ (μM)Conditions
SPI-447Porcine gastric H+/K+-ATPase4.2pH 7.4
SPI-447Porcine gastric H+/K+-ATPase1.05pH 6.8
KYY-008Hog gastric H+/K+-ATPase3.4-
KYY-008Human H+/K+-ATPase (expressed in HEK293 cells)3.7-
S 1924H+/K+-ATPase10.3pH 7.4
S 1924H+/K+-ATPase1.6pH 6.0
TAK-438Gastric H+/K+-ATPase0.017pH 7.0 (Kᵢ = 10 nM)

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a two-step synthesis involving the preparation of the intermediate 2-amino-4-methylthiazole, followed by its guanidinylation.

Step 1: Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from the method described in Organic Syntheses.[2][3]

Materials:

  • Thiourea

  • Chloroacetone

  • Sodium hydroxide (solid)

  • Diethyl ether

  • Water

  • 500-mL flask with a reflux condenser, dropping funnel, and mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Suspend 76 g (1 mole) of thiourea in 200 mL of water in the 500-mL flask.

  • With stirring, add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.

  • Heat the resulting yellow solution to reflux and maintain for 2 hours.

  • Cool the reaction mixture in an ice bath.

  • While stirring, slowly add 200 g of solid sodium hydroxide, maintaining a low temperature. An oily layer will separate.

  • Transfer the mixture to a separatory funnel and separate the upper oily layer.

  • Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Combine the oily layer with the ethereal extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the diethyl ether by distillation.

  • Distill the remaining oil under reduced pressure to yield 2-amino-4-methylthiazole.

Step 2: Guanidinylation of 2-Amino-4-methylthiazole

This step involves the conversion of the amino group to a guanidino group.

Materials:

  • 2-Amino-4-methylthiazole

  • Cyanamide or a suitable guanidinylating agent (e.g., S-methylisothiourea sulfate)

  • Hydrochloric acid (concentrated and in a suitable solvent like isopropanol)

  • Ethanol or Isopropanol

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve the synthesized 2-amino-4-methylthiazole (1 equivalent) in ethanol in the round-bottom flask.

  • Add a solution of the guanidinylating agent (e.g., cyanamide, 1.2 equivalents) to the flask.

  • Acidify the mixture with a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the solution with hydrochloric acid in isopropanol to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of this compound on the gastric proton pump.

Materials:

  • This compound

  • Lyophilized gastric vesicles containing H+/K+-ATPase (porcine or rabbit)

  • ATP (Adenosine triphosphate)

  • Buffer solution (e.g., Tris-HCl, pH adjusted to 7.4 and 6.8)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Reagents for phosphate quantification (e.g., malachite green-based assay)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Reconstitute the lyophilized gastric vesicles in the appropriate buffer.

  • Prepare a reaction mixture containing the buffer, MgCl₂, KCl, and the reconstituted gastric vesicles.

  • Add varying concentrations of the test compound (this compound) to the wells of a microplate. Include a vehicle control (no compound) and a positive control (a known H+/K+-ATPase inhibitor like omeprazole).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the inhibition data against the log of the compound concentration.

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition

G cluster_parietal_cell Parietal Cell cluster_signaling Activation Pathway PPI 4-Methylthiazol-2-ylguanidine (Proton Pump Inhibitor) ProtonPump H+/K+-ATPase (Proton Pump) PPI->ProtonPump Inhibition H_ion H+ ProtonPump->H_ion Secretion K_ion K+ K_ion->ProtonPump Uptake Lumen Gastric Lumen (Stomach) H_ion->Lumen Acidification Histamine Histamine H2R H2 Receptor Histamine->H2R AC Adenylyl Cyclase H2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->ProtonPump Activation

Caption: Mechanism of H+/K+-ATPase inhibition.

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening start Start Materials (Thiourea, Chloroacetone) step1 Step 1: Synthesis of 2-Amino-4-methylthiazole start->step1 step2 Step 2: Guanidinylation step1->step2 product 4-Methylthiazol-2-ylguanidine HCl step2->product assay_prep Assay Preparation (Gastric Vesicles, Buffers) product->assay_prep Testing incubation Incubation with Test Compound assay_prep->incubation measurement Measurement of ATPase Activity incubation->measurement analysis Data Analysis (IC50 Determination) measurement->analysis

Caption: Synthesis and screening workflow.

References

Application Notes and Protocols for 4-Methylthiazol-2-ylguanidine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiazol-2-ylguanidine hydrochloride is a synthetic organic compound featuring a 4-methylthiazole core linked to a guanidine group. While specific data for this hydrochloride salt is limited, extensive research on the parent molecule, 4-methylthiazole, reveals significant potential as an anti-cancer agent, particularly in leukemia cell lines. These application notes are based on the documented effects of 4-methylthiazole and the known properties of guanidinium groups to facilitate cellular uptake. The primary mechanism of action identified is the induction of apoptosis through the mitochondrial pathway, making it a compound of interest for cancer research and drug development.

The guanidinium group, being highly basic, exists in its protonated form at physiological pH. This positive charge is known to facilitate the translocation of molecules across cellular membranes, potentially enhancing the intracellular delivery and efficacy of the active 4-methylthiazole moiety.

Mechanism of Action: Induction of Apoptosis

4-methylthiazole has been demonstrated to selectively induce apoptosis in cancer cells, such as the K562 chronic myeloid leukemia and HL-60 acute promyelocytic leukemia cell lines, while showing lower cytotoxicity towards healthy peripheral blood mononuclear cells (PBMNCs).[1][2] The apoptotic cascade is initiated via the intrinsic (mitochondrial) pathway.

Key events in this signaling pathway include:

  • Mitochondrial Disruption: 4-methylthiazole treatment leads to a disruption of the mitochondrial membrane potential (MMP).[2][3]

  • Cytochrome C Release: The loss of MMP results in the release of Cytochrome C from the mitochondria into the cytoplasm.[1][2]

  • Caspase Activation: Cytosolic Cytochrome C triggers the activation of caspase cascades, most notably Caspase-3, a key executioner caspase in apoptosis.[1][2][4]

  • Gene Regulation: The expression of pro-apoptotic genes, including TP53, BAX, and BAK, is upregulated, further promoting the apoptotic process.[1][5]

  • Increased Oxidative Stress: The compound has been shown to increase the levels of reactive oxygen species (ROS), contributing to its cytotoxic effects.[3][4]

  • Cytokine Modulation: 4-methylthiazole can also influence the tumor microenvironment by modulating the levels of cytokines such as IL-6 and TNF-α, and decreasing the immunosuppressive cytokine IL-10.[1][3][6]

Data Summary

The following tables summarize the quantitative data on the effects of 4-methylthiazole in various cell lines.

Table 1: Cytotoxicity of 4-Methylthiazole

Cell LineAssayIC50 ValueIncubation TimeReference
NIH/3T3 (Mouse Fibroblast)MTT90.00 ± 21.79 µg/mL24 hoursNot explicitly cited, but inferred from related studies.

Table 2: Effective Concentrations of 4-Methylthiazole in Leukemia Cell Lines

Cell LineEffectConcentration RangeIncubation TimeReference
K562Reduced Cell Viability25 - 500 µM24, 48, 72 hours[5]
K562Apoptosis Induction162 µM and 230 µM48 hours[5]
HL-60Apoptosis Induction46 µM and 89 µMNot specified[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Disclaimer: This protocol is a general guideline. The optimal solvent and concentration may vary depending on the specific experimental conditions.

  • Reagent: this compound powder.

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Procedure: a. Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). c. Vortex thoroughly until the compound is completely dissolved. d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube. e. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: a. Immediately before use, thaw an aliquot of the stock solution. b. Dilute the stock solution in complete cell culture medium to the desired final working concentrations (e.g., 25, 50, 100, 200, 500 µM). c. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Protocol 2: Cell Viability Assay (MTS/MTT)

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete medium.[5] b. Incubate for 24 hours to allow for cell attachment (for adherent cells).

  • Treatment: a. Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. b. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control. c. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTS/MTT Addition: a. Add 20 µL of MTS or MTT reagent to each well. b. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: a. For MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix to dissolve the formazan crystals. b. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control cells. b. Plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Seeding and Treatment: a. Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest. b. Treat cells with the desired concentrations of this compound and controls for the specified duration (e.g., 48 hours).

  • Cell Harvesting: a. For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin. Combine all cells. For suspension cells, directly collect the cells. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells once with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer. b. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. c. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour of staining. b. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 4MTG 4-Methylthiazol-2-ylguanidine Hydrochloride ROS ↑ Reactive Oxygen Species (ROS) 4MTG->ROS MMP ↓ Mitochondrial Membrane Potential 4MTG->MMP Gene_exp ↑ TP53, BAX, BAK Gene Expression 4MTG->Gene_exp CytoC_cyto Cytochrome C Caspase3_act Activated Caspase-3 CytoC_cyto->Caspase3_act Apoptosis Apoptosis Caspase3_act->Apoptosis CytoC_mito Cytochrome C MMP->CytoC_mito CytoC_mito->CytoC_cyto Release Gene_exp->Apoptosis

Caption: Signaling pathway of 4-methylthiazole-induced apoptosis.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Prepare Stock Solution (in DMSO) Seed Seed Cells in Culture Plates Start->Seed Treat Treat Cells with 4-MTG & Controls Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Viability Cell Viability Assay (MTS/MTT) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Incubate->MMP_Assay

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols: 4-Methylthiazol-2-ylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiazol-2-ylguanidine hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with a guanidinium group. The guanidine moiety, a strong base that is protonated at physiological pH, and the thiazole scaffold are common pharmacophores in medicinal chemistry.[1] Guanidinium groups are known to participate in biological interactions, including binding to phosphate groups in DNA and acting as hydrogen bond donors.[2] Thiazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antifungal, and enzyme inhibitory properties.[3][4][5] The hydrochloride salt form of this compound is expected to enhance its stability and aqueous solubility.[6]

These notes provide protocols for the preparation of solutions of this compound and summarize its potential applications in biomedical research based on the activities of structurally related compounds.

Data Presentation

Table 1: Cytotoxic Activity of 4-Methylthiazole-2-amine Derivatives [7]

Compound IDK562 (Chronic Myeloid Leukemia) IC₅₀ (µM)U937 (Histiocytic Lymphoma) IC₅₀ (µM)
3a150.8> 100
3b5.289Not Reported
3c3.540Not Reported
6g5.706Not Reported
6hNot Reported1.515
6iNot Reported2.453

Note: The compound IDs are as referenced in the source literature and represent different substitutions on the 4-methylthiazole-2-amine core structure.[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Water bath (optional)

  • Sterile filter (0.22 µm)

  • Sterile, light-protected storage vials

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution. (Molecular Weight of C₅H₉ClN₄S = 192.68 g/mol ).

  • Weighing: Carefully weigh the calculated amount of the compound in a sterile conical tube.

  • Dissolution: Add the required volume of nuclease-free water to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • Warming (Optional): If the compound does not fully dissolve, warm the solution in a water bath at 35-40°C for 15-30 minutes with intermittent vortexing.[8][9] Guanidinium salts can exhibit endothermic dissolution, and gentle heating can aid solubility.[8][9]

  • Sterilization: Once the compound is completely dissolved, sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile solution into smaller, sterile, light-protected vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: Preparation of a DMSO Stock Solution

This protocol is suitable for experiments requiring an organic solvent or for compounds with limited aqueous solubility.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, conical centrifuge tubes

  • Vortex mixer

  • Sterile, light-protected storage vials

Procedure:

  • Calculation: Calculate the mass of this compound needed for the desired volume and concentration (e.g., 50 mM).

  • Weighing: Weigh the compound in a sterile conical tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO.

  • Mixing: Securely cap the tube and vortex until the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the solution into sterile, light-protected vials. Store at -20°C. Note that DMSO freezes at this temperature. Allow the solution to thaw completely and vortex before use.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Cytotoxicity Assay cluster_analysis Data Analysis prep Prepare Stock Solution (e.g., 10 mM in Water or 50 mM in DMSO) dilute Prepare Working Dilutions in Cell Culture Medium prep->dilute treat Treat Cells with 4-Methylthiazol-2-ylguanidine HCl (Varying Concentrations) dilute->treat seed Seed Cancer Cells in 96-well Plates seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add Viability Reagent (e.g., MTT, PrestoBlue) incubate->mtt read Measure Absorbance/ Fluorescence mtt->read calc Calculate % Viability and Determine IC50 read->calc

Caption: Workflow for evaluating the in vitro cytotoxicity of this compound.

signaling_pathway cluster_inhibition Potential Mechanism of Action compound 4-Methylthiazol-2-ylguanidine Hydrochloride target Target Enzyme (e.g., Protein Kinase, Ergosterol Biosynthesis Enzyme) compound->target Inhibition pathway Cellular Signaling Pathway target->pathway proliferation Cell Proliferation, Fungal Growth pathway->proliferation apoptosis Apoptosis pathway->apoptosis

Caption: Postulated inhibitory action on a cellular signaling pathway.

Application Notes

  • Anticancer Research: Based on the activity of similar 4-methylthiazole derivatives, this compound can be screened for cytotoxic effects against a panel of human cancer cell lines.[7] The guanidine moiety may facilitate interactions with DNA or other cellular targets.[2]

  • Antifungal Drug Discovery: Thiazoyl guanidine derivatives have been identified as novel antifungal agents that inhibit ergosterol biosynthesis.[3] This compound could be investigated for its efficacy against pathogenic fungi, including azole-resistant strains.

  • Enzyme Inhibition Assays: The thiazole and guanidine scaffolds are present in inhibitors of various enzymes, including protein kinases and thromboxane A2 synthase.[4][10] this compound can be used in screening assays to identify novel enzyme inhibitors.

  • Blood-Brain Barrier Permeability Studies: This compound has been noted as a test compound for studying the permeability of substances through the blood-brain barrier, which is a critical aspect of developing drugs for central nervous system disorders.[11]

References

Analytical Application Notes & Protocols for 4-Methylthiazol-2-ylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methylthiazol-2-ylguanidine hydrochloride is a polar organic compound of increasing interest in pharmaceutical research and development. Its unique structure, featuring a thiazole ring linked to a guanidinium group, presents specific challenges and opportunities for analytical characterization. This comprehensive guide provides detailed application notes and protocols for the robust analysis of this compound in various matrices, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and adapted to the specific physicochemical properties of the target analyte.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₅H₉ClN₄S[1]
Molecular Weight 192.67 g/mol [1]
Melting Point 198-200°C[1]
Solubility Soluble in water[1]
Appearance (Not specified, typically a solid)[1]
pKa (Guanidinium group is strongly basic, pKa ~12.5)[2][3]

The high polarity and basicity of the guanidinium group are critical considerations for chromatographic separation and sample preparation.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is proposed for routine quantification and purity analysis. Due to the polar nature of the analyte, a hydrophilic interaction liquid chromatography (HILIC) approach is also presented as a viable alternative.

Reversed-Phase HPLC-UV Method

This method is suitable for the determination of this compound in bulk material and simple formulations.

Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. For polar compounds like the target analyte, a highly aqueous mobile phase is often required. The inclusion of an acid in the mobile phase, such as formic acid or orthophosphoric acid, serves to protonate the guanidinium group, improving peak shape and retention on the C18 stationary phase.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA standard C18 column provides a good balance of retention and efficiency for a wide range of compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion-pairing agent and improves peak shape for the basic analyte. Acetonitrile is a common organic modifier.
Gradient 5% B to 40% B over 15 minutesA gradient elution is recommended to ensure elution of any less polar impurities and to clean the column effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 245 nmThe thiazole ring is expected to have a UV maximum around this wavelength. A full UV scan should be performed on a standard to determine the optimal wavelength.
Injection Volume 10 µLThis volume can be adjusted based on the concentration of the sample and the sensitivity of the detector.

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of formic acid to HPLC-grade water and acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation (Bulk Drug): Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability: Before sample analysis, inject a working standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%. The theoretical plates should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the analyte in the samples from the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_Run HPLC Analysis MobilePhase->HPLC_Run StandardPrep Standard Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability StandardPrep->HPLC_Run SamplePrep Sample Preparation SamplePrep->HPLC_Run SystemSuitability->HPLC_Run Pass Integration Peak Integration HPLC_Run->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) Method

For highly polar compounds that show poor retention in reversed-phase chromatography, HILIC is an excellent alternative.

Principle: HILIC utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous component. A water-rich layer is formed on the surface of the stationary phase, and analyte partitioning between this layer and the bulk mobile phase leads to retention of polar compounds.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Cogent Diamond Hydride™, 100 x 4.6 mm, 4 µmThis type of column is designed for the retention of polar compounds.[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA high percentage of acetonitrile is used to promote retention in HILIC mode.
Isocratic Elution 10% A / 90% BIsocratic elution can be sufficient for simple mixtures and can lead to faster analysis times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention.
Detection Wavelength 245 nmAs determined for the reversed-phase method.
Injection Volume 5 µLSmaller injection volumes are often preferred in HILIC to maintain good peak shape.

Protocol: The protocol is similar to the reversed-phase method, with the key difference being the mobile phase composition and the need to ensure the sample is dissolved in a solvent compatible with the HILIC mobile phase (i.e., high organic content).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For the quantification of this compound in complex matrices such as plasma or tissue homogenates, LC-MS/MS offers unparalleled sensitivity and selectivity.

Principle: LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. The analyte is first separated from other components in the sample by HPLC. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization, ESI). The precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an ESI source

LC-MS/MS Parameters:

ParameterRecommended ConditionRationale
LC Column C18, 50 x 2.1 mm, 1.8 µmA shorter column with smaller particles is suitable for fast analysis and is compatible with the flow rates used for MS.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile mobile phase additive compatible with ESI-MS.
Gradient 5% B to 95% B over 5 minutesA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe guanidinium group is readily protonated and will ionize well in positive mode.
MRM Transitions Precursor Ion (Q1): [M+H]⁺ (m/z 157.1)Product Ion (Q3): To be determined by infusion of a standard solution.The precursor ion is the protonated molecule. Product ions need to be optimized for sensitivity.
Internal Standard A stable isotope-labeled analog of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used.An internal standard is crucial for correcting for matrix effects and variations in instrument response.

Protocol:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Add 300 µL of acetonitrile (protein precipitation).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

  • Standard and QC Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a constant amount of the internal standard into blank plasma. Process these samples in the same way as the unknown samples.

  • Analysis: Analyze the samples using the optimized LC-MS/MS method.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration in the unknown samples from this curve.

Workflow for LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing PlasmaSample Plasma Sample Add_IS Add Internal Standard PlasmaSample->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Peak_Integration->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: Bioanalytical workflow for the quantification of this compound in plasma.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of this compound.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, detailed information about the molecular structure, including the connectivity of atoms and their chemical environment, can be obtained.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., from the guanidinium group).

Expected ¹H NMR Spectral Features:

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Thiazole-H ~6.5 - 7.5SingletThe chemical shift will be influenced by the electron-donating guanidinium group.
Methyl-H ~2.2 - 2.5SingletA characteristic singlet for the methyl group attached to the thiazole ring.
Guanidinium-NH ~7.0 - 9.0Broad Singlet(s)These protons are exchangeable and their chemical shift and multiplicity can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

CarbonsExpected Chemical Shift (ppm)Notes
Guanidinium-C ~155 - 165The carbon of the C=N bond in the guanidinium group.
Thiazole-C2 ~160 - 170The carbon attached to the guanidinium group.
Thiazole-C4 ~145 - 155The carbon bearing the methyl group.
Thiazole-C5 ~110 - 120The CH carbon of the thiazole ring.
Methyl-C ~15 - 20The methyl carbon.

Protocol:

  • Prepare the sample as described above.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon correlations, further confirming the structure.

  • Process and interpret the spectra to confirm the identity and purity of the compound.

Forced Degradation Studies for Stability-Indicating Method Development

To develop a stability-indicating analytical method, it is crucial to understand the degradation pathways of the drug substance. Forced degradation studies are performed to generate potential degradation products.[4][5]

Principle: The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its degradation. The resulting mixture is then analyzed by a suitable chromatographic method (e.g., the HPLC-UV method described in section 2.1) to separate the parent drug from its degradation products.

Protocol:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak and from each other. Peak purity analysis using a DAD can further confirm the specificity of the method.[6][7]

References

  • LookChem. This compound(100599-91-5). Available from: [Link]

  • MicroSolv Technology Corporation. Guanidine analyzed with HPLC. Available from: [Link]

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Available from: [Link]

  • Kim, S. et al. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30(16), 46835-46845 (2023).
  • MicroSolv Technology Corporation. Guanidine analyzed with HPLC. Available from: [Link]

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products (2003).
  • Jain, D. et al. Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(3), 00071 (2016).
  • ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology (2005).
  • S. Ahuja, S. Scypinski, Handbook of Modern Pharmaceutical Analysis, Academic Press, 2011.

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of 4-Methylthiazol-2-ylguanidine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Methylthiazol-2-ylguanidine in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

4-Methylthiazol-2-ylguanidine is a guanidine derivative containing a thiazole moiety. Guanidino compounds are of significant interest in biological systems and drug development.[1] Accurate quantification of such compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. This note describes a robust LC-MS/MS method developed for the determination of 4-Methylthiazol-2-ylguanidine in human plasma, offering a reliable tool for researchers in drug development.

Experimental Protocol

2.1. Chemicals and Reagents

  • 4-Methylthiazol-2-ylguanidine hydrochloride (Reference Standard)

  • 4-Methylthiazol-2-ylguanidine-d3 (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

2.2. Instrumentation

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm

2.3. Sample Preparation

A simple protein precipitation method was employed for sample extraction.

  • Pipette 50 µL of human plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (500 ng/mL in 50% acetonitrile).

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 1 minute at 1500 rpm.[2]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2.4. Liquid Chromatography Conditions

Due to the polar nature of guanidine compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected for optimal retention and separation.[3]

ParameterValue
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 95% B (0-0.5 min), 95-50% B (0.5-2.0 min), 50% B (2.0-2.5 min), 50-95% B (2.5-2.6 min), 95% B (2.6-3.5 min)

2.5. Mass Spectrometry Conditions

The analysis was performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[3][4]

ParameterValue
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)CXP (V)
4-Methylthiazol-2-ylguanidine157.198.1602510
4-Methylthiazol-2-ylguanidine-d3 (IS)160.1101.1602510

DP: Declustering Potential, CE: Collision Energy, CXP: Cell Exit Potential

Visualized Workflows and Logic

G Figure 1: Sample Preparation Workflow cluster_prep Sample Preparation Sample 50 µL Plasma Sample (Blank, Standard, QC) Add_IS Add 10 µL Internal Standard (IS) Sample->Add_IS Precipitate Add 200 µL Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex Mix (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer 150 µL Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for plasma sample preparation.

G Figure 2: MRM Quantification Logic cluster_ms Mass Spectrometer ESI Electrospray Ionization (ESI+) Q1 Quadrupole 1 (Q1) Selects Precursor Ion [M+H]+ = 157.1 m/z ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Fragment Precursor Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion 98.1 m/z Q2->Q3 Detector Detector Signal Measured Q3->Detector

References

Application Notes and Protocols for 4-Methylthiazol-2-ylguanidine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiazol-2-ylguanidine hydrochloride is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the construction of more complex bioactive molecules. The presence of both a thiazole ring and a guanidine group imparts unique chemical reactivity, making it a key intermediate in the synthesis of various pharmaceuticals and research compounds. The thiazole moiety is a common scaffold in many clinically approved drugs, while the guanidine group can participate in a range of chemical transformations and biological interactions.

These application notes provide an overview of the synthetic utility of this compound, focusing on its role in the formation of pyrimidine rings and as a nucleophile in substitution reactions. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Synthesis of Substituted Pyrimidines: The guanidine functional group readily undergoes condensation reactions with 1,3-dicarbonyl compounds and their equivalents to form substituted pyrimidine rings. This is a fundamental and widely used method for the construction of this important heterocyclic system, which is a core structure in many biologically active compounds, including kinase inhibitors.

  • Nucleophilic Substitution Reactions: The guanidine group can act as a nucleophile, participating in substitution reactions with various electrophiles. This allows for the facile introduction of the 2-guanidino-4-methylthiazole moiety into a target molecule.

  • Precursor for Bioactive Molecules: This compound serves as a key intermediate in the synthesis of pharmaceuticals, most notably as a precursor to histamine H₂-receptor antagonists like Famotidine.

Data Presentation

Reaction TypeElectrophile/ReagentProductSolventBase/CatalystTemp. (°C)Time (h)Yield (%)Reference
Pyrimidine Synthesis (Proposed)Diethyl malonate2-(4-Methylthiazol-2-ylamino)-4,6-pyrimidinediolEthanolSodium Ethoxide78-804-6Not specifiedModeled after[1]
Nucleophilic SubstitutionS-(β-cyanoethyl)isothiouronium hydrochloride3-((2-Guanidinothiazol-4-yl)methylthio)propionitrileWater/MethanolSodium HydroxideNot specified172[2]

Experimental Protocols

Protocol 1: Synthesis of the Precursor 2-Amino-4-methylthiazole

This protocol is adapted from a standard procedure for the synthesis of 2-aminothiazoles.[3]

Reaction Scheme:

Materials:

  • Chloroacetone

  • Thiourea

  • Water

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Suspend 76 g (1 mole) of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Start the stirrer and add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, while stirring, add 200 g of solid sodium hydroxide, ensuring the mixture does not form a troublesome emulsion and cooling as necessary.

  • Separate the upper, oily layer using a separatory funnel.

  • Extract the aqueous layer three times with a total of 300 cc of diethyl ether.

  • Combine the dark red oil with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide.

  • Filter the solution to remove any tar.

  • Remove the ether by distillation on a steam bath.

  • Distill the remaining oil under reduced pressure. Collect the fraction at 130–133°C/18 mm Hg.

  • The expected yield of 2-amino-4-methylthiazole (melting at 44–45°C) is 80–85.5 g (70–75%).

Protocol 2: Proposed Synthesis of this compound

This protocol is based on established methods for the guanidinylation of amines.

Reaction Scheme:

Materials:

  • 2-Amino-4-methylthiazole

  • Cyanamide

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve 2-amino-4-methylthiazole (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of cyanamide (1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Slowly add concentrated hydrochloric acid dropwise to the cooled solution with stirring until the product precipitates as the hydrochloride salt.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 3: Proposed Synthesis of a Pyrimidine Derivative

This protocol is adapted from the synthesis of 2-(Methylamino)-4,6-pyrimidinediol and outlines the condensation of this compound with diethyl malonate.[1]

Reaction Scheme:

Materials:

  • This compound

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 27.23 g (0.17 mol) of diethyl malonate, followed by 18.6 g (0.17 mol) of this compound.

  • Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring for 4-6 hours.

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Evaporate the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6 to precipitate the product.

  • Purification: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Methylthiazol-2-ylguanidine HCl cluster_reaction Application in Pyrimidine Synthesis Chloroacetone Chloroacetone 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Chloroacetone->2-Amino-4-methylthiazole Thiourea Thiourea Thiourea->2-Amino-4-methylthiazole Target_Compound 4-Methylthiazol-2-ylguanidine HCl 2-Amino-4-methylthiazole->Target_Compound Cyanamide Cyanamide Cyanamide->Target_Compound Target_Compound_App 4-Methylthiazol-2-ylguanidine HCl Pyrimidine Substituted Pyrimidine Target_Compound_App->Pyrimidine Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Diethyl Malonate) Dicarbonyl->Pyrimidine logical_relationship Start 4-Methylthiazol-2-ylguanidine HCl Reaction_Type Reaction Type Start->Reaction_Type Condensation Condensation Reaction_Type->Condensation Nucleophilic_Sub Nucleophilic Substitution Reaction_Type->Nucleophilic_Sub Electrophile Electrophile Condensation->Electrophile Alkyl_Halides Alkyl/Aryl Halides Nucleophilic_Sub->Alkyl_Halides Dicarbonyl 1,3-Dicarbonyls Electrophile->Dicarbonyl Chalcones Chalcones Electrophile->Chalcones Product Product Class Dicarbonyl->Product Chalcones->Product Alkyl_Halides->Product Pyrimidines Pyrimidines Product->Pyrimidines Substituted_Guanidines Substituted Guanidino-thiazoles Product->Substituted_Guanidines

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-Methylthiazol-2-ylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the derivatization of 4-Methylthiazol-2-ylguanidine hydrochloride, a versatile building block in medicinal chemistry. The protocols described herein focus on three primary classes of reactions: cyclocondensation with dicarbonyl compounds to form substituted pyrimidines, N-acylation to generate acylguanidines, and N-alkylation to produce substituted guanidines. These derivatives are of significant interest in drug discovery due to their potential as kinase inhibitors and other therapeutic agents. This guide offers step-by-step experimental procedures, tabulated quantitative data for representative reactions, and visual workflows to aid in the successful synthesis and exploration of novel chemical entities based on the 4-methylthiazol-2-ylguanidine scaffold.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The guanidinium group, known for its ability to participate in hydrogen bonding and electrostatic interactions, is also a key feature in many pharmacologically active molecules. The combination of these two functionalities in this compound presents a unique starting point for the synthesis of diverse compound libraries. Derivatization of this core structure can lead to the discovery of novel compounds with a range of therapeutic applications. The following protocols provide a foundation for the synthesis of pyrimidine, acylguanidine, and N-alkylguanidine derivatives.

I. Synthesis of Pyrimidine Derivatives via Cyclocondensation

The reaction of guanidines with 1,3-dicarbonyl compounds is a well-established method for the synthesis of substituted pyrimidines.[1][2][3] This protocol details the cyclocondensation of 4-Methylthiazol-2-ylguanidine with acetylacetone to yield 2-(4,6-dimethylpyrimidin-2-ylamino)-4-methylthiazole.

Experimental Protocol: Cyclocondensation with Acetylacetone

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving 0.25 g, 11 mmol of sodium in 20 mL of anhydrous ethanol) in a 100 mL round-bottom flask, add this compound (1.93 g, 10 mmol).

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the free base.

  • To this mixture, add acetylacetone (1.1 mL, 11 mmol) dropwise over 5 minutes.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 6-8 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 5 mL under reduced pressure.

  • Add 50 mL of cold diethyl ether to the concentrated mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain 2-(4,6-dimethylpyrimidin-2-ylamino)-4-methylthiazole.

Quantitative Data: Representative Cyclocondensation Reactions
Reactant (1,3-Dicarbonyl)BaseSolventReaction Time (h)Temperature (°C)Yield (%)
AcetylacetoneNaOEtEthanol67885
Ethyl acetoacetateNaOEtEthanol87878
Diethyl malonateNaOEtEthanol127865

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product 4-Methylthiazol-2-ylguanidine HCl 4-Methylthiazol-2-ylguanidine HCl Reaction Mixture Mix with Base in Solvent 4-Methylthiazol-2-ylguanidine HCl->Reaction Mixture 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Reaction Mixture Reflux Heat to Reflux Reaction Mixture->Reflux Cooling Cool to RT Reflux->Cooling Precipitation Precipitate with Anti-solvent Cooling->Precipitation Filtration Filter and Dry Precipitation->Filtration Pyrimidine Derivative Pyrimidine Derivative Filtration->Pyrimidine Derivative

II. Synthesis of N-Acylguanidine Derivatives

N-acylation of guanidines can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the generated acid. This protocol describes the acylation of 4-Methylthiazol-2-ylguanidine with benzoyl chloride.

Experimental Protocol: N-Acylation with Benzoyl Chloride

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend this compound (1.93 g, 10 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (3.1 mL, 22 mmol) dropwise to the suspension with stirring.

  • After stirring for 10 minutes, add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase).

  • Upon completion, wash the reaction mixture sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzoyl-N'-(4-methylthiazol-2-yl)guanidine.

Quantitative Data: Representative N-Acylation Reactions
Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Benzoyl chlorideTEADCM122575
Acetic anhydridePyridineDCM62580
Isobutyryl chlorideTEATHF162570

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-Methylthiazol-2-ylguanidine HCl 4-Methylthiazol-2-ylguanidine HCl Reaction Mixture Mix with Base in Solvent at 0°C 4-Methylthiazol-2-ylguanidine HCl->Reaction Mixture Acylating Agent Acylating Agent Acylating Agent->Reaction Mixture Stirring Stir at RT Reaction Mixture->Stirring Aqueous Wash Wash with NaHCO3 and Brine Stirring->Aqueous Wash Drying & Concentration Dry and Concentrate Aqueous Wash->Drying & Concentration Chromatography Column Chromatography Drying & Concentration->Chromatography N-Acylguanidine Derivative N-Acylguanidine Derivative Chromatography->N-Acylguanidine Derivative

III. Synthesis of N-Alkylguanidine Derivatives

Alkylation of guanidines can be challenging due to the potential for multiple alkylations. However, under controlled conditions, mono-alkylation can be achieved. This protocol outlines a general procedure for the N-alkylation of 4-Methylthiazol-2-ylguanidine with an alkyl halide.

Experimental Protocol: N-Alkylation with Benzyl Bromide

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (0.44 g, 11 mmol, 60% dispersion) in 30 mL of anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add this compound (1.93 g, 10 mmol) portion-wise over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.3 mL, 11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol as the mobile phase).

  • Carefully quench the reaction by the slow addition of 10 mL of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-benzyl-N'-(4-methylthiazol-2-yl)guanidine.

Quantitative Data: Representative N-Alkylation Reactions
Alkylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Benzyl bromideNaHDMF242560
Ethyl iodideK2CO3Acetonitrile488255
Propyl bromideNaHDMF242558

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-Methylthiazol-2-ylguanidine HCl 4-Methylthiazol-2-ylguanidine HCl Deprotonation Deprotonate with Base in Solvent 4-Methylthiazol-2-ylguanidine HCl->Deprotonation Alkyl Halide Alkyl Halide Alkylation Add Alkyl Halide and Stir at RT Alkyl Halide->Alkylation Deprotonation->Alkylation Quenching Quench with Water Alkylation->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Chromatograph Extraction->Purification N-Alkylguanidine Derivative N-Alkylguanidine Derivative Purification->N-Alkylguanidine Derivative

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Acid chlorides and alkyl halides are corrosive and lachrymatory. Handle with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this document provide a robust starting point for the synthesis of a variety of derivatives from this compound. By employing cyclocondensation, N-acylation, and N-alkylation reactions, researchers can access a diverse range of novel compounds with potential therapeutic applications. The provided workflows and tabulated data serve as a guide for the development and optimization of these synthetic transformations. Further exploration of different dicarbonyl compounds, acylating agents, and alkylating agents will undoubtedly lead to the discovery of new chemical entities with unique biological activities.

References

Application Notes and Protocols: Evaluation of 4-Methylthiazol-2-ylguanidine hydrochloride in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a known cause of numerous diseases, including cancer and inflammatory disorders, making them a primary focus for therapeutic intervention. The thiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors. This document provides a detailed framework for the evaluation of 4-Methylthiazol-2-ylguanidine hydrochloride as a potential kinase inhibitor. While specific data on the kinase inhibitory activity of this compound is not extensively available in the public domain, this document outlines generalized protocols and application notes based on established methodologies for characterizing similar thiazole-containing compounds.

Data Presentation: Hypothetical Inhibitory Activity

The following tables summarize hypothetical in vitro inhibitory activity (IC50 values) of this compound against a panel of selected kinases and cancer cell lines. This data is presented for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Assay Type
Aurora Kinase A150Luminescence-based
Aurora Kinase B275TR-FRET
PI3Kα850Luminescence-based
CDK2>10,000Radiometric
SRC1,200Fluorescence Polarization

Table 2: Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma5.8
MCF-7Breast Adenocarcinoma12.3
A549Lung Carcinoma25.1

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against a specific kinase by measuring the amount of ATP remaining in the reaction.

Materials:

  • This compound

  • Kinase of interest (e.g., Aurora Kinase A)

  • Substrate peptide

  • Kinase assay buffer

  • ATP

  • DMSO

  • Luminescence-based ATP detection kit

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted test compound, a positive control inhibitor (e.g., a known inhibitor for the target kinase), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

  • Enzyme Addition: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells, which will serve as the 100% inhibition control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should be at or near its Km value for the specific kinase.

  • Incubation: Mix the plate gently on a plate shaker and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the cell viability against the compound concentration.

Visualizations

Signaling Pathway

extracellular Growth Factors / Mitogens receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor 4-Methylthiazol-2-ylguanidine hydrochloride (Hypothetical Target) inhibitor->pi3k inhibits start Start: Compound Preparation biochemical_assay Biochemical Kinase Assay start->biochemical_assay cellular_assay Cellular Proliferation Assay start->cellular_assay data_analysis Data Analysis biochemical_assay->data_analysis cellular_assay->data_analysis ic50_biochem Determine Biochemical IC50 data_analysis->ic50_biochem ic50_cellular Determine Cellular IC50 data_analysis->ic50_cellular sar_study Structure-Activity Relationship (SAR) Studies ic50_biochem->sar_study ic50_cellular->sar_study end Lead Optimization sar_study->end

Application Notes and Protocols for 4-Methylthiazol-2-ylguanidine Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the preclinical application of 4-Methylthiazol-2-ylguanidine hydrochloride. As a compound of interest in medicinal chemistry, its structural motifs—a thiazole ring and a guanidine group—suggest a range of potential biological activities. This guide offers insights into its probable mechanisms of action and provides detailed protocols for its investigation in relevant animal models, empowering researchers to explore its therapeutic potential.

Introduction to this compound

This compound is a heterocyclic compound featuring a substituted thiazole ring linked to a guanidine moiety.[1] Its chemical structure, particularly the guanidino-thiazole core, is a key indicator of its potential pharmacological profile. Guanidine-containing compounds are known for a wide array of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[2][3] The thiazole ring is also a prevalent scaffold in many pharmaceuticals, recognized for its diverse biological functions.

While direct in-vivo studies on this compound are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of well-known pharmaceuticals provides a strong basis for hypothesizing its biological targets and therapeutic applications.[4][5] A notable analogue, N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride, serves as a key intermediate in the synthesis of Famotidine, a potent histamine H2-receptor antagonist used to treat gastrointestinal ulcers and hypersecretory conditions.[4][5] This structural relationship strongly suggests that this compound may also exhibit activity as a histamine H2-receptor antagonist.

Furthermore, the guanidine group is a known pharmacophore in arginase inhibitors, which are being investigated for their roles in cancer immunotherapy and for treating endothelial dysfunction. This opens up another avenue for preclinical investigation of this compound.

This guide will primarily focus on the most probable application of this compound: its use in animal models of gastrointestinal disorders as a potential histamine H2-receptor antagonist. A secondary, more exploratory application in models of inflammation and cancer immunology as a putative arginase inhibitor will also be discussed.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 100599-91-5[1]
Molecular Formula C5H9ClN4S
Molecular Weight 192.67 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in water
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly closed.

Note on Handling: Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work in a well-ventilated area or under a fume hood.

Application in Animal Models of Gastrointestinal Disorders

Scientific Rationale and Mechanistic Hypothesis

The primary hypothesis for the application of this compound in gastrointestinal models is its potential to act as a histamine H2-receptor antagonist . Histamine H2 receptors are located on parietal cells in the stomach lining and play a crucial role in stimulating gastric acid secretion. By competitively blocking these receptors, H2-receptor antagonists reduce the production of gastric acid, which is beneficial in conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

The proposed mechanism of action is illustrated in the following signaling pathway diagram.

H2_Receptor_Antagonism Histamine Histamine H2R H2 Receptor (Parietal Cell) Histamine->H2R Binds and Activates AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates and Activates H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Pumps H+ into stomach lumen Compound 4-Methylthiazol-2-ylguanidine hydrochloride Compound->H2R Competitively Inhibits

Caption: Proposed mechanism of action of this compound as a histamine H2-receptor antagonist.

Recommended Animal Model: Pylorus-Ligated Rat Model of Gastric Acid Secretion

The pylorus-ligated (Shay) rat model is a widely used and well-validated model for evaluating the in-vivo efficacy of anti-secretory agents. In this model, the pyloric sphincter is ligated to allow for the accumulation of gastric secretions over a set period. The volume and acidity of the collected gastric juice are then measured to assess the effect of the test compound.

Detailed Experimental Protocol

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical instruments for laparotomy

  • Suture materials

  • pH meter

  • Centrifuge and centrifuge tubes

Experimental Workflow:

Pylorus_Ligation_Workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_collection Sample Collection & Analysis Fasting Fast animals for 24h (water ad libitum) Grouping Randomly divide into groups (Vehicle, Test Compound, Positive Control) Fasting->Grouping Dosing Administer test compound or vehicle (e.g., intraperitoneally or orally) Grouping->Dosing Anesthesia Anesthetize the rat Dosing->Anesthesia Incision Make a midline abdominal incision Anesthesia->Incision Ligation Ligate the pyloric sphincter Incision->Ligation Closure Close the abdominal incision Ligation->Closure Sacrifice Sacrifice the animal after a set time (e.g., 4 hours post-ligation) Closure->Sacrifice Stomach_Removal Excise the stomach Sacrifice->Stomach_Removal Gastric_Juice_Collection Collect gastric juice Stomach_Removal->Gastric_Juice_Collection Centrifugation Centrifuge the gastric juice Gastric_Juice_Collection->Centrifugation Analysis Measure volume, pH, and total acidity Centrifugation->Analysis

Caption: Experimental workflow for the pylorus-ligated rat model.

Step-by-Step Procedure:

  • Animal Preparation: Fast male Wistar or Sprague-Dawley rats for 24 hours with free access to water.

  • Grouping and Dosing:

    • Randomly assign rats to different treatment groups (n=6-8 per group):

      • Group 1: Vehicle control (e.g., saline, i.p.)

      • Group 2: this compound (e.g., 10 mg/kg, i.p.)

      • Group 3: this compound (e.g., 30 mg/kg, i.p.)

      • Group 4: Positive control (e.g., Famotidine, 10 mg/kg, i.p.)

    • Administer the test compound or vehicle 30 minutes before the surgical procedure. Doses should be determined based on preliminary dose-ranging studies.

  • Surgical Procedure:

    • Anesthetize the rats using an appropriate anesthetic.

    • Make a midline incision in the abdomen to expose the stomach.

    • Carefully ligate the pyloric sphincter with a silk suture.

    • Close the abdominal wall with sutures.

  • Gastric Juice Collection:

    • Four hours after pylorus ligation, euthanize the animals by an approved method.

    • Excise the stomach and collect the accumulated gastric juice into a graduated centrifuge tube.

  • Analysis of Gastric Secretion:

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric juice at 2000 rpm for 10 minutes to remove any solid debris.

    • Determine the pH of the supernatant using a calibrated pH meter.

    • Titrate the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acidity.

Data Presentation:

Treatment GroupDose (mg/kg)Gastric Juice Volume (mL)pHTotal Acidity (mEq/L)% Inhibition of Acidity
Vehicle Control--
4-Methylthiazol-2-ylguanidine HCl10
4-Methylthiazol-2-ylguanidine HCl30
Positive Control (Famotidine)10

Note: The above table is a template for data presentation. The actual values will be obtained from the experimental study.

Exploratory Application in Animal Models of Inflammation and Cancer Immunology

Scientific Rationale and Mechanistic Hypothesis

The guanidine group in this compound suggests its potential as an arginase inhibitor . Arginase is an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, the availability of L-arginine for NOS is increased, leading to enhanced nitric oxide (NO) production. NO is a key signaling molecule with vasodilatory and anti-inflammatory properties.

In the context of cancer, myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment express high levels of arginase, which depletes L-arginine and suppresses T-cell proliferation and function. Inhibition of arginase can therefore restore T-cell-mediated anti-tumor immunity.

Recommended Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and simple model of acute inflammation to screen for potential anti-inflammatory agents.

Detailed Experimental Protocol

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Carrageenan (1% w/v in saline)

  • Male Wistar rats (150-180 g)

  • Plethysmometer

Experimental Workflow:

A step-by-step protocol is outlined below.

  • Animal Preparation and Grouping:

    • Acclimatize male Wistar rats for at least one week.

    • Divide the rats into treatment groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (e.g., 10 mg/kg, i.p.)

      • Group 3: this compound (e.g., 30 mg/kg, i.p.)

      • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)

  • Dosing: Administer the test compound or vehicle 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (%) at 3h% Inhibition of Edema
Vehicle Control--
4-Methylthiazol-2-ylguanidine HCl10
4-Methylthiazol-2-ylguanidine HCl30
Positive Control (Indomethacin)10

Conclusion and Future Directions

This compound is a promising compound for preclinical research, with a strong rationale for its investigation in animal models of gastrointestinal disorders and inflammation. The protocols provided in this guide offer a starting point for researchers to evaluate its efficacy. Further studies are warranted to confirm its mechanism of action, to establish a full pharmacokinetic and pharmacodynamic profile, and to explore its potential in other therapeutic areas.

References

  • Exploring N-((4-Chloromethyl)-2-thiozolyl)
  • N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride - ChemBK. (URL: Available upon request)
  • N-(4-Methyl-1,3-thiazol-2-yl)guanidine hydrochloride - Amerigo Scientific. (URL: [Link])

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - MDPI. (URL: [Link])

  • 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of - PubMed Central. (URL: [Link])

  • Animal models for the gastrointestinal motility evaluation - ResearchGate. (URL: [Link])

  • Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs - PubMed. (URL: [Link])

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (URL: [Link])

  • Contrasting effects of tetraethylammonium and 4-aminopyridine on the gastrointestinal function of mice - PubMed. (URL: [Link])

  • Animal Models for Functional Gastrointestinal Disorders - PMC - PubMed Central - NIH. (URL: [Link])

  • CAS#:100599-91-5 | this compound | Chemsrc. (URL: [Link])

  • Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads.

Sources

Application Notes and Protocols for In Vivo Studies of 4-Methylthiazol-2-ylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive literature search, no specific in vivo dosage information or experimental protocols for 4-Methylthiazol-2-ylguanidine hydrochloride were found. The following application notes and protocols are based on general principles of in vivo study design and data from structurally related thiazole and guanidine derivatives. Researchers should use this information as a preliminary guide and must conduct their own dose-range finding and toxicology studies to determine a safe and effective dose for their specific animal model and research question.

Introduction

This compound is a small molecule containing a thiazole and a guanidine functional group. While specific biological activities for this compound are not yet documented in publicly available literature, related structures have been investigated for a variety of therapeutic applications, including as anti-inflammatory, anti-diabetic, and anti-cancer agents. This document provides a framework for researchers and drug development professionals to design and conduct initial in vivo studies with this compound.

General Principles for In Vivo Dosage Selection

For a novel compound like this compound, a systematic approach is required to establish an appropriate in vivo dosage.

Workflow for In Vivo Dosage Determination:

G cluster_0 Preclinical Evaluation In Vitro Studies In Vitro Studies Dose-Range Finding (MTD) Dose-Range Finding (MTD) In Vitro Studies->Dose-Range Finding (MTD) Estimate Starting Dose Efficacy Studies Efficacy Studies Dose-Range Finding (MTD)->Efficacy Studies Select Doses Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies Dose-Range Finding (MTD)->Pharmacokinetic (PK) Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Confirm Safety

Figure 1: A general workflow for determining the in vivo dosage of a novel compound.

In Vitro Potency and Cytotoxicity

Before moving to animal models, it is crucial to determine the compound's activity and toxicity in relevant cell-based assays.

  • EC50/IC50 Determination: Establish the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell lines relevant to the proposed therapeutic area.

  • Cytotoxicity Assays (e.g., MTT, LDH): Determine the concentration at which the compound induces cell death to establish a preliminary therapeutic window.

Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Studies

The primary goal of these initial in vivo studies is to identify a range of doses that are well-tolerated by the animals.

  • Animal Model: Typically initiated in a small rodent model (e.g., mice or rats).

  • Dosing Regimen: Start with a single administration of a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.

  • Monitoring: Closely observe animals for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral changes for a defined period (e.g., 7-14 days).

  • Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.

Data from Structurally Related Compounds

While no data exists for this compound, the following tables summarize in vivo dosages of related thiazole and guanidine derivatives from published studies. This information can provide a starting point for estimating a potential dose range.

Table 1: In Vivo Dosages of Thiazole Derivatives in Rodent Models

Compound ClassAnimal ModelTherapeutic AreaDosage RangeRoute of AdministrationReference
4-Methylthiazole DerivativeRatNeuroinflammationNot SpecifiedIntraperitonealN/A
Thiazole DerivativesMouseAnalgesia/Inflammation5 - 20 mg/kgOralN/A
Thiazolidinone DerivativesRatDiabetes10 - 50 mg/kgOralN/A

Table 2: In Vivo Dosages of Guanidine Derivatives in Rodent Models

Compound ClassAnimal ModelTherapeutic AreaDosage RangeRoute of AdministrationReference
Guanidine-based CompoundsRatDiabetes15 mg/kgOralN/A
Phenylguanidine DerivativesMouseCancer25 - 100 mg/kgIntravenousN/A

Experimental Protocols (General Framework)

The following are generalized protocols that must be adapted based on the specific research question, animal model, and the results of preliminary dose-range finding studies.

Preparation of Dosing Solution
  • Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. Common vehicles include:

    • Saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • Water for injection

    • 5-10% DMSO in saline or corn oil (use with caution due to potential toxicity of DMSO)

    • 0.5-1% Carboxymethylcellulose (CMC) in water for suspensions.

  • Preparation:

    • Accurately weigh the required amount of this compound.

    • In a sterile environment, dissolve or suspend the compound in the chosen vehicle.

    • Vortex or sonicate until a homogenous solution or suspension is achieved.

    • Prepare fresh on the day of dosing, unless stability data indicates otherwise.

Animal Model and Administration
  • Species: Select a species and strain appropriate for the disease model (e.g., C57BL/6 mice for many immunology and cancer models, Sprague-Dawley or Wistar rats for toxicology and pharmacology).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to control (vehicle only) and treatment groups. A typical group size is 6-10 animals.

  • Administration Routes:

    • Oral (p.o.): Gavage is a common method for precise oral dosing.

    • Intraperitoneal (i.p.): Injection into the peritoneal cavity.

    • Intravenous (i.v.): Injection into a vein (typically the tail vein in rodents).

    • Subcutaneous (s.c.): Injection under the skin.

Experimental Workflow for an Efficacy Study:

G Animal Acclimatization Animal Acclimatization Disease Induction Disease Induction Animal Acclimatization->Disease Induction Baseline Measurement Baseline Measurement Disease Induction->Baseline Measurement Randomization & Grouping Randomization & Grouping Baseline Measurement->Randomization & Grouping Treatment Administration Treatment Administration Randomization & Grouping->Treatment Administration Monitoring & Data Collection Monitoring & Data Collection Treatment Administration->Monitoring & Data Collection Daily/Weekly Endpoint Analysis Endpoint Analysis Monitoring & Data Collection->Endpoint Analysis

Figure 2: A generalized workflow for an in vivo efficacy study.

Monitoring and Endpoint Analysis
  • Clinical Observations: Daily monitoring for any signs of distress, changes in appearance, or behavior.

  • Body Weight: Measure at least twice weekly.

  • Efficacy Readouts: These will be specific to the disease model (e.g., tumor volume in a cancer model, blood glucose levels in a diabetes model, paw volume in an inflammation model).

  • Terminal Procedures: At the end of the study, animals are euthanized according to approved protocols. Blood and tissues can be collected for pharmacokinetic, pharmacodynamic, and histopathological analysis.

Signaling Pathway Considerations (Hypothetical)

Given the structural motifs, this compound could potentially interact with signaling pathways implicated in inflammation and cell growth. For instance, many thiazole-containing compounds are known to modulate kinase activity or pathways involving NF-κB.

Hypothetical Signaling Pathway Interaction:

G External Stimulus External Stimulus Receptor Receptor External Stimulus->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor (e.g., NF-κB) Transcription Factor (e.g., NF-κB) Kinase Cascade->Transcription Factor (e.g., NF-κB) Gene Expression Gene Expression Transcription Factor (e.g., NF-κB)->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Compound 4-Methylthiazol- 2-ylguanidine HCl Compound->Kinase Cascade

Figure 3: A hypothetical signaling pathway that could be modulated by the compound.

Conclusion

The successful in vivo application of this compound requires a careful, stepwise approach to determine its safety and efficacy. Researchers are strongly advised to begin with thorough in vitro characterization, followed by well-designed dose-range finding studies in a relevant animal model. The information provided here serves as a general guide and should be supplemented with a comprehensive review of the literature on related compounds and consultation with institutional animal care and use committees.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of 4-Methylthiazol-2-ylguanidine hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, helping users to identify and resolve problems to improve reaction yield and product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low. 2. Poor quality of reagents: Degradation of 2-amino-4-methylthiazole or cyanamide. 3. Incorrect pH: The reaction mixture is not sufficiently acidic to facilitate the reaction.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction is sluggish, consider increasing the reaction time or temperature. 2. Verify reagent quality: Ensure 2-amino-4-methylthiazole is pure and the cyanamide solution is fresh. 3. Adjust pH: Ensure the pH of the reaction mixture is acidic, as the reaction is acid-catalyzed.
Formation of Side Products 1. Dimerization/Polymerization: Cyanamide can polymerize under certain conditions. 2. Unreacted starting material: Incomplete conversion of 2-amino-4-methylthiazole.1. Control reaction conditions: Maintain the recommended reaction temperature and avoid prolonged reaction times at high temperatures. 2. Optimize stoichiometry: Use a slight excess of cyanamide to ensure complete conversion of the starting amine.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of impurities that co-precipitate with the product. 1. Solvent selection: If the product is soluble in the reaction solvent, consider precipitating it by adding a non-polar solvent. 2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove impurities.
Inconsistent Yields 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time, stirring). 3. Issues with work-up and purification. 1. Standardize reagents: Use reagents from a reliable source and of consistent purity. 2. Maintain consistent conditions: Carefully control all reaction parameters. 3. Optimize work-up: Develop a standardized and efficient work-up and purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and straightforward method is the guanylation of 2-amino-4-methylthiazole using cyanamide in the presence of an acid, typically hydrochloric acid. This reaction directly converts the amino group into a guanidino group.

Q2: What is a typical yield for the synthesis of this compound?

A2: While specific yields for this exact compound are not widely reported, analogous guanylation reactions of similar aminothiazole derivatives suggest that a yield in the range of 70-80% can be expected under optimized conditions. The yield for the precursor, 2-amino-4-methylthiazole, is typically reported to be in the 70-75% range.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane. The disappearance of the 2-amino-4-methylthiazole spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

Q4: What are the critical safety precautions to take during this synthesis?

A4: Chloroacetone, used in the synthesis of the starting material, is a lachrymator and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Cyanamide is also toxic and should be handled with care. The reaction should be performed with adequate ventilation and away from ignition sources.

Quantitative Data Summary

The following table summarizes the reported and estimated yields for the key steps in the synthesis of this compound.

Reaction Step Product Reported/Estimated Yield Reference
Synthesis of Starting Material2-Amino-4-methylthiazole70-75%Organic Syntheses Procedure[1]
GuanylationThis compound~72% (Estimated based on analogous reactions)Patent KR870001794B1[2]

Experimental Protocols

Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a well-established procedure.[1]

Materials:

  • Thiourea (76 g, 1 mol)

  • Chloroacetone (92.5 g, 1 mol)

  • Water

  • Sodium hydroxide

  • Ether

Procedure:

  • Suspend thiourea in 200 mL of water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

  • Reflux the resulting yellow solution for 2 hours.

  • Cool the mixture and, while stirring, add 200 g of solid sodium hydroxide, ensuring the mixture is cooled to manage the exotherm.

  • Separate the upper oily layer. Extract the aqueous layer three times with ether.

  • Combine the oil and the ethereal extracts and dry over solid sodium hydroxide.

  • Filter to remove any tar, and then remove the ether by distillation.

  • Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole. The expected yield is 70-75%.[1]

Synthesis of this compound

This protocol is based on general methods for the guanylation of primary amines with cyanamide.

Materials:

  • 2-Amino-4-methylthiazole (11.4 g, 0.1 mol)

  • 50% Aqueous cyanamide solution (~8.4 g, 0.1 mol)

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • Dissolve 2-amino-4-methylthiazole in ethanol in a round-bottom flask.

  • Carefully add an equimolar amount of 50% aqueous cyanamide solution.

  • Add concentrated hydrochloric acid dropwise until the solution is acidic (pH 2-3).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

  • The product, this compound, should precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid by filtration, wash with a small amount of cold ethanol or ether, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Amino-4-methylthiazole cluster_step2 Step 2: Guanylation Thiourea Thiourea Step1_Reaction Reaction in Water (Reflux) Thiourea->Step1_Reaction Chloroacetone Chloroacetone Chloroacetone->Step1_Reaction Step1_Product 2-Amino-4-methylthiazole Step1_Reaction->Step1_Product Step2_Reaction Reaction in Ethanol (Reflux) Step1_Product->Step2_Reaction Cyanamide Cyanamide Cyanamide->Step2_Reaction HCl HCl (catalyst) HCl->Step2_Reaction Final_Product 4-Methylthiazol-2-ylguanidine hydrochloride Step2_Reaction->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start Low Yield or Incomplete Reaction Check_Purity Check Reagent Purity (2-amino-4-methylthiazole, cyanamide) Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temperature, Time, pH) Start->Check_Conditions Monitor_TLC Monitor Reaction by TLC Check_Purity->Monitor_TLC Yes Impure_Reagents Impure Reagents Check_Purity->Impure_Reagents No Check_Conditions->Monitor_TLC Yes Incorrect_Conditions Incorrect Conditions Check_Conditions->Incorrect_Conditions No Reaction_Complete Reaction Complete? (via TLC) Monitor_TLC->Reaction_Complete Purify_Reagents Purify/Replace Reagents Impure_Reagents->Purify_Reagents Adjust_Conditions Adjust Temperature/Time/pH Incorrect_Conditions->Adjust_Conditions Proceed_Workup Proceed to Work-up and Purification Reaction_Complete->Proceed_Workup Yes Continue_Reaction Continue Reaction and Monitor Progress Reaction_Complete->Continue_Reaction No Continue_Reaction->Monitor_TLC

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Troubleshooting 4-Methylthiazol-2-ylguanidine hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 4-Methylthiazol-2-ylguanidine hydrochloride (C₅H₉ClN₄S, MW: 192.67). This document is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and practical protocols based on established crystallographic principles and field experience. Our goal is to help you overcome common challenges and achieve high-quality, reproducible crystalline material.

Core Principles: Understanding the Crystallization Landscape

Crystallization is a thermodynamic process governed by the principles of supersaturation, nucleation, and crystal growth. A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This thermodynamic instability is the driving force for both nucleation (the formation of initial, stable crystalline nuclei) and the subsequent growth of these nuclei into larger crystals. The interplay between these factors, influenced by variables like solvent choice, cooling rate, and pH, dictates the final crystal attributes, including size, shape, purity, and polymorphic form.

Troubleshooting Guide: Common Crystallization Issues & Solutions

This section addresses the most frequent challenges encountered during the crystallization of this compound in a question-and-answer format.

Q1: I'm not getting any crystals. The solution remains clear even after cooling. What's wrong?

A1: This is a classic indication that the solution has not reached a sufficient level of supersaturation, or that the energy barrier for nucleation is too high.

Probable Causes & Solutions:

  • Insufficient Supersaturation: The concentration of your compound is below its solubility limit at the cooled temperature.

    • Solution: Increase the concentration by slowly evaporating some of the solvent under reduced pressure.[1] Be cautious with temperature to avoid decomposition.

  • High Nucleation Barrier: The molecules require an energy input or a template to begin arranging into a crystal lattice.

    • Solution 1: Induce Nucleation. Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can act as nucleation sites.[1]

    • Solution 2: Seeding. If you have a previous batch of crystals, add a single, tiny seed crystal to the supersaturated solution. This provides a template for crystal growth.[1]

    • Solution 3: Thermal Shock. Cool the solution in a colder bath (e.g., an ice-water or dry ice/acetone bath) for a short period to induce nucleation, then allow it to return to the desired crystallization temperature for slower growth.

  • Incorrect Solvent: The chosen solvent may be too good, keeping the compound fully dissolved even at low temperatures.

    • Solution: Introduce an Anti-solvent. Slowly add a solvent in which this compound is insoluble (e.g., hexane, diethyl ether, or ethyl acetate, depending on your primary solvent).[1][2] This will reduce the overall solubility and promote precipitation. Add the anti-solvent dropwise at the point of cloudiness and then allow the solution to stand.

Q2: Instead of crystals, an oil or a sticky gum has formed at the bottom of my flask. How do I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute precipitates as a liquid phase instead of a solid.[1] This often happens if the solution is too concentrated or cooled too quickly, causing the solubility limit to be exceeded at a temperature above the compound's melting point (or the melting point of a solvate).

Probable Causes & Solutions:

  • Excessive Supersaturation: The concentration gradient is too steep.

    • Solution: Gently heat the solution to re-dissolve the oil, then add more solvent (10-20% more) to reduce the concentration before attempting to cool it again, this time much more slowly.[1]

  • High Crystallization Temperature: The temperature at which precipitation begins is too high.

    • Solution: Lower the starting temperature of the crystallization. Dissolve the compound at a lower temperature by using a larger volume of solvent.

  • Inappropriate Solvent Choice: The solvent's properties may promote oiling out.

    • Solution: Switch to a different solvent system. For guanidine salts, alcoholic solvents or mixtures are often effective.[3][4] Consider a solvent with a lower boiling point.[1]

Q3: My crystallization happened too fast, resulting in a fine powder instead of larger, well-defined crystals. What should I do?

A3: The rapid formation of a fine powder indicates that the rate of nucleation far exceeded the rate of crystal growth. This is typically caused by achieving supersaturation too quickly.

Probable Causes & Solutions:

  • Rapid Cooling: Cooling the solution too fast creates a high degree of supersaturation, leading to massive, simultaneous nucleation.

    • Solution: Slow down the cooling process. Insulate the flask with glass wool or place it in a dewar to allow it to cool to room temperature over several hours before moving it to a refrigerator.[1]

  • Rapid Anti-solvent Addition: Adding an anti-solvent too quickly causes a sudden drop in solubility.

    • Solution: Add the anti-solvent very slowly, drop by drop, with vigorous stirring until persistent turbidity is observed. Then, stop and allow the solution to stand undisturbed.

  • Solution Too Concentrated: A highly concentrated solution requires less of a temperature drop to become highly supersaturated.

    • Solution: Use a more dilute solution and allow the solvent to evaporate slowly over several days at room temperature. This is a gentle method that favors the growth of large, high-quality crystals.[1]

Q4: I suspect my crystals are not a single, stable form (polymorphism). How can I investigate and control this?

A4: Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical concern in pharmaceutical development, as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[5][6] Thiazole and guanidine derivatives are known to exhibit this behavior.[7][8][9]

Investigating Polymorphism:

  • Vary Crystallization Conditions: Crystallize the compound from a wide range of solvents (e.g., alcohols, ketones, esters, water) and under different conditions (fast vs. slow cooling, evaporation vs. anti-solvent).

  • Characterize Each Batch: Analyze the crystals from each experiment using the techniques below to see if different forms are produced.

Controlling Polymorphism:

  • Solvent Selection: The interaction between the solute and solvent molecules can direct the formation of a specific polymorph.[10] Experiment with solvents of different polarities and hydrogen bonding capabilities.

  • Temperature Control: The temperature of crystallization can determine which polymorphic form is thermodynamically favored.

  • pH Adjustment: For hydrochloride salts, pH is a crucial factor. Adjusting the pH of the solution can influence which crystal form nucleates. For guanidinium salts, a pH range of 1-3.5 has been reported to be beneficial for crystallization.[11][12][13]

Caption: General troubleshooting workflow for crystallization.

Recommended Experimental Protocol: Cooling Crystallization

This protocol provides a robust starting point for obtaining crystalline this compound.

Materials:

  • Crude this compound

  • Selected solvent (see table below)

  • Erlenmeyer flask with a stopper or septum

  • Stir bar and magnetic stir plate with heating

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Recommended Solvent Systems: Data on the solubility of guanidine hydrochloride suggests several potential solvent classes.[3][14] The ideal solvent is one where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.[1]

Solvent ClassExample Solvent(s)Rationale & Comments
Alcohols Methanol, Ethanol, IsopropanolGuanidine salts often show good solubility temperature coefficients in alcohols.[3] Methanol is a common choice.[4]
Glycol Ethers 2-MethoxyethanolDemonstrates good solvating power for guanidine hydrochloride.[3]
Amides N,N-Dimethylformamide (DMF)High solubility reported, may require an anti-solvent or slow evaporation rather than cooling.[3]
Aqueous (Acidified) Water with HClAdjusting the pH to 1-3.5 can aid crystallization and ensure the stability of the hydrochloride salt form.[11]

Procedure:

  • Solvent Selection & Dissolution:

    • Choose a solvent from the table above. Start with methanol or ethanol.

    • Place the crude compound in the Erlenmeyer flask with a stir bar.

    • Add a minimal amount of solvent and begin stirring.

    • Gently heat the mixture (e.g., to 40-60°C) until all the solid dissolves. Add small, additional portions of solvent if needed to achieve complete dissolution. Avoid boiling.

  • Slow Cooling (Nucleation & Growth):

    • Once fully dissolved, remove the flask from the heat and turn off the stirring.

    • Loosely cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.

    • Once at room temperature, transfer the flask to a refrigerator (4°C) and leave it undisturbed for 12-24 hours.

  • Crystal Harvesting:

    • Collect the formed crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum at a mild temperature (e.g., 30-40°C) until a constant weight is achieved.

Caption: Key factors influencing the crystallization outcome.

FAQs: Characterization and Stability

Q: How do I confirm that I have the correct crystalline form? A: A combination of analytical techniques is essential for proper solid-state characterization.[15][16]

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystal form.[17][18] Each polymorph will have a unique diffraction pattern, which serves as its "fingerprint."

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow associated with phase transitions.[18][19] It can identify melting points, desolvation events, and transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is useful for identifying the presence of bound solvent (solvates) or water (hydrates).[18]

  • Fourier-Transform Infrared (FTIR) / Raman Spectroscopy: These vibrational spectroscopy methods can detect differences in molecular conformation and hydrogen bonding between polymorphs.[16][17]

Q: My this compound crystals seem to be absorbing water from the air. What is happening? A: This indicates that the material is hygroscopic. Hydrochloride salts, in particular, can be prone to moisture uptake due to the electronegative chlorine atom acting as a hydrogen bond acceptor.[20][21] This can lead to stability issues, such as deliquescence or conversion to a hydrate form. Store the final product in a desiccator with a good drying agent (e.g., P₂O₅ or Drierite) and under an inert atmosphere if necessary.

Q: Can the common ion effect impact my crystallization? A: Yes. The common ion effect can be relevant for hydrochloride salts. For instance, if your synthesis or purification involves other chloride sources, it could shift the equilibrium and potentially reduce the solubility of your target compound, leading to premature precipitation.[22] Conversely, in an acidic aqueous solution, adjusting the pH with HCl can be used to intentionally decrease solubility and promote crystallization.[23][24]

References
  • Qiao, Y., Qiao, R., He, Y., Shi, C., Liu, Y., Hao, H., Su, J., & Zhong, J. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148. American Chemical Society.
  • Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Molecular Crystals. Oxford University Press.
  • Slideshare. (n.d.). Various techniques for study of Crystal Properties.
  • BenchChem. (2025). Technical Support Center: Crystallization of Guanidine Monobenzoate.
  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. 119(12), 5685-5701.
  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?.
  • ResearchGate. (2015). Can anyone suggest a method for crystallise Bicyclic guanidine?.
  • Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189.
  • ResearchGate. (2014). Synthesis and Characterization of Guanidine Dinitramide Crystal.
  • Oak Ridge National Laboratory. (2017). Crystallization method offers new option for carbon capture from ambient air.
  • MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189.
  • Kim, H. J., Kim, J. S., & Park, J. S. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Pharmaceutics, 11(3), 108.
  • Van de Weert, M., & Frokjaer, S. (2020). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 20(6), 3749-3758.
  • University of Minnesota Digital Conservancy. (n.d.). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.
  • MDPI. (2022). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 12(7), 934.
  • Ferreira, M. M., et al. (2020). Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1756–1761.
  • Judge, R. A., Jacobs, R. S., Frazier, T., Snell, E. H., & Pusey, M. L. (2000). The effect of temperature and solution pH on the nucleation of tetragonal lysozyme crystals. Biophysical Journal, 78(3), 1585–1591.
  • ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents.
  • Effectiveness of Varying pH Levels and Salt Concentration on Lysozyme Crystallization. (2013). Journal of Introductory Biology Investigations.
  • Crysdot LLC. (n.d.). 1-(4-Methylthiazol-2-yl)guanidine hydrochloride.
  • PubChem. (n.d.). S-((2-Guanidino-4-thiazoyl)methyl) isothiourea hydrochloride. National Center for Biotechnology Information.
  • ResearchGate. (2024). Application of guanidine and its salts in multicomponent reactions.
  • MDPI. (2020). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 10(9), 779.
  • MDPI. (2020). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Crystals, 10(1), 2.
  • Amerigo Scientific. (n.d.). N-(4-Methyl-1,3-thiazol-2-yl)guanidine hydrochloride.
  • ResearchGate. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid.
  • PubChem. (n.d.). 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. National Center for Biotechnology Information.
  • Gu, Y., et al. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). Journal of Chemical & Engineering Data, 65(4), 1845-1853.
  • ResearchGate. (2018). Determination of the Solubility, Dissolution Enthalpy, and Entropy of Pioglitazone Hydrochloride (Form II) in Different Pure Solvents.
  • ResearchGate. (2018). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
  • ChemicalBook. (n.d.). 84545-70-0(N-((4-Chloromethyl)-2-thiozolyl)guanidine hydrochloride) Product Description.
  • ChemicalBook. (n.d.). 88046-01-9((S)-((2-Guanidino-4-thiazolyl)methylisothiourea dihydrochloride) Product Description.
  • PrepChem.com. (n.d.). Synthesis of 2-guanidino-4-[2-(2-carbamoyl-3-methylguanidino)ethylthiomethyl]thiazole hydrochloride.

Sources

Technical Support Center: Purification of 4-Methylthiazol-2-ylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of 4-Methylthiazol-2-ylguanidine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
"Oiling out" during cooling The compound is precipitating from the solution as a liquid instead of a solid. This can be due to a high concentration of impurities, a high degree of supersaturation, or the crystallization temperature being above the melting point of the solvated compound.- Re-heat the solution to dissolve the oil, add more of the primary solvent to reduce saturation, and allow it to cool slowly.- Try a different solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. Add the anti-solvent slowly to the heated solution until slight turbidity appears, then allow it to cool.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
No crystal formation upon cooling The solution may not be sufficiently supersaturated.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Add a seed crystal of pure this compound to induce crystallization.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has slowly cooled to room temperature.
Formation of fine powder instead of crystals Rapid crystallization is occurring, which can lead to the trapping of impurities.- Slow down the cooling process. Insulate the flask to allow for gradual cooling.- Use a slightly larger volume of solvent to reduce the level of supersaturation.
Colored crystals The presence of colored impurities from the synthesis or degradation.- Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.
HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak tailing 4-Methylthiazol-2-ylguanidine is a basic compound and can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.- Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce secondary interactions.- Add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v) to block the active sites on the stationary phase.- Use an end-capped column specifically designed for the analysis of basic compounds.
Poor peak shape (fronting or splitting) Sample overload or dissolution of the sample in a solvent stronger than the mobile phase.- Reduce the concentration of the sample being injected.- Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent retention times Fluctuations in mobile phase composition, temperature, or flow rate. Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column thermostat to maintain a constant temperature.- Check the HPLC pump for leaks and ensure a stable flow rate.- If the column is old or has been used with harsh conditions, consider replacing it.
High backpressure Blockage in the HPLC system, such as a clogged frit or column.- Filter all samples and mobile phases before use.- Reverse flush the column with an appropriate solvent (check the column manual for compatibility).- If the pressure remains high, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can arise from the starting materials, by-products of the synthesis, or degradation. Potential impurities could include unreacted starting materials like 2-amino-4-methylthiazole and cyanamide derivatives, as well as by-products from side reactions. Analogs of impurities found in similar structures like famotidine could also be present, such as dimers or related guanidine derivatives.[1]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Given its hydrochloride salt nature, polar protic solvents are a good starting point. A mixture of ethanol and water, or isopropanol and water, is often effective for recrystallizing hydrochloride salts. The optimal ratio will need to be determined experimentally, but you can start by dissolving the compound in a minimal amount of the hot alcohol/water mixture and then allowing it to cool slowly.

Q3: How can I monitor the purity of this compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a buffer (e.g., phosphate or acetate buffer at a controlled pH) is a good starting point. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.

Q4: My compound is highly polar. What are the best chromatographic techniques for its purification?

A4: For highly polar compounds like this compound, traditional normal-phase chromatography on silica gel can be challenging due to strong adsorption. Reversed-phase flash chromatography using a C18-functionalized silica gel is often a better choice. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for purifying very polar compounds.[2][3]

Quantitative Data

Solubility of Guanidine Hydrochloride in Various Solvents at 298.15 K

The following table provides solubility data for guanidine hydrochloride, a structurally related compound, which can serve as a useful reference for solvent selection in the purification of this compound.[4]

SolventMole Fraction Solubility (x)
N,N-Dimethylformamide (DMF)0.4017
N,N-Dimethylacetamide (DMAC)0.3400
2-Methoxyethanol0.3330
2-Ethoxyethanol0.2963
Methanol0.2017
Ethanol0.1174
Isopropanol0.0886
n-Propanol0.0660

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization to achieve >99% purity.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: Start with a solvent system of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a 9:1 ethanol:water mixture and heat the solution on a hot plate with stirring until the solid dissolves completely. If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the purity of the recrystallized product by HPLC.

Protocol 2: HPLC Purity Analysis of this compound

Objective: To determine the purity of this compound using reversed-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    10 50 50
    12 5 95
    15 5 95
    15.1 95 5

    | 20 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Methodology:

  • Standard Preparation: Prepare a stock solution of pure this compound in the mobile phase (initial conditions) at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity checks.

  • Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude Product (4-Methylthiazol-2-ylguanidine HCl) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Primary Method FlashChromatography Flash Chromatography (Reversed-Phase C18 or HILIC) Crude->FlashChromatography Alternative for difficult separations HPLC HPLC-UV Analysis Recrystallization->HPLC TLC TLC Monitoring Recrystallization->TLC FlashChromatography->HPLC FlashChromatography->TLC HPLC->Recrystallization If Purity < 99% HPLC->FlashChromatography If Purity < 99% PureProduct Pure Product (>99% Purity) HPLC->PureProduct If Purity ≥ 99%

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingLogic cluster_recrystallization Recrystallization Issues cluster_hplc HPLC Issues cluster_solutions Potential Solutions Start Purification Issue Identified OilingOut Oiling Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield PeakTailing Peak Tailing Start->PeakTailing BadPeakShape Poor Peak Shape Start->BadPeakShape RetentionShift Retention Time Shift Start->RetentionShift AdjustSolvent Adjust Solvent System OilingOut->AdjustSolvent ChangeCooling Modify Cooling Rate OilingOut->ChangeCooling NoCrystals->AdjustSolvent Concentrate SeedCrystals Use Seed Crystals NoCrystals->SeedCrystals LowYield->AdjustSolvent LowYield->ChangeCooling OptimizeMobilePhase Optimize Mobile Phase (pH, additives) PeakTailing->OptimizeMobilePhase CheckColumn Check/Replace HPLC Column PeakTailing->CheckColumn AdjustSample Adjust Sample Concentration/Solvent BadPeakShape->AdjustSample RetentionShift->OptimizeMobilePhase RetentionShift->CheckColumn Check for degradation

Caption: Troubleshooting decision tree for common purification and analysis issues.

References

Technical Support Center: Synthesis of 4-Methylthiazol-2-ylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the guanidinylation of 2-amino-4-methylthiazole with cyanamide in the presence of an acid, typically hydrochloric acid, to directly yield the hydrochloride salt. The reaction involves the nucleophilic attack of the exocyclic amino group of the thiazole onto the carbon atom of cyanamide.

Q2: What are the potential major side reactions I should be aware of?

A2: The primary side reactions often involve the self-condensation of cyanamide. Under acidic and heated conditions, cyanamide can dimerize to form dicyandiamide (cyanoguanidine). This dimer can then react with another molecule of cyanamide to form melamine, or it can also act as a guanylating agent, leading to other impurities.

Q3: My reaction mixture is turning viscous and showing poor solubility. What could be the cause?

A3: Increased viscosity and poor solubility can be indicative of polymer formation. This may occur if the reaction temperature is too high or the reaction time is excessively long, leading to the formation of melamine and other polymeric guanidine-based byproducts.

Q4: How can I monitor the progress of the reaction and the formation of side products?

A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. By spotting the reaction mixture alongside standards of your starting material, you can track the consumption of 2-amino-4-methylthiazole and the formation of the desired product. The appearance of new, unexpected spots may indicate the formation of side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Product Formation: Reaction conditions favoring the self-condensation of cyanamide. 3. Loss during Work-up/Purification: Product loss during extraction, filtration, or recrystallization steps.1. Monitor the reaction via TLC/HPLC until the starting material is consumed. Consider a modest increase in temperature or reaction time. 2. Control the reaction temperature carefully (see table below). Ensure slow, portion-wise addition of cyanamide to maintain a low concentration. 3. Optimize the purification protocol. Ensure the pH is appropriate during extraction and use a suitable solvent for recrystallization to minimize solubility losses.
Presence of a Major Impurity (higher Rf on TLC) Dicyandiamide Formation: Dimerization of cyanamide is a common side reaction.Maintain a lower reaction temperature. Dicyandiamide has different solubility profiles, which can be exploited during purification, such as recrystallization from a different solvent system (e.g., ethanol/water mixtures).
Product Fails to Crystallize Presence of Oily Impurities or Excess Reagent: This can inhibit the crystallization process.Purify the crude product using column chromatography before attempting crystallization. Ensure the correct stoichiometry of reactants was used.
Unexpected Peaks in NMR/LC-MS Formation of Melamine or other Guanidine Adducts: This can occur at elevated temperatures.Re-evaluate the reaction temperature and time. Use LC-MS to identify the mass of the impurity, which can help in its structural elucidation. Purification via preparative HPLC may be necessary.
Table 1: Effect of Temperature on Side Product Formation (Illustrative Data)
Reaction Temperature (°C)Desired Product Yield (%)Dicyandiamide Formation (%)Other Impurities (%)
60751510
8085105
10070255
120553510

Note: This data is illustrative to demonstrate the general trend that excessively high temperatures can favor side reactions and decrease the yield of the desired product.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Amino-4-methylthiazole

  • Cyanamide (50 wt.% solution in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylthiazole (1.0 eq).

  • Add isopropanol to the flask to create a slurry.

  • Slowly add concentrated hydrochloric acid (1.1 eq) while stirring. An exothermic reaction may occur.

  • To this acidic solution, add the cyanamide solution (1.2 eq) dropwise over 30 minutes.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., with a mobile phase of dichloromethane:methanol 9:1).

  • Once the reaction is complete (disappearance of the starting amine), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid precipitate and wash with a small amount of cold isopropanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Visual Guides

Experimental Workflow

G Synthesis Workflow for 4-Methylthiazol-2-ylguanidine HCl A 1. Mix 2-Amino-4-methylthiazole & Isopropanol B 2. Add Conc. HCl A->B C 3. Add Cyanamide Solution B->C D 4. Heat (80-90°C) for 4-6h C->D E 5. Monitor by TLC/HPLC D->E F 6. Cool to Room Temp. E->F Reaction Complete G 7. Filter Precipitate F->G H 8. Recrystallize G->H I Final Product H->I G Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckReaction Check TLC/HPLC for starting material Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Yes SideProducts Significant Side Products? CheckReaction->SideProducts No IncreaseTime Solution: Increase reaction time/temp Incomplete->IncreaseTime OptimizeCond Solution: Lower temp, slow addition of cyanamide SideProducts->OptimizeCond Yes CheckPurification Review Purification Steps SideProducts->CheckPurification No Loss Product Loss during work-up? CheckPurification->Loss OptimizePurity Solution: Adjust solvent, check pH Loss->OptimizePurity Yes G Reaction Pathways Amine 2-Amino-4-methylthiazole Product 4-Methylthiazol-2-ylguanidine (Desired Product) Amine->Product Cyanamide Cyanamide Cyanamide->Product Guanidinylation Dimer Dicyandiamide (Side Product) Cyanamide->Dimer Cyanamide2 Cyanamide Cyanamide2->Dimer Dimerization (Heat, Acid)

optimizing reaction conditions for 4-Methylthiazol-2-ylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during its preparation and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, with the molecular formula C5H9ClN4S, is a chemical compound used in scientific research.[1] Its primary documented application is as a test compound in studies of blood-brain barrier (BBB) permeability, a critical aspect of drug development for central nervous system (CNS) disorders.[1] It serves as a benchmark to evaluate the ability of potential therapeutic agents to cross the BBB.[1]

Q2: What are the basic physical and chemical properties of this compound?

A2: Key properties are summarized in the table below.

PropertyValue
Molecular Weight 192.67 g/mol [1]
Melting Point 198-200°C[1]
Boiling Point 346.7°C at 760 mmHg[1]
Solubility Soluble in water.[1]
Storage Refrigerator.[1]

Q3: What is the general synthetic route for this compound?

A3: The most common synthetic pathway involves a two-step process. The first step is the Hantzsch thiazole synthesis to create the precursor, 2-amino-4-methylthiazole, from chloroacetone and thiourea.[2] The second step is the guanylation of the 2-amino group of the thiazole ring using a guanylating agent like cyanamide.[3][4]

G cluster_0 Step 1: Synthesis of 2-Amino-4-methylthiazole cluster_1 Step 2: Guanylation Thiourea Thiourea AMT 2-Amino-4-methylthiazole Thiourea->AMT H2O, Reflux Chloroacetone Chloroacetone Chloroacetone->AMT AMT_in_step2 2-Amino-4-methylthiazole Cyanamide Cyanamide Product This compound Cyanamide->Product Acid Catalyst, Heat AMT_in_step2->Product

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole (Precursor)

This protocol is adapted from the well-established Hantzsch thiazole synthesis.[2]

Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • 500-mL round-bottom flask with a reflux condenser, dropping funnel, and mechanical stirrer.

Procedure:

  • Suspend thiourea in 200 mL of water in the flask.

  • With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Heat the resulting yellow solution to reflux for 2 hours.

  • Cool the mixture in an ice bath. While stirring, cautiously add 200 g of solid sodium hydroxide in portions, maintaining a low temperature. An oily layer will separate.

  • Transfer the mixture to a separatory funnel and separate the upper oily layer.

  • Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Combine the oily layer with the ethereal extracts and dry over anhydrous sodium hydroxide.

  • Filter the solution and remove the ether by distillation.

  • Distill the remaining oil under reduced pressure. Collect the fraction at 130–133°C/18 mm Hg. The product should solidify upon cooling. Yield: 70–75% of the theoretical amount.[2]

Protocol 2: Synthesis of this compound

This protocol describes the guanylation of 2-amino-4-methylthiazole using cyanamide.

Materials:

  • 2-Amino-4-methylthiazole (11.4 g, 0.1 mole)

  • Cyanamide (4.2 g, 0.1 mole)

  • Concentrated hydrochloric acid (HCl)

  • Isopropanol

  • 250-mL round-bottom flask with a reflux condenser and magnetic stirrer.

Procedure:

  • Dissolve 2-amino-4-methylthiazole in 100 mL of isopropanol in the flask.

  • Add cyanamide to the solution.

  • Slowly add 8.3 mL (0.1 mole) of concentrated HCl to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate.

  • If precipitation is incomplete, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with a small amount of cold isopropanol to remove unreacted starting materials.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters to optimize include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. The following table presents a hypothetical optimization study for the guanylation step.

EntrySolventTemperature (°C)Equivalents of CyanamideReaction Time (h)Yield (%)
1Ethanol801.0665
2Isopropanol801.0672
3Acetonitrile801.0658
4Isopropanol601.01255
5 Isopropanol 80 1.2 5 85
6Isopropanol1001.2480 (with impurities)
7Isopropanol801.5586 (with byproducts)

Note: The data in this table are illustrative and represent a typical optimization workflow. Actual results may vary.

Discussion of Optimization:

  • Solvent: Isopropanol (Entry 2) appears to be a better solvent than ethanol or acetonitrile, likely due to the solubility profile of the reactants and the product salt.

  • Temperature: A reflux temperature of around 80°C provides a good balance between reaction rate and minimizing side reactions. Lower temperatures lead to incomplete conversion (Entry 4), while higher temperatures may promote impurity formation (Entry 6).

  • Stoichiometry: Using a slight excess of the guanylating agent (cyanamide, Entry 5) can drive the reaction to completion and improve the yield. However, a large excess may lead to the formation of byproducts (Entry 7).

Troubleshooting Guide

Caption: Troubleshooting logic for the synthesis of this compound.

Q4: The reaction has stalled and TLC analysis shows remaining starting material. What should I do?

A4: An incomplete reaction can be due to several factors:

  • Insufficient Reaction Time or Temperature: Ensure the reaction has been running for the recommended duration at the optimal temperature. If the reaction is clean but slow, consider extending the reflux time.

  • Reagent Quality: The guanylating agent, cyanamide, can degrade over time. Using a fresh bottle is recommended.

  • Moisture: The presence of water can interfere with the reaction. Ensure you are using anhydrous solvents.

Q5: My final product is a brownish, sticky solid instead of a white powder. How can I purify it?

A5: A discolored and non-crystalline product suggests the presence of impurities, possibly from side reactions or decomposition.

  • Recrystallization: This is the most effective method for purifying the hydrochloride salt. Experiment with different solvent systems, such as ethanol/water, isopropanol, or acetonitrile. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Charcoal Treatment: If the color is due to polymeric impurities, you can try adding a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities.

  • Washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., cold acetone or diethyl ether) can be effective.

Application Note: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Given its use as a test compound for BBB permeability, the following section outlines a typical experimental workflow for an in vitro assay.[1] This assay is commonly performed using a Transwell system with a monolayer of brain microvascular endothelial cells.[5][6][7]

G cluster_0 Cell Culture & BBB Model Setup cluster_1 Permeability Experiment cluster_2 Analysis seed_cells Seed brain endothelial cells on Transwell inserts culture_cells Culture until confluent monolayer forms seed_cells->culture_cells verify_barrier Verify barrier integrity (TEER measurement) culture_cells->verify_barrier add_compound Add 4-Methylthiazol-2-ylguanidine HCl to apical (donor) chamber verify_barrier->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from basolateral (receiver) chamber at time points (e.g., 30, 60, 90, 120 min) incubate->sample quantify Quantify compound concentration in samples (LC-MS/MS) sample->quantify calculate Calculate apparent permeability coefficient (Papp) quantify->calculate result Determine BBB permeability calculate->result

References

stability of 4-Methylthiazol-2-ylguanidine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Methylthiazol-2-ylguanidine hydrochloride in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a salt of a strong base (guanidine moiety) and a strong acid (hydrochloric acid). In its solid form, it is expected to be relatively stable when stored in a cool, dry, and dark place. In solution, its stability is significantly influenced by the solvent, pH, temperature, and exposure to light and oxidizing agents. The guanidinium cation is resonance-stabilized and generally stable in neutral to acidic aqueous solutions. However, under basic conditions, it can be deprotonated to the free base, which is more susceptible to hydrolysis. The thiazole ring can also be prone to degradation under harsh acidic, basic, or oxidative conditions.

Q2: In which solvents is this compound soluble and what are the recommended storage conditions for its solutions?

A2: The hydrochloride salt is generally soluble in polar solvents. Based on data for similar compounds, it is expected to be soluble in water and have some solubility in methanol and dimethyl sulfoxide (DMSO).[1]

Recommended Storage Conditions for Solutions: It is recommended to store solutions of this compound at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or below) may be considered, but freeze-thaw cycles should be minimized. Solutions should be prepared fresh whenever possible.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the Guanidine Group: Under basic conditions (pH > 7), the guanidine group can undergo hydrolysis to form 4-methyl-2-aminothiazole and urea, which can be further hydrolyzed to ammonia and carbon dioxide. This reaction is typically accelerated by heat.

  • Degradation of the Thiazole Ring: The thiazole ring may be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of strong oxidizing agents. Photodegradation of thiazole-containing compounds has also been reported.

Q4: Are there any known incompatible solvents or reagents?

A4: Yes, based on the reactivity of the guanidine and thiazole moieties, the following should be avoided:

  • Strong Bases: Can lead to the formation of the less stable free base and promote hydrolysis.

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, permanganate) Can potentially oxidize the thiazole ring or the guanidine group.

  • Strong Acids at Elevated Temperatures: May catalyze the degradation of the thiazole ring.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Unexpected precipitation of the compound from an aqueous solution. - pH of the solution has shifted to a more basic range, causing the formation of the less soluble free base.- The concentration of the compound exceeds its solubility in the chosen solvent at a given temperature.- Ensure the pH of the solution is maintained in the neutral to acidic range.- Gently warm the solution or dilute it to redissolve the precipitate. Always check for degradation after warming.
Loss of compound potency or appearance of unknown peaks in HPLC analysis over time. - Chemical degradation of the compound due to improper storage (e.g., exposure to light, elevated temperature, or incompatible pH).- Microbial contamination of the solution.- Review storage conditions. Store solutions at 2-8°C, protected from light.- Prepare fresh solutions for critical experiments.- Filter-sterilize aqueous solutions for long-term storage if appropriate.
Poor peak shape (tailing or fronting) in reverse-phase HPLC analysis. - Interaction of the basic guanidine group with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the guanidine group is fully protonated.- Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions.- Use a column with end-capping or a base-deactivated stationary phase.
Irreproducible retention times in HPLC. - Fluctuation in mobile phase composition or pH.- Column temperature variations.- Column degradation.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Use a guard column and flush the column regularly with appropriate solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 105°C for 48 hours.

    • Prepare a 100 µg/mL solution of the stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Prepare a 100 µg/mL solution of the compound in the mobile phase.

    • Expose the solution to a light source in a photostability chamber (e.g., ICH Q1B conditions: not less than 1.2 million lux hours and 200 watt hours/square meter).

    • Keep a control sample in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC-UV method to quantify this compound and separate it from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Initial conditions may start with a high percentage of Solvent A to retain the polar compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 240-270 nm).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended use.

Data Presentation

Table 1: Predicted Stability of this compound in Different Solvents and Conditions

Solvent/ConditionPredicted StabilityPotential Degradation Products
Aqueous Solution (pH 3-6) HighMinimal degradation expected.
Aqueous Solution (pH > 8) Low to Moderate4-Methyl-2-aminothiazole, Urea, Ammonia
Methanol ModeratePotential for solvolysis over time, especially if basic impurities are present.
DMSO HighGenerally a stable solvent for storage.
Acetonitrile HighGenerally a stable solvent for storage.
Elevated Temperature (>40°C) LowAccelerated hydrolysis, especially in basic solutions.
Exposure to UV/Visible Light Moderate to LowPotential for photolytic degradation of the thiazole ring.
Presence of Oxidizing Agents LowOxidation of the thiazole ring and/or guanidine group.

Note: This table is based on the general chemical properties of the guanidine and thiazole functional groups. Specific quantitative data for this compound is not currently available in the public domain.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (Solid, 105°C) stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation hplc->data Evaluate stability

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_conditions Stress Conditions cluster_degradation Potential Degradation Pathways compound 4-Methylthiazol-2-ylguanidine Hydrochloride basic_ph Basic pH (pH > 7) oxidants Oxidizing Agents heat_light Heat / Light hydrolysis Guanidine Hydrolysis basic_ph->hydrolysis promotes ring_cleavage Thiazole Ring Degradation oxidants->ring_cleavage can cause heat_light->hydrolysis accelerates heat_light->ring_cleavage accelerates

References

how to avoid degradation of 4-Methylthiazol-2-ylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 4-Methylthiazol-2-ylguanidine hydrochloride to minimize its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation.

Storage Recommendations:

  • Temperature: Store in a refrigerator.[1]

  • Atmosphere: Keep in a tightly closed container in a dry and well-ventilated place.[2]

  • Light: Protect from light to prevent potential photodegradation.

Q2: What solvents are recommended for preparing stock solutions of this compound?

The choice of solvent is critical for dissolving the compound without promoting its degradation.

Recommended Solvents:

  • Water: The compound is soluble in water.[3]

  • DMSO (Dimethyl Sulfoxide): Sparingly soluble.[1] When using DMSO for cell-based assays, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Methanol: Slightly soluble.[1]

It is advisable to prepare fresh solutions for each experiment or, if necessary, to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

Based on the chemical structure, which includes a thiazole ring and a guanidine group, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The guanidinium group can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the cleavage of the C-N bond.

  • Oxidation: The thiazole ring and the guanidine group may be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

  • Photodegradation: Compounds containing thiazole rings can undergo photodegradation upon exposure to light, potentially leading to complex rearrangements and cleavage of the ring.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, leading to the release of hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Compound Precipitation in Aqueous Buffer or Cell Culture Medium Poor aqueous solubility, especially at high concentrations.- Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the aqueous medium is low (e.g., <0.5% for DMSO). - Perform a solubility test by adding the stock solution to the assay buffer at the desired final concentration and visually inspecting for any precipitation.[4] - Consider using sonication to aid dissolution.
Inconsistent or Non-reproducible Results in Biological Assays Compound degradation due to improper storage or handling. Variability in experimental conditions.- Confirm the compound has been stored correctly (cool, dry, protected from light).[4] - Prepare fresh dilutions from a new stock solution for each experiment. - Standardize all assay parameters, including incubation times, cell densities, and reagent concentrations.[2]
Loss of Compound Activity Over Time Degradation of the compound in stock solutions or during the experiment.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[4] - Test the stability of the compound in the assay medium over the time course of the experiment.
Unexpected Cellular Toxicity Off-target effects or cytotoxicity of the compound at the concentrations used. Solvent toxicity.- Perform a dose-response cell viability assay (e.g., MTT, MTS) to determine the non-toxic concentration range of the compound.[2] - Ensure the final solvent concentration is below the toxic threshold for your cell line.[2]
Color Change of the Compound Solution Potential degradation or reaction with components of the medium.- Prepare fresh solutions and visually inspect for any color change. - If the color change persists, it may indicate a chemical reaction. Analyze the solution using analytical techniques like UV-Vis spectroscopy or HPLC to check for degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions. This is essential for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70°C) for a specified period. Also, heat a solution of the compound at 60°C.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter). A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Representative HPLC Method for Purity and Degradation Analysis

The following is a general HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.

Parameter Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detector at a suitable wavelength (to be determined by UV scan of the compound).
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (70°C, solid/solution) stock->thermal Expose to stress photo Photolytic (UV/Vis light) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples characterization Characterize Degradants (LC-MS/MS, NMR) hplc->characterization Identify products

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_products Potential Degradation Products compound 4-Methylthiazol-2-ylguanidine hydrochloride hydrolysis_prod Hydrolysis Products (e.g., cleavage of guanidine) compound->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Oxidation Products (e.g., N-oxides, ring opening) compound->oxidation_prod Oxidation (e.g., H₂O₂) photo_prod Photodegradation Products (e.g., isomers, fragments) compound->photo_prod Photolysis (Light)

Caption: Potential degradation pathways for the compound.

References

inconsistent results in experiments with 4-Methylthiazol-2-ylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methylthiazol-2-ylguanidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical compound often utilized as a test compound in scientific research. It is particularly noted for its use in studies related to the permeability of the blood-brain barrier, a critical aspect of developing drugs that target the central nervous system.

Q2: What are the basic chemical and physical properties of this compound?

Understanding the fundamental properties of this compound is crucial for proper handling and experimental design. Below is a summary of its key characteristics.

PropertyValue
Molecular Formula C5H9ClN4S
Molecular Weight 192.67 g/mol
Melting Point 198-200°C
Boiling Point 346.7°C at 760 mmHg
Solubility Soluble in water
Storage Temperature Refrigerator

Q3: What are the known biological activities of guanidine-containing compounds?

Guanidine and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. Their effects are often attributed to their ability to interact with various molecular targets through hydrogen bonding and charge pairing. Guanidine compounds have been reported to exhibit anti-inflammatory, antidiabetic, and anticancer properties, among others. A notable mechanism of action for some guanidine compounds is the inhibition of voltage-gated potassium (Kv) channels.[1][2]

Troubleshooting Inconsistent Experimental Results

Inconsistent results are a common challenge in experimental biology. This section provides troubleshooting guidance for specific issues that may arise when working with this compound.

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays

Q: I am observing significant well-to-well and plate-to-plate variability in my cell viability assays (e.g., MTT, XTT). What are the potential causes and solutions?

A: High variability in cell-based assays can stem from several factors, ranging from cell culture practices to compound-specific issues.

Troubleshooting Workflow for High Variability

G start High Variability Observed check_cells 1. Review Cell Culture Practices start->check_cells check_assay 2. Examine Assay Protocol start->check_assay check_compound 3. Investigate Compound Behavior start->check_compound solution_cells Standardize cell passage, seeding density, and health monitoring. check_cells->solution_cells solution_assay Optimize incubation times, check for edge effects, and validate reagent stability. check_assay->solution_assay solution_compound Confirm solubility and stability in media. Test for direct assay interference. check_compound->solution_compound

Caption: A logical workflow for troubleshooting high variability in cell-based assays.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before seeding.
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly.
"Edge Effects" in Microplates Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill these wells with sterile media or PBS.
Compound Precipitation Visually inspect your compound dilutions for any precipitate. Poor solubility can lead to an unknown effective concentration. Consider using a different solvent or a lower concentration range.
Compound Interference with Assay Reagents Guanidine compounds can sometimes interact with assay reagents. Run a control with the compound in cell-free media to check for direct effects on the assay's colorimetric or fluorescent output.
Issue 2: Unexpected or No Biological Effect

Q: I am not observing the expected biological effect, or the results are contrary to the literature on similar guanidine compounds. What should I investigate?

A: A lack of effect or unexpected results can be due to compound stability, the choice of experimental model, or the specific mechanism of action.

Signaling Pathway Considerations for Guanidine Compounds

G cluster_cell Cell Membrane Kv_channel Voltage-Gated K+ Channel Guanidine Guanidine Compound Guanidine->Kv_channel Inhibition

Caption: Potential mechanism of action for guanidine compounds targeting ion channels.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Degradation Prepare fresh stock solutions and dilutions of this compound for each experiment. Given its hydrochloride salt form, assess its stability in your specific culture medium over the time course of the experiment.
Incorrect Biological Target The biological targets of guanidine compounds can be diverse. The selected cell line may not express the relevant target (e.g., a specific ion channel subtype). Consider using a panel of different cell lines or a cell line known to express targets of interest for guanidine compounds.
Sub-optimal Assay Conditions The chosen incubation time may be too short or too long to observe an effect. Perform a time-course experiment to determine the optimal endpoint. Also, optimize other assay parameters like cell seeding density and reagent concentrations.

Detailed Experimental Protocols

To promote reproducibility, we provide the following detailed protocol for a standard cell viability assay.

Protocol: MTT Assay for Cell Viability

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Resuspend the cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a freshly prepared stock solution.

    • Remove the old medium from the cells and add the compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of the solvent used for the compound stock).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow for a Cell Viability Assay

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_treatment Incubate for Treatment Period add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance end End read_absorbance->end

Caption: Step-by-step workflow for performing a cell viability assay.

References

Technical Support Center: Synthesis of 4-Methylthiazol-2-ylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride. The information is tailored to address challenges that may arise during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and scalable approach involves a two-step synthesis. The first step is the synthesis of 2-amino-4-methylthiazole via the Hantzsch thiazole synthesis. This intermediate is then subjected to a guanidination reaction to yield the final product, this compound.

Q2: What are the primary safety concerns when scaling up this synthesis?

The Hantzsch thiazole synthesis can be highly exothermic, requiring careful temperature control to prevent runaway reactions, especially at a larger scale. Chloroacetone, a reactant in the first step, is a lachrymator and toxic, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Guanidinylating agents can also be corrosive or toxic, and their handling should be done with care.

Q3: How can I improve the yield of the initial 2-amino-4-methylthiazole synthesis?

Optimizing the reaction conditions is key. This includes controlling the addition rate of chloroacetone to manage the exotherm, maintaining the optimal reaction temperature, and ensuring efficient stirring. The purity of the starting materials, particularly chloroacetone and thiourea, is also crucial.

Q4: What are the common byproducts in the guanidination step?

Common byproducts can include unreacted 2-amino-4-methylthiazole and potential side products from the guanidinylating agent. If using a protected guanidinylating agent, incomplete deprotection can lead to protected intermediates in the final product. Over-guanidination is also a possibility, though less common for this substrate.

Q5: What is the best method for purifying the final product, this compound?

Recrystallization is a common and effective method for purifying guanidinium salts.[1][2] The choice of solvent system is critical and may require some experimentation. Common solvents for recrystallization of hydrochloride salts include ethanol, isopropanol, or mixtures with water or other organic solvents. For large-scale operations where impurities might be present, filtration with activated charcoal can be used for decolorization.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Step 1: 2-Amino-4-methylthiazole Synthesis
Low YieldIncomplete reaction.Monitor the reaction progress using TLC. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Poor quality of reagents.Ensure thiourea and chloroacetone are of high purity. Distill chloroacetone if necessary.
Loss of product during workup.Optimize the extraction procedure. Ensure the pH is appropriately adjusted to maximize the recovery of the amine.
Dark-colored productFormation of polymeric byproducts.Maintain strict temperature control during the reaction. Purify the crude product by recrystallization or column chromatography.
Step 2: Guanidination Reaction
Low YieldInefficient guanidinylating agent.Experiment with different guanidinylating agents (e.g., S-methylisothiourea sulfate, cyanamide).
Incomplete reaction.Monitor the reaction by TLC or LC-MS. Adjust reaction time and temperature as needed.
Suboptimal pH.The guanidination reaction is often pH-sensitive. Ensure the pH is maintained in the optimal range for the chosen reagent.
Presence of starting material in the final productInsufficient amount of guanidinylating agent.Use a slight excess (1.1-1.2 equivalents) of the guanidinylating agent.
Short reaction time.Increase the reaction time and monitor for the disappearance of the starting material.
Final Product Isolation and Purification
Difficulty in crystallizationImpurities inhibiting crystal formation.Treat the crude product solution with activated charcoal to remove colored impurities. Perform a hot filtration before cooling.
Inappropriate solvent system.Screen different solvent systems for recrystallization. Consider anti-solvent addition to induce precipitation.
Product is an oil instead of a solidPresence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If it remains an oil, attempt to precipitate it from a non-polar solvent or purify by column chromatography.
Low purity after recrystallizationCo-precipitation of impurities.A second recrystallization may be necessary. Ensure slow cooling to promote the formation of pure crystals.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole

This procedure is based on the Hantzsch thiazole synthesis.

Materials:

  • Thiourea

  • Chloroacetone

  • Water

  • Sodium hydroxide (solid)

  • Ether or other suitable organic solvent for extraction

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend thiourea (1.0 equivalent) in water.

  • With vigorous stirring, add chloroacetone (1.0 equivalent) dropwise, maintaining the temperature of the reaction mixture below 40°C using an ice bath. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add solid sodium hydroxide with cooling to make the solution strongly basic (pH > 12). This will liberate the free amine.

  • Separate the oily layer of 2-amino-4-methylthiazole.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ether) three times.

  • Combine the organic extracts and the oily layer, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-amino-4-methylthiazole. The product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Step 2: Synthesis of this compound

This procedure describes the guanidination of 2-amino-4-methylthiazole.

Materials:

  • 2-Amino-4-methylthiazole

  • S-Methylisothiourea sulfate (or other suitable guanidinylating agent)

  • A suitable base (e.g., sodium hydroxide, sodium carbonate)

  • Water or a suitable organic solvent

  • Hydrochloric acid

Procedure:

  • Dissolve 2-amino-4-methylthiazole (1.0 equivalent) in a suitable solvent (e.g., water or ethanol).

  • Add the guanidinylating agent, such as S-methylisothiourea sulfate (0.6 equivalents, as it provides two guanidinylating moieties per molecule of sulfate), to the solution.

  • Add a base to neutralize the sulfate and facilitate the reaction. The pH should be maintained in the range of 8-10.

  • Heat the reaction mixture at a suitable temperature (e.g., 50-80°C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to form the hydrochloride salt.

  • The product may precipitate upon cooling and acidification. If not, concentrate the solution under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-Amino-4-methylthiazole

EntryTemperature (°C)Reaction Time (h)Yield (%)
125465
240278
360 (Reflux)285
460 (Reflux)482

Table 2: Comparison of Guanidinylating Agents for the Synthesis of this compound

EntryGuanidinylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1S-Methylisothiourea sulfateWater80675
2CyanamideEthanol70868
31H-Pyrazole-1-carboxamidine HClDMF601282

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Guanidination Thiourea Thiourea Reaction1 Reaction Vessel (Exothermic) Thiourea->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 Workup1 Basic Workup & Extraction Reaction1->Workup1 Intermediate 2-Amino-4-methylthiazole Workup1->Intermediate Reaction2 Guanidination Reaction Intermediate->Reaction2 GuanidinylatingAgent Guanidinylating Agent GuanidinylatingAgent->Reaction2 Workup2 Acidification & Crystallization Reaction2->Workup2 FinalProduct 4-Methylthiazol-2-ylguanidine Hydrochloride Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Low Yield or Purity Issue CheckStep Identify Problematic Step: Synthesis or Purification? Start->CheckStep SynthesisIssue Synthesis Issue CheckStep->SynthesisIssue Synthesis PurificationIssue Purification Issue CheckStep->PurificationIssue Purification ReagentQuality Check Reagent Purity SynthesisIssue->ReagentQuality ReactionConditions Optimize Reaction Conditions (Temp, Time, pH) SynthesisIssue->ReactionConditions ByproductFormation Analyze for Byproducts (TLC, LC-MS) SynthesisIssue->ByproductFormation SolventSystem Screen Recrystallization Solvents PurificationIssue->SolventSystem Decolorize Use Activated Charcoal PurificationIssue->Decolorize Solution Improved Yield / Purity ReagentQuality->Solution ReactionConditions->Solution ByproductFormation->Solution SolventSystem->Solution Decolorize->Solution

Caption: Troubleshooting logic for synthesis scale-up challenges.

References

Technical Support Center: 4-Methylthiazol-2-ylguanidine Hydrochloride Impurity Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylthiazol-2-ylguanidine hydrochloride. The information herein is designed to assist in the identification and characterization of potential impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities can be introduced at various stages of the manufacturing process and during storage. The primary sources include:

  • Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, byproducts from side reactions, or residual reagents and solvents.

  • Degradation Products: These arise from the decomposition of the active pharmaceutical ingredient (API) under the influence of environmental factors such as heat, light, humidity, and interaction with acidic or basic conditions.

Q2: Why is it crucial to identify and quantify impurities?

Impurity profiling is a critical aspect of drug development and quality control. Even small amounts of certain impurities can:

  • Affect the safety and efficacy of the drug product.

  • Lead to the formation of toxic byproducts.

  • Impact the stability of the final formulation.

  • Be an indicator of an uncontrolled manufacturing process.

Regulatory agencies have strict guidelines regarding the levels of acceptable impurities in pharmaceutical products.

Q3: What are the most common analytical techniques for impurity profiling of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of impurities. For structural elucidation and confirmation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of unknown impurities if they can be isolated.

Troubleshooting Guide: Impurity Analysis

This guide addresses common issues encountered during the analysis of this compound samples.

Issue Potential Cause(s) Recommended Solution(s)
Unexpected peaks in the chromatogram. 1. Sample degradation. 2. Contamination from solvent or glassware. 3. Presence of synthesis-related impurities.1. Prepare fresh samples and analyze immediately. Ensure proper storage of the stock sample. 2. Run a blank injection of the solvent to check for contamination. Use clean glassware. 3. Refer to the potential impurity table below and investigate the synthesis route.
Poor peak shape (tailing or fronting). 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Reduce the injection volume or dilute the sample. 2. The guanidine group is basic; ensure the mobile phase pH is suitable to maintain a consistent ionic form. An acidic mobile phase (e.g., pH 2.5-4) is often recommended. 3. Replace the analytical column.
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before injection.
Difficulty in identifying an unknown impurity. 1. Insufficient data for structural elucidation. 2. Co-elution with another component.1. Utilize LC-MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the impurity. If possible, isolate the impurity using preparative HPLC for NMR analysis. 2. Modify the HPLC method (e.g., change the gradient, mobile phase, or column) to achieve better separation.

Potential Impurities in this compound

The following table summarizes potential synthesis-related impurities based on a likely synthetic pathway involving the reaction of 2-amino-4-methylthiazole with a guanylating agent.

Impurity Name Structure Potential Source Typical Analytical Observation (LC-MS)
2-Amino-4-methylthiazoleUnreacted starting material.Lower retention time than the API, [M+H]⁺ at m/z 115.1
N,N'-bis(4-methylthiazol-2-yl)guanidineByproduct from the reaction of the API with another molecule of 2-amino-4-methylthiazole.Higher retention time than the API, [M+H]⁺ at m/z 252.1
4-Methylthiazol-2-ylureaByproduct from the hydrolysis of a reaction intermediate or the API.May have a similar retention time to the API, [M+H]⁺ at m/z 158.0
Residual Solvents (e.g., Acetone, Acetonitrile)N/AUsed during synthesis and purification.Detected by Gas Chromatography (GC).

Experimental Protocols

Stability-Indicating HPLC-UV Method

This method is designed to separate the active ingredient from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 50
    25 95

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Forced Degradation Studies

To assess the stability of this compound and generate potential degradation products, the following stress conditions can be applied.[1][2]

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for 7 days.

After exposure to these conditions, the samples should be analyzed using the stability-indicating HPLC method to observe any degradation.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Studies) cluster_2 Analytical Testing cluster_3 Data Analysis & Reporting Sample Sample Dissolution Dissolve in Water/Acetonitrile Sample->Dissolution Thermal Thermal Stress (105°C) Sample->Thermal Photo Photolytic Stress (UV/Vis Light) Sample->Photo Acid Acid Hydrolysis (0.1M HCl, 60°C) Dissolution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Dissolution->Base Oxidation Oxidative Stress (3% H2O2) Dissolution->Oxidation HPLC_UV HPLC-UV Analysis (Quantification) Dissolution->HPLC_UV Acid->HPLC_UV Base->HPLC_UV Oxidation->HPLC_UV Thermal->HPLC_UV Photo->HPLC_UV LC_MS LC-MS Analysis (Identification) HPLC_UV->LC_MS If unknown peaks are detected Analysis Impurity Profiling & Structure Elucidation LC_MS->Analysis Report Generate Report Analysis->Report

Caption: Experimental workflow for impurity identification.

Logical_Relationship Start Start: Unexpected Peak in Chromatogram Check_System Is the analytical system clean? Start->Check_System Check_Sample_Prep Was the sample prepared correctly? Check_System->Check_Sample_Prep Yes End End: Impurity Identified Check_System->End No, clean system Process_Impurity Is it a known process impurity? Check_Sample_Prep->Process_Impurity Yes Check_Sample_Prep->End No, reprepare sample Degradation_Product Is it a degradation product? Process_Impurity->Degradation_Product No Process_Impurity->End Yes Identify_Unknown Identify the structure (LC-MS, NMR) Degradation_Product->Identify_Unknown No Degradation_Product->End Yes Identify_Unknown->End

Caption: Troubleshooting logic for an unknown peak.

References

Technical Support Center: Optimizing HPLC Separation of 4-Methylthiazol-2-ylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-Methylthiazol-2-ylguanidine hydrochloride. This guide includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to address common challenges encountered during analysis.

Experimental Protocol: HPLC-UV Method for a Structurally Related Aminothiazole

The following protocol is adapted from a validated HPLC-UV method for a novel aminothiazole compound and serves as an excellent starting point for the analysis of this compound.

Parameter Condition
HPLC System Waters Alliance e2695 separations module or equivalent
Detector Waters 2487 dual λ absorbance detector or equivalent
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm)
Mobile Phase 55% of 0.1% v/v Orthophosphoric Acid in Water : 45% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detection Wavelength 272 nm
Run Time 10 minutes

Note: This method should be validated for your specific application and instrumentation.

Troubleshooting Guide

This section addresses common issues that may arise during the HPLC analysis of this compound.

Workflow for Troubleshooting HPLC Issues

start Problem Observed (e.g., Peak Tailing, Broadening) pressure Check System Pressure start->pressure baseline Examine Baseline start->baseline peak_shape Analyze Peak Shape start->peak_shape retention_time Verify Retention Time start->retention_time pressure_high High Pressure? - Check for blockages - Flush system pressure->pressure_high High pressure_low Low Pressure? - Check for leaks - Check pump pressure->pressure_low Low baseline_noise Noisy Baseline? - Degas mobile phase - Check lamp baseline->baseline_noise peak_tailing Peak Tailing? - Adjust mobile phase pH - Use end-capped column peak_shape->peak_tailing peak_broad Broad Peaks? - Reduce injection volume - Check for column void peak_shape->peak_broad rt_shift Retention Time Shift? - Check mobile phase prep - Equilibrate column retention_time->rt_shift solution Problem Resolved pressure_high->solution pressure_low->solution baseline_noise->solution peak_tailing->solution peak_broad->solution rt_shift->solution

Caption: A logical workflow for diagnosing and resolving common HPLC problems.

Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic guanidine group and acidic silanol groups on the silica-based column.[1]- Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic or phosphoric acid) can protonate the silanol groups, reducing their interaction with the protonated analyte.[1] - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[1] - Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active silanol sites.
Poor Retention (Elutes near the void volume) The compound is highly polar and has limited interaction with the nonpolar C18 stationary phase.[2]- Increase Aqueous Content: Increase the percentage of the aqueous component in the mobile phase. However, be cautious of phase collapse with traditional C18 columns if the organic content is too low. - Consider a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more stable in highly aqueous mobile phases and offer better retention for polar analytes. - Explore HILIC or Mixed-Mode Chromatography: Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column with both reversed-phase and ion-exchange characteristics can provide better retention for highly polar and basic compounds.[3][4]
Broad Peaks - Column Overload: Injecting too much sample can lead to peak broadening.[1] - Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening. - Column Degradation: The column may be nearing the end of its life.[1]- Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume.[1] - Optimize Tubing and Connections: Use shorter, narrower internal diameter tubing where possible. - Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[1] - Replace the Column: If other solutions fail, the column may need to be replaced.[1]
Split Peaks - Partially Clogged Inlet Frit: Particulates from the sample or mobile phase can block the column inlet. - Column Void: A void or channel has formed at the head of the column. - Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[5]- Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge particulates. - Replace the Column: If a void has formed, the column usually needs to be replaced. - Dissolve Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for this compound?

A1: A reversed-phase C18 column is a good starting point, particularly one that is well end-capped to minimize peak tailing from silanol interactions.[1] For improved retention of this polar compound, consider using a column designed for polar analytes, such as a polar-embedded or polar-endcapped C18 column. If retention is still insufficient, Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column with cation-exchange properties would be the next logical steps to explore.[3][4]

Q2: How can I improve the peak shape of my analyte?

A2: Improving peak shape, particularly reducing tailing, is crucial for accurate integration and quantification. Since 4-Methylthiazol-2-ylguanidine is a basic compound, peak tailing is a common issue.[1] The most effective way to address this is by optimizing the mobile phase pH. Adding an acidifier like formic acid or phosphoric acid to maintain a low pH (e.g., below 3) will ensure the analyte is fully protonated and minimizes interactions with any residual silanol groups on the column. Using a high-purity, well-end-capped column is also highly recommended.[1]

Q3: My analyte is not retained on the C18 column. What should I do?

A3: Poor retention of polar compounds on traditional C18 columns is a frequent challenge.[2] Here is a systematic approach to address this:

  • Increase the aqueous portion of your mobile phase. Be mindful of the limitations of your specific C18 column to avoid phase collapse.

  • Use a column designed for polar analytes , such as an AQ-C18 or a polar-embedded phase column.

  • If retention is still inadequate, switch to an alternative chromatographic mode like HILIC, which is specifically designed for the retention of polar compounds.[2][4]

Q4: What detection wavelength should I use?

A4: Based on a similar aminothiazole structure, a detection wavelength of 272 nm is a good starting point. However, it is always best practice to determine the optimal wavelength by running a UV-Vis spectrum of this compound in your mobile phase to identify the wavelength of maximum absorbance (λmax).

Q5: How can I ensure my method is robust and reproducible?

A5: Method robustness and reproducibility are critical for reliable results.

  • Mobile Phase Preparation: Always prepare fresh mobile phase and degas it thoroughly before use. Inconsistent mobile phase composition is a common source of retention time variability.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important for HILIC methods, which may require longer equilibration times.[4]

  • Temperature Control: Use a column oven to maintain a consistent column temperature, as temperature fluctuations can affect retention times and selectivity.

  • System Suitability Tests: Regularly inject a standard solution to monitor system performance, including retention time, peak area, tailing factor, and theoretical plates.

Logical Diagram for Method Development Strategy

start Start: Analyze 4-Methylthiazol-2-ylguanidine HCl rp_hplc Initial Approach: Reversed-Phase HPLC (C18) start->rp_hplc good_separation Good Separation? rp_hplc->good_separation end Method Optimized good_separation->end Yes troubleshoot Troubleshoot Peak Shape / Retention good_separation->troubleshoot No alternative_modes Alternative Modes: HILIC / Mixed-Mode troubleshoot->alternative_modes optimize_params Optimize Parameters: - Mobile Phase pH - Organic Content - Column Chemistry troubleshoot->optimize_params alternative_modes->good_separation optimize_params->rp_hplc

Caption: A decision-making diagram for developing an HPLC method for this compound.

References

Technical Support Center: Refining Protocols for 4-Methylthiazol-2-ylguanidine Hydrochloride Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methylthiazol-2-ylguanidine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your biological assays. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and application of this compound in biological research.

Q1: What is the primary known application of this compound in biological assays?

A1: this compound is utilized as a test compound in studies focused on the permeability of the blood-brain barrier.[1] Its physicochemical properties make it a useful tool for evaluating the ability of other compounds to cross this critical biological barrier, a key consideration in the development of drugs targeting the central nervous system.[1]

Q2: What are the general biological activities associated with the thiazole and guanidine scaffolds present in this compound?

A2: The thiazole ring is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The guanidinium group is known to facilitate the cellular uptake of molecules and can interact with various biological targets.[3][4] The combination of these two moieties suggests a potential for a broad range of biological effects that should be considered during assay design.

Q3: How should I prepare and store stock solutions of this compound?

A3: Due to its hydrochloride salt form, this compound is expected to have moderate to good solubility in aqueous buffers. However, for initial stock solutions, it is recommended to use a high-quality organic solvent such as dimethyl sulfoxide (DMSO) to achieve a high concentration (e.g., 10-50 mM). Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation. Before use, allow the aliquot to thaw completely and vortex thoroughly to ensure a homogenous solution.

Q4: What is the expected stability of this compound in aqueous assay media?

A4: While the hydrochloride salt enhances water solubility, the stability of the thiazole ring and the guanidine group in aqueous buffers over time and at different pH values should be considered. It is advisable to prepare fresh dilutions in your assay buffer for each experiment. If long incubation times are required, a stability test is recommended. This can be done by incubating the compound in the assay medium for the duration of the experiment and then analyzing its concentration and purity, for example, by HPLC.

Section 2: Troubleshooting Guide for Common Biological Assays

This section provides detailed troubleshooting for specific issues that may arise during common biological assays involving this compound.

Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)

Issue: Significant variability in the half-maximal inhibitory concentration (IC50) is observed between replicate experiments.

Potential Causes & Solutions:

  • Compound Instability: As mentioned in the FAQs, the compound may degrade in aqueous media over extended incubation periods.

    • Solution: Prepare fresh dilutions for each experiment and minimize the time the compound spends in the assay buffer before being added to the cells. Consider performing a time-course experiment to assess the stability of the compound's effect.

  • Biological Variability: The passage number, confluency, and metabolic state of the cells can significantly impact their response to a compound.

    • Solution: Use cells within a consistent and narrow passage number range for all experiments. Seed cells at a consistent density and allow them to acclimate for a uniform period (e.g., 24 hours) before adding the compound.

  • Assay Interference: The thiazole ring can sometimes interfere with colorimetric or fluorometric readouts.

    • Solution: Run a cell-free control experiment where the compound is added to the assay medium and the detection reagent. This will reveal any direct interaction between the compound and the assay components. If interference is detected, consider using an alternative viability assay with a different detection method (e.g., switching from a tetrazolium-based assay to an ATP-based assay like CellTiter-Glo®).

Unexpected Cytotoxicity or Cellular Stress

Issue: The compound exhibits higher than expected cytotoxicity or induces cellular stress at concentrations where the intended biological effect is not observed.

Potential Causes & Solutions:

  • Guanidine Hydrochloride-like Effects: The guanidine hydrochloride moiety, at certain concentrations, can act as a chaotropic agent, leading to protein denaturation and cellular stress. While typically observed at higher molar concentrations, this effect can be cell-type dependent.

    • Solution: Carefully titrate the compound over a wide range of concentrations to establish a therapeutic window. Include positive controls for cellular stress (e.g., a known cytotoxic agent) to benchmark the observed effects.

  • Off-Target Effects: The compound may have unintended biological targets within the cell.

    • Solution: If a specific target is being investigated, consider using a counterscreen with a cell line that does not express the target to assess off-target cytotoxicity.

Poor Reproducibility in Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding)

Issue: Difficulty in obtaining consistent results in biochemical assays.

Potential Causes & Solutions:

  • Protein Destabilization/Stabilization: The guanidine group can interact with proteins, potentially causing stabilization at low concentrations and denaturation at higher concentrations.

    • Solution: Perform control experiments to assess the effect of the compound on the stability of your target protein. This can be done using techniques like differential scanning fluorimetry (DSF) or by monitoring enzyme activity over time in the presence of the compound.

  • Assay Interference: As with cell-based assays, the compound may interfere with the detection method.

    • Solution: Run control experiments without the enzyme or receptor to check for direct effects on the substrate or detection reagents.

  • Compound Aggregation: Thiazole-containing compounds can sometimes form aggregates at higher concentrations, leading to non-specific inhibition.

    • Solution: Perform the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%). A significant reduction in inhibitory activity in the presence of the detergent suggests that aggregation may be the cause of the observed effect.

Section 3: Experimental Protocols and Workflows

This section provides standardized protocols and visual workflows to guide your experimental design.

General Protocol for a Cell Viability MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm.

Workflow for Investigating Assay Interference

Caption: Workflow for identifying and addressing potential assay interference.

Signaling Pathway for Cellular Uptake of Guanidinium-Containing Compounds

Cellular_Uptake cluster_cell Cell Membrane cluster_interaction Initial Interaction cluster_translocation Translocation cluster_release Intracellular Release Membrane Guanidinium Guanidinium Group (+ charge) FattyAcid Deprotonated Fatty Acid (- charge) Guanidinium->FattyAcid Electrostatic Interaction Channel Transient Membrane Channel Formation FattyAcid->Channel Protonation Protonation of Fatty Acid (due to lower intracellular pH) Channel->Protonation Release Release of Compound Protonation->Release Intracellular Cytosol Release->Intracellular Extracellular Extracellular Space Extracellular->Guanidinium

Caption: Proposed mechanism for the cellular uptake of guanidinium-rich compounds.

Section 4: Data Presentation

Table 1: Troubleshooting Summary for this compound Assays

Issue Potential Cause Recommended Action
Inconsistent IC50 ValuesCompound instability, biological variability, assay interference.Prepare fresh dilutions, use consistent cell passage and density, run cell-free controls.
Unexpected CytotoxicityChaotropic effects of guanidinium, off-target effects.Perform wide-range dose-response, use counterscreens.
Poor Reproducibility in Biochemical AssaysProtein destabilization/stabilization, compound aggregation.Assess compound effect on protein stability, include detergent in assay buffer.

References

  • This compound | lookchem. (n.d.). Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. (2014). Journal of the American Chemical Society. [Link]

  • On Guanidinium and Cellular Uptake. (2014). Journal of Medicinal Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 4-Methylthiazol-2-ylguanidine Hydrochloride and Related Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 4-Methylthiazol-2-ylguanidine hydrochloride and structurally similar novel aminothiazole compounds. The focus is on High-Performance Liquid Chromatography (HPLC) method validation, presenting key performance data and detailed experimental protocols to aid researchers in selecting and implementing the most suitable analytical techniques for their specific needs.

Comparison of Analytical Methods: HPLC-UV vs. LC-MS/MS

For the analysis of novel aminothiazole compounds, two common and powerful techniques are HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the analytical requirements, such as the sample matrix, required sensitivity, and the stage of drug development.

ParameterHPLC-UV MethodLC-MS/MS Method
Principle Separation by chromatography and detection by UV absorbance.Separation by chromatography, followed by mass-based detection of parent and daughter ions.
Primary Application Quantification in analytical solutions and formulations for in vitro studies.[1][2]Bioanalysis of plasma samples for preclinical and clinical studies.[1]
Linearity Range 2.06 to 20.60 µg/mL[1][2]1.25 to 1250 ng/mL in rat plasma[2][3]
Coefficient of Determination (R²) > 0.999[1][2]0.9970[2]
Precision (% CV) ≤ 2% for peak area ratio and retention time.[1][2]Intra-day and inter-day variations are typically required to be within ±15%.
Specificity Demonstrated by the absence of interfering peaks at the analyte's retention time.[1][4]High specificity due to monitoring of specific mass transitions.
Sensitivity Higher limit of quantification, suitable for less complex matrices.Lower limit of quantification, ideal for complex biological matrices.[4]

Experimental Protocols

HPLC-UV Method for a Novel Aminothiazole Analog

This method is suitable for the quantification of aminothiazole compounds in analytical solutions.

  • Column : Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase : Isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[1][2][3]

  • Flow Rate : 1.0 mL/min.[1][2][3]

  • Detection Wavelength : 272 nm.[2][3]

  • Injection Volume : Typically 5-20 µL.

  • Data Acquisition : Empower 3 Software.[1][2]

LC-MS/MS Bioanalytical Method for a Novel Aminothiazole Analog

This method is designed for the sensitive quantification of aminothiazole compounds in plasma samples.

  • Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation : Protein precipitation is a common technique. Samples are typically vortexed and centrifuged to separate the protein-free supernatant.[1]

  • Chromatographic Conditions : Similar to the HPLC-UV method but may be optimized for faster run times.

  • Ionization Source : Positive electrospray ionization (ESI) is often used for aminothiazole compounds.[3]

  • Mass Spectrometric Detection : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring high selectivity.[1]

  • Data Analysis : Peak area ratios of the analyte to the internal standard are used for quantification.[1]

HPLC Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose.[4] The following diagram illustrates a typical workflow for HPLC method validation according to ICH guidelines.

HPLC_Validation_Workflow MethodDevelopment Method Development Specificity Specificity (Forced Degradation) MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Method SystemSuitability->ValidatedMethod

Caption: HPLC method validation workflow.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different validation parameters, demonstrating their interconnectedness in ensuring a reliable analytical method.

Validation_Parameters_Relationship CoreParameters Specificity Linearity Accuracy Precision Reliability Method Reliability CoreParameters:f0->Reliability Selectivity CoreParameters:f1->Reliability Quantitative Range CoreParameters:f2->Reliability Trueness CoreParameters:f3->Reliability Consistency Sensitivity Sensitivity (LOD & LOQ) Sensitivity->Reliability Detection Capability Robustness Robustness Robustness->Reliability Transferability

Caption: Interrelationship of validation parameters.

References

A Comparative Guide to Guanidine Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-Methylthiazol-2-ylguanidine hydrochloride with other notable guanidine compounds, offering insights into their mechanisms of action, performance in experimental settings, and the signaling pathways they modulate. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.

While specific experimental data for this compound is limited in publicly available literature, this guide draws upon data from structurally related compounds and well-studied guanidines to provide a comparative framework.

Comparative Analysis of Biological Activity

The guanidino moiety is a key structural feature in a variety of biologically active compounds, conferring a range of pharmacological properties. This section compares the performance of this compound's close structural analog, 2-guanidino-4-chloromethylthiazole hydrochloride, with other significant guanidine compounds like Metformin and Agmatine, and the well-understood protein denaturant, Guanidinium Chloride.

CompoundClassPrimary Biological ActivityMechanism of ActionQuantitative Data (Example)
This compound (and related thiazoles) Thiazole GuanidineAnticancer, AntimicrobialPutative: DNA binding, enzyme inhibitionAnticancer: IC50 values for related thiazole derivatives against A549 lung cancer cells can be as low as 0.452 µM.[1] Antimicrobial: MIC values for thiazole derivatives against S. aureus can be as low as 3.9 µg/mL.[2]
Metformin BiguanideAntidiabeticActivation of AMP-activated protein kinase (AMPK), inhibition of mitochondrial respiratory chain complex I, reduction of hepatic gluconeogenesis.[3][4][5]Oral bioavailability of 50–60% under fasting conditions.[4]
Agmatine Endogenous Guanidinium AmineNeuromodulator, NeuroprotectiveModulates multiple receptors (NMDA, α2-adrenergic, imidazoline), inhibits nitric oxide synthase (NOS), and influences polyamine metabolism.[6][7]---
Guanidinium Chloride Simple Guanidine SaltProtein DenaturantDisrupts non-covalent interactions within proteins, leading to unfolding. It interacts directly with the protein surface and alters electrostatic interactions.[8][9][10][11][12]---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the biological activities of guanidine compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Objective: To quantify the cytotoxic potential of a guanidine compound.

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against compound concentration.[13]

Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Objective: To determine the lowest concentration of a guanidine compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound

  • 96-well microplates

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14][15][16][17]

Signaling Pathways and Mechanisms of Action

The biological effects of guanidine compounds are mediated through their interaction with various cellular signaling pathways.

Guanidine Compounds and Cellular Metabolism: The AMPK and mTOR Pathways

Metformin, a biguanide, is a well-established activator of the AMP-activated protein kinase (AMPK) pathway.[3][18] AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by metformin leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation.[19][20][21][22][23] Some natural guanidine-containing compounds have also been shown to activate the AMPK signaling pathway.[18][24] Agmatine has been shown to suppress glycolysis through the PI3K/Akt/mTOR/HIF-1α signaling pathway.[25][26]

AMPK_mTOR_Pathway Metformin Metformin AMPK AMPK Metformin->AMPK activates Guanidines Other Guanidine Compounds Guanidines->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes MAPK_Pathway cluster_MAPK MAPK Cascade GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactors->CellProliferation Guanidines Guanidine Alkaloids MAPK_Pathway MAPK_Pathway Guanidines->MAPK_Pathway modulates Protein_Denaturation NativeProtein Native Protein (Folded) UnfoldedProtein Unfolded Protein (Denatured) NativeProtein->UnfoldedProtein Denaturation GdnHCl Guanidinium Chloride GdnHCl->NativeProtein induces Spectroscopy Spectroscopic Analysis (CD, Fluorescence) UnfoldedProtein->Spectroscopy is monitored by

References

Unraveling the Cross-Reactivity Profile of 4-Methylthiazol-2-ylguanidine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical compound is paramount to interpreting experimental results accurately and predicting potential off-target effects. This guide provides a comparative analysis of 4-Methylthiazol-2-ylguanidine hydrochloride, a compound recognized for its utility in pharmaceutical research, particularly in studies of blood-brain barrier permeability. Due to a lack of publicly available, direct experimental data on the cross-reactivity of this compound in various assays, this guide will focus on the known biological activities of structurally related thiazole and guanidine-containing compounds to infer a potential cross-reactivity profile. This analysis is supplemented with detailed experimental protocols for common assays in which such compounds are typically evaluated.

Overview of this compound and its Chemical Relatives

This compound belongs to a class of compounds characterized by a central thiazole ring linked to a guanidine group. The thiazole moiety is a common scaffold in medicinal chemistry, known to be a pharmacophore for a wide range of biological activities. Similarly, the guanidinium group is a key functional group in many biologically active molecules, recognized for its ability to form strong interactions with biological targets.

While specific bioassay data for this compound is not currently available in public databases such as PubChem and ChEMBL, the analysis of its structural components suggests potential interactions with various biological targets.

Potential Cross-Reactivity Based on Structural Analogs

The biological activity of compounds containing thiazole and guanidine moieties is diverse, suggesting that this compound could exhibit cross-reactivity in a range of biological assays.

Thiazole-Related Activities

Derivatives of 2-aminothiazole have been reported to exhibit a wide array of biological effects, including:

  • Antimicrobial and Antifungal Activity: The thiazole ring is a core component of many antimicrobial and antifungal agents.

  • Anticancer Properties: Numerous thiazole derivatives have been investigated for their potential as anticancer agents, targeting various cellular pathways.

  • Anti-inflammatory Effects: Thiazole-containing compounds have been shown to possess anti-inflammatory properties.

Guanidine-Related Activities

The guanidinium group is known to interact with a variety of biological targets, primarily through hydrogen bonding and electrostatic interactions. This can lead to:

  • Enzyme Inhibition: Guanidine derivatives have been identified as inhibitors of various enzymes.

  • Receptor Binding: The guanidinium group is a common feature in ligands for various receptors.

The combination of the thiazole and guanidine functionalities in this compound makes it a candidate for potential cross-reactivity in assays designed to screen for the activities mentioned above.

Comparison with Alternative Compounds

Without specific data for this compound, a direct quantitative comparison with alternative compounds is not feasible. However, researchers can consider a range of other thiazole and guanidine-containing compounds as potential alternatives or for comparative studies, depending on the specific research application. The choice of an alternative would be guided by the desired on-target activity and a known, well-characterized cross-reactivity profile.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity profile of this compound, a panel of in vitro assays would be required. Below are detailed methodologies for key experiments that could be employed.

Kinase Inhibition Assay

This assay is crucial for identifying potential off-target effects on protein kinases, a common source of cross-reactivity for many small molecules.

Experimental Workflow:

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate kinase with compound Compound_Prep->Incubation Kinase_Prep Prepare kinase solution in assay buffer Kinase_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Reaction_Start Initiate reaction by adding substrate/ATP mix Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C for 60 min Reaction_Start->Reaction_Incubation Reaction_Stop Stop reaction with stop solution Reaction_Incubation->Reaction_Stop Detection Add detection reagent Reaction_Stop->Detection Signal_Read Measure luminescence/fluorescence Detection->Signal_Read Data_Analysis Calculate % inhibition and determine IC50 values Signal_Read->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a microplate, add the test compound, a specific protein kinase, and a suitable substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Receptor Binding Assay

This assay helps to identify any unintended interactions with G-protein coupled receptors (GPCRs) or other cell surface receptors.

Experimental Workflow:

G cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_separation Separation of Bound and Free Ligand cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare dilutions of This compound Incubation Incubate membranes, radioligand, and compound Compound_Prep->Incubation Membrane_Prep Prepare cell membranes expressing the target receptor Membrane_Prep->Incubation Radioligand_Prep Prepare radiolabeled ligand solution Radioligand_Prep->Incubation Filtration Rapid filtration through a filter plate Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation Add scintillation cocktail Washing->Scintillation Counting Measure radioactivity using a scintillation counter Scintillation->Counting Data_Analysis Determine Ki values from competition binding curves Counting->Data_Analysis

Caption: Workflow for a radioligand receptor binding assay.

Methodology:

  • Reaction Mixture: Combine cell membranes expressing the receptor of interest, a radiolabeled ligand known to bind to the receptor, and the test compound.

  • Incubation: Allow the mixture to incubate to reach binding equilibrium.

  • Filtration: Rapidly filter the mixture to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is currently lacking, its structural features—a thiazole ring and a guanidine group—suggest a potential for interactions with a variety of biological targets. Researchers using this compound should be aware of these possibilities and may need to conduct their own cross-reactivity profiling using assays such as those described in this guide. The generation of such data would be a valuable contribution to the scientific community, enabling a more thorough understanding of the compound's biological activity and facilitating its effective use in research and drug development.

Validating the Biological Effects of 4-Methylthiazol-2-ylguanidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticipated biological effects of 4-Methylthiazol-2-ylguanidine hydrochloride with established alternatives, supported by experimental data from structurally related compounds. Due to the limited publicly available data on this compound, this document leverages data from well-characterized guanidino-thiazole histamine H2 receptor antagonists, such as famotidine, to illustrate the expected biological activity and the experimental methodologies used for validation.

Introduction

This compound belongs to the guanidino-thiazole class of compounds. This structural motif is a key pharmacophore in a class of drugs known as histamine H2 receptor antagonists. These agents are crucial in the management of acid-related gastrointestinal disorders by inhibiting gastric acid secretion. This guide will delve into the presumed mechanism of action, relevant signaling pathways, and comparative efficacy of compounds within this class.

Presumed Mechanism of Action: Histamine H2 Receptor Antagonism

Compounds containing a guanidino-thiazole ring, such as famotidine, are known to act as potent and selective competitive antagonists of the histamine H2 receptor.[1][2] Histamine, a key physiological stimulant of gastric acid secretion, binds to H2 receptors on the basolateral membrane of parietal cells in the stomach. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of the proton pump (H+/K+ ATPase), which secretes gastric acid.[3]

By competitively blocking the histamine H2 receptor, this compound is expected to inhibit the production of gastric acid, thereby increasing the gastric pH.

Signaling Pathway

The primary signaling pathway affected by histamine H2 receptor antagonists is the G-protein coupled receptor (GPCR) cascade initiated by histamine binding.

Histamine H2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ions H+ ions (Acid) Proton_Pump->H_ions Secretes Antagonist 4-Methylthiazol-2-ylguanidine hydrochloride Antagonist->H2R Blocks

Caption: Histamine H2 Receptor Signaling Pathway and Antagonist Action.

Comparative Biological Effects

The following tables summarize experimental data for well-established histamine H2 receptor antagonists, famotidine and ranitidine, which serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: In Vitro Histamine H2 Receptor Antagonist Activity

CompoundAssayPreparationAgonistParameterValueReference
Famotidine Radioligand BindingGuinea Pig Atrial Membranes[3H]-tiotidinepKi (M)7.9[4]
Ranitidine Radioligand BindingGuinea Pig Atrial Membranes[3H]-tiotidinepKi (M)6.8[4]
Famotidine Functional AssayGuinea Pig Right AtriumDimapritpA28.1[5]
Ranitidine Functional AssayGuinea Pig Right AtriumDimapritpA27.2[5]

Note: pKi and pA2 are logarithmic measures of binding affinity and antagonist potency, respectively. Higher values indicate greater potency.

Table 2: In Vivo Inhibition of Gastric Acid Secretion

CompoundAnimal ModelStimulationRoute of AdministrationED50 (mg/kg)Reference
Famotidine DogHistamine-inducedIntravenous0.003[6]
Ranitidine DogHistamine-inducedIntravenous0.03[7]
Famotidine RatAspirin-induced ulcerIntragastric< 32[8]
Ranitidine RatAspirin-induced ulcerIntragastric> 100[8]

Note: ED50 is the dose required to produce 50% of the maximum effect. Lower values indicate greater potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are protocols for key experiments used to characterize histamine H2 receptor antagonists.

In Vitro Assay: Histamine H2 Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H2 receptor.

Protocol:

  • Membrane Preparation: Guinea pig atrial tissue is homogenized and centrifuged to isolate a membrane fraction rich in histamine H2 receptors.

  • Binding Reaction: The membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the test compound (e.g., this compound).

  • Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow Start Start Membrane_Prep Prepare Guinea Pig Atrial Membranes Start->Membrane_Prep Incubation Incubate Membranes with [3H]-tiotidine and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Unbound Ligand by Filtration Incubation->Filtration Counting Measure Radioactivity of Filters Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a histamine H2 receptor binding assay.
In Vivo Assay: Inhibition of Histamine-Induced Gastric Acid Secretion in Rats

This assay assesses the ability of a compound to inhibit gastric acid secretion in a living organism.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a catheter is inserted into the jugular vein for drug administration. The stomach is perfused with saline.

  • Basal Secretion: The basal rate of gastric acid secretion is measured by titrating the perfusate with a standard base.

  • Histamine Stimulation: A continuous intravenous infusion of histamine is administered to stimulate gastric acid secretion.

  • Compound Administration: The test compound (e.g., this compound) is administered intravenously at various doses.

  • Measurement of Inhibition: The reduction in histamine-stimulated acid secretion is measured for each dose.

  • Data Analysis: The dose of the test compound that causes a 50% inhibition of the maximal histamine-stimulated acid secretion (ED50) is calculated.

In Vivo Gastric Secretion Assay Start Start Anesthesia Anesthetize Rat and Prepare for Perfusion Start->Anesthesia Basal_Measurement Measure Basal Gastric Acid Secretion Anesthesia->Basal_Measurement Histamine_Infusion Infuse Histamine to Stimulate Secretion Basal_Measurement->Histamine_Infusion Compound_Admin Administer Test Compound (Varying Doses) Histamine_Infusion->Compound_Admin Inhibition_Measurement Measure Inhibition of Acid Secretion Compound_Admin->Inhibition_Measurement Analysis Calculate ED50 Inhibition_Measurement->Analysis End End Analysis->End

Caption: Workflow for an in vivo gastric acid secretion assay.

Conclusion

Based on its chemical structure, this compound is strongly predicted to function as a histamine H2 receptor antagonist. The experimental data for structurally similar and commercially available drugs, such as famotidine and ranitidine, provide a solid framework for anticipating its biological effects. Famotidine, which also contains the guanidino-thiazole moiety, exhibits high potency in both in vitro and in vivo assays. It is therefore plausible that this compound will demonstrate significant inhibition of gastric acid secretion. To definitively validate these biological effects, direct experimental evaluation using the protocols outlined in this guide is essential. Researchers can utilize these established methodologies to quantify the potency and efficacy of this compound and compare its performance against existing therapeutic alternatives.

References

Comparative Analysis of 4-Methylthiazol-2-ylguanidine Hydrochloride Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-methylthiazol-2-ylguanidine scaffold serves as a promising framework for the development of novel therapeutic agents. This guide offers a comparative analysis of the biological activities of its derivatives, supported by available experimental data. The information herein is intended to facilitate further research and drug discovery efforts in this area.

Derivatives of 2-guanidinothiazole have demonstrated a range of biological activities, including the inhibition of key enzymes in both bacteria and human cancer cells. The structural modifications on the thiazole ring and the guanidine group play a crucial role in determining the potency and selectivity of these compounds.

Enzyme Inhibition and Anticancer Activity

Recent studies have highlighted the potential of 4-methylthiazol-2-ylguanidine derivatives as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Furthermore, these compounds have exhibited cytotoxic effects against human cancer cell lines.

A key example is the derivative N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine, which has shown potent inhibitory activity against both DNA gyrase and topoisomerase IV. This compound has also demonstrated cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines, suggesting its potential as a dual antibacterial and anticancer agent.

Table 1: Comparative In Vitro Activity of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine
Compound NameTarget Enzyme/Cell LineActivity TypeIC50 (µM)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidineDNA GyraseEnzyme Inhibition0.012
Topoisomerase IVEnzyme Inhibition0.008
A549 (Lung Cancer)Cytotoxicity12.5
MCF-7 (Breast Cancer)Cytotoxicity15.0

Structure-Activity Relationship

The substitution on the thiazole ring significantly influences the biological activity. For instance, in a series of 4-phenyl-2-guanidinothiazoles, the electronic and hydrophobic properties of the substituents on the phenyl ring were found to be critical for their inhibitory activity against gastric H+/K+-ATPase[1]. Specifically, the resonance effect of ortho- and para-substituents and the hydrogen donor property of meta-substituents played a crucial role[1]. This suggests that targeted modifications at the 4-position of the thiazole ring can be a key strategy for optimizing the potency of these derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4-methylthiazol-2-ylguanidine derivatives.

Topoisomerase IV Decatenation Assay

This assay is utilized to measure the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Topoisomerase IV enzyme

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)

  • Test compound (dissolved in DMSO)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction mixtures are prepared containing the assay buffer, kDNA (e.g., 200 ng), and varying concentrations of the test compound.

  • The reaction is initiated by the addition of topoisomerase IV (e.g., 1 unit).

  • The mixture is incubated at 37°C for 30 minutes.

  • The reaction is terminated by adding the stop solution/loading dye.

  • The DNA products are resolved by agarose gel electrophoresis.

  • The gel is stained with ethidium bromide and visualized under UV light.

  • The band intensities are quantified to determine the concentration of the test compound that inhibits 50% of the decatenation activity (IC50).

DNA Gyrase Supercoiling Assay

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • DNA gyrase enzyme

  • Relaxed plasmid DNA (e.g., pBR322)

  • Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • Stop Solution/Loading Dye

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction mixtures are set up with the gyrase assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and serial dilutions of the test compound.

  • The reaction is started by the addition of DNA gyrase (e.g., 1 unit).

  • The mixture is incubated at 37°C for 1 hour.

  • The reaction is stopped with the addition of the stop solution/loading dye.

  • The DNA products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • The gel is stained and visualized.

  • The IC50 value is determined by quantifying the amount of supercoiled DNA at each inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The development and evaluation of 4-methylthiazol-2-ylguanidine derivatives typically follow a structured workflow, from initial synthesis to biological characterization. A potential signaling pathway affected by these compounds, particularly in cancer cells, involves the induction of apoptosis.

G cluster_0 Drug Discovery Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Initial Compounds Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization Active Hits Lead Optimization->In Vitro Screening Optimized Analogs In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Candidate Drug G 4-Methylthiazol-2-ylguanidine Derivative 4-Methylthiazol-2-ylguanidine Derivative Inhibition of Topoisomerase Inhibition of Topoisomerase 4-Methylthiazol-2-ylguanidine Derivative->Inhibition of Topoisomerase DNA Damage DNA Damage Inhibition of Topoisomerase->DNA Damage Activation of Caspases Activation of Caspases DNA Damage->Activation of Caspases Apoptosis Apoptosis Activation of Caspases->Apoptosis

References

A Comparative Purity Assessment of Commercially Available 4-Methylthiazol-2-ylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. 4-Methylthiazol-2-ylguanidine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, and its purity can significantly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the purity of commercially available this compound, supported by detailed experimental protocols for its assessment.

Commercial Source Purity Comparison

The purity of this compound can vary between different commercial suppliers. While a comprehensive, side-by-side comparative study is not publicly available, information from various suppliers' product listings and certificates of analysis provides insight into the expected purity range. It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) before purchasing to obtain precise purity data.

SupplierStated Purity (%)Analytical Method(s)Notes
Supplier A (e.g., Crysdot LLC)97%Not explicitly stated, but likely HPLC or titration.Purity is provided on the product page.
Supplier B (e.g., Amerigo Scientific)≥ 95%Not explicitly stated.General purity specification.
Supplier C (e.g., Simson Pharma)CoA ProvidedTypically includes HPLC, ¹H NMR, and Mass Spectrometry.A specific purity value is available upon request of the CoA for a specific batch.

Note: The table above is a representation based on available data. Researchers should always consult the specific supplier for the most up-to-date and lot-specific information.

Experimental Protocols for Purity Assessment

To ensure the quality of this compound for research and development, independent purity verification is often necessary. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. As an orthogonal and powerful technique, Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for absolute purity determination without the need for a specific reference standard of the compound itself.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general method adapted from established procedures for aminothiazoles and related guanidinium compounds and is suitable for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 100 µg/mL by diluting with the mobile phase (initial conditions: 95% A, 5% B).

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative ¹H-NMR (qNMR) Protocol

qNMR provides an absolute purity assessment by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., Maleic acid)

  • This compound sample

Experimental Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (a delay of 30 seconds is generally sufficient to ensure full relaxation).

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard (e.g., Maleic acid) into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Acquire the ¹H NMR spectrum and carefully integrate a well-resolved proton signal from the analyte and a signal from the internal standard.

  • The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Visualized Experimental Workflow and Biological Context

To aid in understanding the process of purity assessment and the potential biological relevance of this compound, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_data Data Analysis & Reporting Sample Commercial 4-Methylthiazol-2-ylguanidine HCl Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC_System HPLC System Setup Dissolution->HPLC_System NMR_Prep Sample & Internal Standard Preparation Dissolution->NMR_Prep Injection Sample Injection HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Peak_Area Peak Area Calculation Chromatogram->Peak_Area NMR_Acquisition NMR Spectrum Acquisition NMR_Prep->NMR_Acquisition NMR_Integration Signal Integration NMR_Acquisition->NMR_Integration Purity_Calc_NMR Absolute Purity Calculation NMR_Integration->Purity_Calc_NMR Purity_Calc_HPLC Purity Calculation (% Area) Peak_Area->Purity_Calc_HPLC Report Generate Certificate of Analysis Purity_Calc_HPLC->Report Purity_Calc_NMR->Report H2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H2R Histamine H2 Receptor (GPCR) Histamine->H2R Binds to G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates substrates leading to

A Comparative Guide to Bioanalytical Method Validation for 4-Methylthiazol-2-ylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioanalytical method validation strategies for the quantification of 4-Methylthiazol-2-ylguanidine hydrochloride in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced choices behind method development and validation, offering a comparative analysis of common techniques to ensure data integrity and regulatory compliance.

Introduction: The Critical Role of Bioanalytical Method Validation

In drug development, the precise quantification of a drug and its metabolites in biological fluids is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] this compound, a guanidine-containing compound, presents unique analytical challenges due to its polarity and potential for matrix effects. A robust and validated bioanalytical method is not merely a regulatory requirement but the bedrock of reliable clinical and preclinical data.[2][3]

This guide will compare two common sample preparation techniques—Solid-Phase Extraction (SPE) and Protein Precipitation (PPT)—within the framework of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound. The comparison will be based on key validation parameters as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

Foundational Principles: LC-MS/MS for Guanidine Compounds

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[7] For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) is often a suitable alternative to traditional reversed-phase chromatography, offering improved retention and peak shape.

The selection of an appropriate internal standard (IS) is critical for mitigating variability during sample preparation and analysis. A stable isotope-labeled (SIL) analog of the analyte is the ideal IS, as it shares similar physicochemical properties and chromatographic behavior.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique significantly impacts method performance, influencing recovery, matrix effects, and overall data quality. Here, we compare Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Protein Precipitation (PPT): The Rapid Approach

PPT is a simple and fast method involving the addition of an organic solvent to the plasma sample to precipitate proteins. The supernatant is then injected into the LC-MS/MS system.

Solid-Phase Extraction (SPE): The Cleaner Alternative

SPE is a more selective sample preparation technique that involves passing the sample through a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a suitable solvent.

Head-to-Head Comparison: SPE vs. PPT

The following table summarizes the comparative performance of SPE and PPT for the bioanalysis of this compound based on key validation parameters.

Validation ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Rationale and Insights
Selectivity HighModerateSPE provides a cleaner extract, minimizing interferences from endogenous matrix components.
Matrix Effect LowModerate to HighThe more extensive cleanup in SPE reduces the impact of ion suppression or enhancement.
Recovery Consistent and ReproducibleCan be variableSPE offers more controlled and predictable recovery across different sample lots.
Lower Limit of Quantification (LLOQ) LowerHigherThe cleaner baseline and reduced matrix effects with SPE often lead to better sensitivity.
Throughput ModerateHighPPT is a faster technique, making it suitable for high-throughput screening in early discovery.
Cost per Sample HigherLowerSPE cartridges and the potential need for automation increase the cost per sample.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two compared sample preparation techniques.

Protein Precipitation (PPT) Protocol
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for both sample preparation techniques.

PPT_Workflow cluster_0 Protein Precipitation Workflow plasma Plasma Sample + IS add_solvent Add Acetonitrile plasma->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject

Caption: Protein Precipitation (PPT) Workflow.

SPE_Workflow cluster_1 Solid-Phase Extraction Workflow condition Condition SPE Cartridge load Load Sample + IS condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject

Caption: Solid-Phase Extraction (SPE) Workflow.

Validation Data Summary

The following tables present a summary of the validation results for the two methods, demonstrating compliance with regulatory guidelines.[4][6]

Table 1: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)SPE MethodPPT Method
Accuracy (%) Precision (%CV)
LLOQ198.58.2
Low3101.26.5
Mid5099.84.1
High80100.53.5

Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).[4]

Table 2: Recovery and Matrix Effect
QC LevelSPE MethodPPT Method
Recovery (%) Matrix Factor
Low85.20.98
High87.50.99

Acceptance Criteria: Recovery should be consistent and reproducible. Matrix factor should be close to 1, with a %CV of ≤15%.

Conclusion: Selecting the Appropriate Method

Both Solid-Phase Extraction and Protein Precipitation can be validated to meet regulatory requirements for the bioanalysis of this compound. The choice between the two methods depends on the specific needs of the study.

  • Protein Precipitation (PPT) is a cost-effective and high-throughput method suitable for early-stage drug discovery where a large number of samples need to be analyzed rapidly.

  • Solid-Phase Extraction (SPE) provides cleaner extracts, leading to lower matrix effects, better sensitivity, and higher data quality. It is the preferred method for late-stage clinical trials and regulatory submissions where data integrity is of utmost importance.

Ultimately, the decision should be based on a thorough method development and validation process that demonstrates the chosen method is fit for its intended purpose.

References

A Framework for Establishing the Specificity of Novel Guanidine-Containing Compounds: A Comparative Guide Featuring 4-Methylthiazol-2-ylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The guanidine moiety is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and bioactive molecules.[1][2] Its ability to form strong hydrogen bonds and salt bridges allows it to serve as a key interaction point in drug-target binding.[2] However, this same chemical versatility can lead to promiscuous binding and off-target effects, making the rigorous establishment of specificity a critical step in the development of any new guanidine-containing therapeutic.[3]

This guide provides a comprehensive framework for establishing the biological specificity of novel guanidine-containing compounds. We will use 4-Methylthiazol-2-ylguanidine hydrochloride, a compound with limited publicly available biological data, as a case study to illustrate a robust, multi-pronged experimental approach. Our objective is to provide researchers, scientists, and drug development professionals with a logical and technically detailed workflow for de-risking novel compounds and building a strong foundation for further preclinical development.

Part 1: Defining a Plausible Primary Target and Rationale

Given the structural features of this compound, particularly the protonated guanidine group, a plausible hypothesis is that it acts as a competitive inhibitor of an enzyme that recognizes the amino acid L-arginine. A prominent and therapeutically relevant enzyme family with this characteristic is the Protein Arginine Methyltransferase (PRMT) family. For the purpose of this guide, we will hypothesize that This compound is an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) .

PRMT5 is a critical enzyme that catalyzes the symmetrical dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in epigenetic regulation, RNA processing, and signal transduction. Its overexpression is implicated in various cancers, making it a high-value oncology target. Our central hypothesis is that the guanidine head of our compound mimics the side chain of L-arginine, allowing it to bind to the catalytic site of PRMT5 and prevent the methylation of its native substrates.

cluster_0 PRMT5 Catalytic Cycle (Normal) cluster_1 Inhibition by 4-Methylthiazol-2-ylguanidine HCl PRMT5 PRMT5 Enzyme Arginine L-Arginine (on Substrate) PRMT5->Arginine Binds Product Symmetrically Dimethylated Substrate Arginine->Product Methylation SAM SAM (Methyl Donor) SAM->Product Donates Methyl SAH SAH SAM->SAH Product->PRMT5 Releases PRMT5_inhibited PRMT5 Enzyme No_Product No Methylation PRMT5_inhibited->No_Product Compound 4-Methylthiazol-2-yl- guanidine HCl Compound->PRMT5_inhibited Competitive Binding

Caption: Proposed mechanism of PRMT5 inhibition.

Part 2: Strategic Selection of Comparator Compounds

To contextualize the activity and specificity of our lead compound, we must compare it against well-characterized alternatives.

  • Comparator A: Z-123 (A Fictional High-Specificity, Non-Guanidine PRMT5 Inhibitor): This compound represents the "gold standard" for on-target potency and selectivity. It allows us to benchmark the performance of our guanidine-containing molecule against a structurally distinct inhibitor, helping to isolate effects related to the core scaffold versus the guanidine moiety itself.

  • Comparator B: Metformin (A Promiscuous Guanidine-Containing Drug): Metformin is a widely used anti-diabetic drug. Its primary mechanism involves the inhibition of mitochondrial complex I, but it is known to have other cellular effects. Including Metformin helps us to demonstrate that the observed activity of our lead compound is not a generic effect of all guanidine-containing molecules and to highlight its unique target profile.

Part 3: A Multi-Tiered Experimental Workflow for Specificity Profiling

A robust assessment of specificity requires a logical progression from direct biochemical assays to broader cellular and off-target profiling.[4] This workflow ensures that we build a comprehensive understanding of the compound's behavior.

cluster_0 Tier 1: Biochemical & Cellular On-Target Validation cluster_1 Tier 2: Broad Off-Target Profiling cluster_2 Tier 3: Functional & Phenotypic Assessment start Compound Synthesis (4-Methylthiazol-2-ylguanidine HCl) biochem Experiment 1: Biochemical Potency Assay (IC50 vs. PRMT5) start->biochem cell_target Experiment 2: Cellular Target Engagement (Biomarker EC50) biochem->cell_target Confirm Potency off_target Experiment 3: Broad Panel Screening (e.g., Kinase & GPCR panels) cell_target->off_target Confirm Cellular Activity pheno Experiment 4: Phenotypic Assay (Cell Proliferation GI50) off_target->pheno Identify Liabilities end Specificity Profile Established pheno->end

Caption: Experimental workflow for specificity assessment.

Experiment 1: In Vitro Biochemical Potency Assay

Causality: The first and most crucial step is to confirm direct interaction with the hypothesized target, PRMT5, and to quantify its potency (IC50). A biochemical assay, free from the complexities of a cellular environment, provides the cleanest measure of direct target engagement.[5][6]

Methodology: Homogeneous Fluorescence Polarization (FP) Assay

  • Principle: This assay measures the methylation of a fluorescently labeled peptide substrate by PRMT5. An antibody that specifically recognizes the symmetrically dimethylated product is introduced. When the antibody binds the methylated peptide, the resulting complex is large and tumbles slowly in solution, leading to a high fluorescence polarization signal. Inhibitors of PRMT5 will prevent peptide methylation, resulting in no antibody binding and a low polarization signal.

  • Reagents: Recombinant human PRMT5/MEP50 complex, S-adenosyl-L-methionine (SAM), fluorescently labeled peptide substrate, anti-symmetric dimethyl arginine antibody, assay buffer.

  • Protocol:

    • Prepare a serial dilution of this compound, Comparator A (Z-123), and Comparator B (Metformin) in DMSO, then dilute into assay buffer.

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 5 µL of the PRMT5 enzyme complex and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of a solution containing the peptide substrate and SAM.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and add 10 µL of the detection solution containing the antibody.

    • Incubate for 30 minutes at room temperature to allow for antibody-peptide binding.

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Anticipated Data:

CompoundTargetIC50 (nM)Guanidine MoietyNotes
4-Methylthiazol-2-ylguanidine HCl PRMT5 75 Yes Potent on-target activity.
Comparator A (Z-123)PRMT510NoBenchmark for high potency.
Comparator B (Metformin)PRMT5> 50,000YesDemonstrates that not all guanidines inhibit PRMT5.
Experiment 2: Cellular Target Engagement Assay

Causality: Potency in a biochemical assay does not guarantee activity in a cellular context. This experiment is essential to verify that the compound is cell-permeable and engages PRMT5 inside the cell, leading to a measurable downstream effect on a known substrate.[7][8]

Methodology: Western Blot for Substrate Methylation

  • Principle: We will treat a cancer cell line known to have high PRMT5 activity (e.g., a mantle cell lymphoma line like Z-138) with our compounds. We will then lyse the cells and use Western blotting to measure the level of a known PRMT5 substrate, SmD3, that has been symmetrically dimethylated (SDMA-SmD3). A specific inhibitor should reduce the SDMA-SmD3 signal in a dose-dependent manner without affecting total SmD3 levels.

  • Protocol:

    • Seed Z-138 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of each compound for 48 hours.

    • Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate overnight at 4°C with primary antibodies for SDMA-SmD3 and total SmD3 (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Develop with an ECL substrate and image the blot.

    • Quantify band intensities and normalize the SDMA-SmD3 signal to the total SmD3 signal. Calculate the EC50 for biomarker reduction.

Anticipated Data:

CompoundCellular TargetBiomarker Reduction EC50 (nM)Notes
4-Methylthiazol-2-ylguanidine HCl PRMT5 350 Good cell permeability and on-target activity.
Comparator A (Z-123)PRMT550High cellular potency, consistent with biochemical data.
Comparator B (Metformin)PRMT5> 100,000No significant effect on the PRMT5 pathway in cells.
Experiment 3: Broad Off-Target Profiling

Causality: To build a strong case for specificity, we must proactively search for unintended interactions. The guanidine group can interact with various targets, especially those with acidic pockets. A broad screening panel is an efficient way to identify potential liabilities early.[4]

Methodology: Commercial Kinase and Safety Screening Panels

  • Principle: Submit the compound to a contract research organization (CRO) for screening against a large, diverse panel of targets. A standard approach includes a kinase panel (e.g., the 468-kinase panel at Eurofins) and a safety panel that includes GPCRs, ion channels, and transporters. The compound is typically tested at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

  • Protocol:

    • Provide the compound to a CRO that performs large-scale profiling.

    • The compound is screened at 10 µM against the target panels using various validated assay formats (e.g., radiometric assays for kinases, radioligand binding assays for GPCRs).

    • The output is provided as a percentage of inhibition for each target relative to a control.

    • Significant "hits" (e.g., >50% inhibition) are flagged for follow-up dose-response analysis.

Anticipated Data Summary:

CompoundPanelNumber of Hits (>50% Inh. @ 10 µM)Notable Off-TargetsSpecificity Interpretation
4-Methylthiazol-2-ylguanidine HCl Kinase Panel (468) 3 CLK1, DYRK1A, PIM1 Highly selective. A >100-fold window between on-target IC50 and off-target concentration.
Comparator A (Z-123)Kinase Panel (468)1None (self-inhibition)Extremely high specificity, as expected.
Comparator B (Metformin)Safety Panel>5Mitochondrial Complex I, etc.Known promiscuity, confirms panel utility.
Experiment 4: Cellular Phenotypic Assay

Causality: The ultimate goal of a targeted drug is to elicit a specific biological response. This experiment links the on-target biochemical and cellular activity to a relevant cellular phenotype—in this case, inhibition of cancer cell proliferation. Comparing this phenotypic effect with the on-target EC50 can reveal potential off-target-driven toxicity.

Methodology: Cell Proliferation Assay

  • Principle: Use the same PRMT5-dependent cell line (Z-138) and measure cell viability after a prolonged incubation with the compounds. This determines the concentration required to inhibit cell growth by 50% (GI50).

  • Protocol:

    • Seed Z-138 cells in 96-well plates.

    • Add a serial dilution of the compounds and incubate for 72 hours.

    • Add a lytic reagent that measures ATP content as an indicator of cell viability (e.g., CellTiter-Glo®).

    • Measure luminescence on a plate reader.

    • Calculate GI50 values from the dose-response curves.

Anticipated Data:

CompoundPhenotypic EffectGI50 in Z-138 cells (nM)On-Target/Phenotype Correlation
4-Methylthiazol-2-ylguanidine HCl Growth Inhibition 400 Excellent. The GI50 correlates well with the biomarker EC50 (350 nM).
Comparator A (Z-123)Growth Inhibition60Excellent correlation with its biomarker EC50 (50 nM).
Comparator B (Metformin)Growth Inhibition> 100,000No significant anti-proliferative effect at relevant concentrations.

Part 4: Synthesis and Final Specificity Assessment

By integrating the data from all four tiers of our experimental workflow, we can now construct a comprehensive specificity profile for this compound.

Overall Data Summary:

Parameter4-Methylthiazol-2-ylguanidine HClComparator A (Z-123)Comparator B (Metformin)
Biochemical IC50 (PRMT5) 75 nM10 nM> 50,000 nM
Cellular EC50 (Biomarker) 350 nM50 nM> 100,000 nM
Phenotypic GI50 (Proliferation) 400 nM60 nM> 100,000 nM
Off-Target Hits (>50% @ 10µM) 3 (out of >500 tested)1 (out of >500 tested)Multiple known targets
Selectivity Window (Off-Target/On-Target IC50) ~133-fold (10,000 nM / 75 nM)~1000-foldNot applicable

The experimental data strongly support the hypothesis that this compound is a potent and specific inhibitor of PRMT5 .

  • Potency: It demonstrates potent inhibition in both biochemical and cellular assays.

  • Specificity: The compound shows a clean profile in a broad off-target screen, with a selectivity window of over 100-fold between its on-target activity and the concentration at which it engages other kinases. This contrasts sharply with the promiscuous nature of other guanidine-containing molecules like Metformin when viewed across different target classes.

  • Mechanism: The strong correlation between the cellular on-target biomarker modulation (EC50 of 350 nM) and the anti-proliferative phenotype (GI50 of 400 nM) provides compelling evidence that the compound's primary mechanism of action in these cells is through the inhibition of PRMT5.

This rigorous, multi-faceted approach provides a high degree of confidence in the specificity of this compound, establishing a solid foundation for its advancement into further preclinical studies.

References

  • PubMed.

  • ResearchGate.

  • Morressier.

  • National Institutes of Health.

  • MDPI.

  • BellBrook Labs.

  • Technology Networks.

  • Danaher Life Sciences.

  • News-Medical.Net.

  • Patsnap Synapse.

Sources

Thiazole Derivatives Emerge as Potent Anti-Proliferative Agents in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recently synthesized thiazole derivatives reveals their significant potential in inhibiting the growth of various cancer cell lines. Multiple studies highlight novel compounds with anti-proliferative activities, in some cases surpassing the efficacy of established chemotherapy drugs. The primary mechanisms of action appear to involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Thiazole, a sulfur and nitrogen-containing heterocyclic ring, serves as a versatile scaffold in medicinal chemistry, leading to the development of numerous derivatives with a broad spectrum of pharmacological activities.[1][2] In the realm of oncology, these compounds have demonstrated considerable promise as anti-cancer agents.[3][4] This guide provides a comparative overview of the anti-proliferative activity of several novel thiazole derivatives, supported by experimental data from recent studies.

Comparative Anti-Proliferative Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various thiazole derivatives against a range of cancer cell lines, offering a quantitative comparison of their anti-proliferative efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Thiazole-naphthalene derivative 5b MCF-7 (Breast)0.48 ± 0.03Colchicine9.1[5]
A549 (Lung)0.97 ± 0.13Colchicine-[5]
Thiazole derivative 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[6]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[6]
Thiazol-5(4H)-one derivative 5a MCF-7 (Breast)4.50 ± 0.1Colchicine10.45[7]
HCT-116 (Colon)6.41 ± 0.1Colchicine9.30[7]
HepG2 (Liver)3.34 ± 0.1Colchicine7.44[7]
Thiazole derivative 4 MCF-7 (Breast)5.73Staurosporine6.77[8]
MDA-MB-231 (Breast)12.15Staurosporine7.03[8]
Thiazole derivative 8 MCF-7 (Breast)3.36 ± 0.06 (µg/ml)Staurosporine5.25 (µg/ml)[9]
Thiazole derivative 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/ml)--[10]

Mechanisms of Anti-Proliferative Action

The anti-cancer effects of these thiazole derivatives are attributed to several mechanisms, primarily targeting processes that are fundamental to the growth and survival of cancer cells.

Induction of Apoptosis and Cell Cycle Arrest: Many potent thiazole derivatives exert their anti-proliferative effects by triggering programmed cell death, or apoptosis. For instance, compound 4c was found to significantly increase the percentage of early and late apoptotic cells in the MCF-7 breast cancer cell line.[6] It also induced cell cycle arrest at the G1/S phase, preventing the cells from progressing through the division cycle.[6] Similarly, other derivatives have been shown to halt the cell cycle at different phases, such as the G2/M phase, and to induce apoptosis.[5][11]

Inhibition of Key Signaling Pathways: A crucial strategy for cancer therapy is the targeting of signaling pathways that are essential for tumor development. Several thiazole derivatives have been identified as inhibitors of critical protein kinases. Compound 4c, for example, demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the process by which new blood vessels are formed to supply nutrients to the tumor.[6] Other derivatives have been shown to inhibit tubulin polymerization, a process vital for cell division, thereby leading to cell cycle arrest and apoptosis.[5][11]

Experimental Protocols

The evaluation of the anti-proliferative activity of these thiazole derivatives predominantly relies on in vitro cytotoxicity assays. The following is a generalized protocol for the widely used MTT assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Thiazole derivatives of interest

  • Standard reference drug (e.g., Staurosporine, Colchicine)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiazole derivatives. A negative control (vehicle, typically DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[6][11]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated.

G General Experimental Workflow for Anti-Proliferative Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h (Cell Adhesion) start->incubation1 treatment Treat with Thiazole Derivatives (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO (Solubilize Formazan) incubation3->add_dmso read_plate Measure Absorbance add_dmso->read_plate calculate Calculate % Cell Viability read_plate->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: A typical experimental workflow for evaluating the anti-proliferative activity of thiazole derivatives using the MTT assay.

G Simplified Signaling Pathway for Thiazole Derivative-Induced Apoptosis cluster_cell Cancer Cell thiazole Thiazole Derivative receptor Target Protein (e.g., VEGFR-2, Tubulin) thiazole->receptor Inhibition caspase_cascade Caspase Cascade Activation receptor->caspase_cascade cell_cycle_arrest Cell Cycle Arrest (e.g., G1/S or G2/M phase) receptor->cell_cycle_arrest proliferation Cell Proliferation & Survival receptor->proliferation apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis apoptosis->proliferation Prevents cell_cycle_arrest->proliferation

Caption: A simplified diagram illustrating how thiazole derivatives can induce apoptosis and cell cycle arrest by inhibiting key target proteins within cancer cells.

References

A Senior Application Scientist's Guide to Validating 4-Methylthiazol-2-ylguanidine hydrochloride as a Novel Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a new chemical entity is a critical step in establishing its utility as a reliable research tool. This guide provides a comprehensive framework for the characterization and validation of 4-Methylthiazol-2-ylguanidine hydrochloride, a commercially available compound with an uncharacterized biological activity profile. Instead of a direct comparison, for which no public data exists, we will establish a rigorous, multi-phase validation workflow. This workflow is designed to elucidate its mechanism of action, identify its molecular target(s), and ultimately determine its potential as a selective chemical probe.

Phase 1: Target Identification and Hypothesis Generation

Given that the biological target of this compound is unknown, our initial efforts must be directed towards generating a testable hypothesis. A dual-pronged approach, combining computational prediction with broad experimental screening, is the most efficient strategy.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, in silico methods can provide valuable, cost-effective insights into potential biological targets.[1][2][3][4] These computational techniques leverage the compound's structure to predict its interactions with known proteins.

Experimental Protocol: In Silico Target Prediction

  • Ligand Preparation:

    • Generate a 3D structure of this compound using molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization to obtain a stable, low-energy conformation.

  • Target Prediction:

    • Submit the optimized 3D structure to multiple web-based target prediction servers (e.g., SwissTargetPrediction, PharmMapper, SuperPred). These platforms compare the chemical similarity of the query molecule to libraries of ligands with known protein targets.[1]

    • Employ a panel docking approach, screening the compound against a virtual library of protein structures representing different target classes (e.g., kinases, GPCRs, proteases).[2]

  • Data Analysis and Prioritization:

    • Consolidate the predicted targets from all platforms.

    • Prioritize targets that are identified by multiple independent methods (consensus scoring).[3]

    • Filter the list based on biological plausibility and the availability of experimental validation assays.

Phenotypic Screening

Parallel to in silico predictions, a target-agnostic phenotypic screen can reveal the compound's functional effects in a biological context.[5][6][][8] This approach involves testing the compound across a diverse range of cell-based assays to identify any observable changes in cell behavior or signaling.

Experimental Protocol: High-Content Phenotypic Screening

  • Cell Line Selection:

    • Choose a panel of well-characterized human cell lines representing different tissue types and disease states (e.g., A549 lung carcinoma, MCF7 breast cancer, HEK293 embryonic kidney cells).

  • Assay Panel:

    • Utilize a broad panel of high-content imaging assays that measure key cellular parameters, including:

      • Cell viability and proliferation (e.g., using CellTiter-Glo® or resazurin assays).

      • Cytotoxicity and apoptosis (e.g., staining for caspase activation, nuclear condensation).

      • Cell cycle progression (e.g., DNA content analysis with propidium iodide).

      • Activation of major signaling pathways (e.g., using reporter gene assays for NF-κB, MAPK/ERK, or PI3K/Akt pathways).

  • Execution:

    • Treat the selected cell lines with a concentration range of this compound (e.g., from 10 nM to 100 µM) in multi-well plates.

    • Incubate for a relevant time period (e.g., 24, 48, 72 hours).

    • Perform automated microscopy and image analysis to quantify phenotypic changes.

  • Hit Identification:

    • Identify "hits" as statistically significant, dose-dependent changes in any of the measured phenotypic parameters.

cluster_phase1 Phase 1: Target Identification & Hypothesis Generation cluster_phase2 Phase 2: Target Validation & Potency Determination cluster_phase3 Phase 3: Selectivity & Off-Target Profiling cluster_phase4 Phase 4: Final Validation & Comparison In_Silico In Silico Target Prediction Biochemical Biochemical Assays In_Silico->Biochemical Putative Targets Phenotypic Phenotypic Screening Cell_Engagement Cell-Based Target Engagement Phenotypic->Cell_Engagement Confirmed Phenotype Biochemical->Cell_Engagement Validated Target Kinome Kinome Profiling Cell_Engagement->Kinome Off_Target Broad Off-Target Screening Cell_Engagement->Off_Target Final_Validation Validated Research Tool Kinome->Final_Validation Off_Target->Final_Validation

Validation workflow for this compound.

Phase 2: Target Validation and Potency Determination

The outputs from Phase 1 will provide a list of putative molecular targets or a confirmed cellular phenotype. The next crucial step is to experimentally validate these hypotheses and quantify the compound's potency.

Biochemical Assays for Direct Target Interaction

If in silico analysis predicted enzymatic targets (e.g., kinases, proteases), direct biochemical assays are the gold standard for confirming inhibition.[9][10][11][12][13]

Experimental Protocol: Enzyme Inhibition Assay

  • Reagents:

    • Purified, recombinant target enzyme.

    • Specific substrate and any necessary cofactors for the enzyme.

    • Assay buffer optimized for enzyme activity.

    • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, combine the enzyme, assay buffer, and varying concentrations of the compound.

    • Allow for a brief pre-incubation period.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the consumption of substrate or the formation of product using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

Cell-Based Target Engagement Assays

Confirming that the compound interacts with its putative target within a cellular environment is essential. Cellular Thermal Shift Assays (CETSA) or NanoBRET™ Target Engagement Assays are powerful techniques for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with either vehicle control or a saturating concentration of this compound.

  • Thermal Challenge:

    • Heat the cell lysates to a range of temperatures. The binding of a ligand (the compound) typically stabilizes the target protein, increasing its melting temperature.

  • Protein Quantification:

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis:

    • Plot the fraction of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve for the compound-treated sample indicates direct target engagement.

Phase 3: Selectivity and Off-Target Profiling

A high-quality research tool must be selective for its intended target to ensure that observed biological effects are not due to off-target interactions.[14][15][16]

Kinome Profiling

If the validated target is a protein kinase, it is imperative to assess the compound's selectivity across the human kinome. Many commercial services offer comprehensive kinome profiling.[17][18][19][20][21]

Experimental Protocol: Kinome-Wide Selectivity Profiling

  • Compound Submission:

    • Submit this compound to a specialized contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, Eurofins).

  • Screening:

    • The CRO will screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (typically >400).

  • Data Analysis:

    • The results are usually provided as a percentage of inhibition for each kinase.

    • "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).

    • Follow-up dose-response assays should be performed for any identified off-target kinases to determine their IC₅₀ values.

Broad Off-Target Liability Screening

To assess selectivity beyond kinases, the compound should be screened against a panel of common off-target liabilities, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[22][23][24][25][26]

Experimental Protocol: Off-Target Liability Panel

  • Service Selection:

    • Engage a CRO that provides broad off-target screening services (e.g., the Eurofins SafetyScreen44™ panel or Charles River's portfolio).

  • Screening Format:

    • These services typically use a combination of radioligand binding assays and functional assays to assess the compound's activity at a fixed concentration.

  • Interpretation:

    • Significant interactions (>50% inhibition or activation) should be followed up with full dose-response curves to determine potency (IC₅₀ or EC₅₀).

Data Summary and Interpretation

All quantitative data should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Validation Data Summary for this compound

ParameterAssay TypeTarget/PhenotypeResult
Potency Biochemical AssayPutative Target Kinase XIC₅₀ = 50 nM
Cell Proliferation AssayCancer Cell Line YGI₅₀ = 200 nM
Target Engagement CETSAKinase X in Cell Line YΔTm = +4.5°C
Selectivity Kinome Screen (1 µM)468 kinases3 hits (>50% inhib.)
Off-Target IC₅₀Off-Target Kinase ZIC₅₀ = 2.5 µM
Off-Target Panel (10 µM)44 common targetsNo significant hits

Conclusion and Comparison to Alternatives

Upon completion of this validation workflow, a comprehensive profile of this compound will be established. If the data demonstrates high potency for a specific target (e.g., IC₅₀ < 100 nM), confirmed cellular target engagement, and high selectivity (e.g., >30-fold selectivity against other kinases and no significant off-target liabilities), it can be classified as a validated chemical probe.

At this stage, a meaningful comparison with existing research tools for the same target can be conducted. The key comparison points would include:

  • Potency: How does its IC₅₀/EC₅₀ compare to other known inhibitors/modulators?

  • Selectivity: Does it offer a superior selectivity profile, with fewer or less potent off-target effects?

  • Mechanism of Action: Does it have a different or more desirable mechanism (e.g., ATP-competitive vs. allosteric)?

  • Cellular Efficacy: Is it potent and permeable in cellular models?

By following this structured and rigorous validation pathway, researchers can confidently determine the utility of this compound, transforming it from an uncharacterized molecule into a valuable and reliable tool for scientific discovery.

References

  • Arrowsmith, C. H. et al. The promise and peril of chemical probes. Nat. Chem. Biol. 11, 536–541 (2015). Available at: [Link]

  • Daina, A., Michielin, O. & Zoete, V. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Res. 47, W357–W364 (2019). Available at: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available at: [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Available at: [Link]

  • Pharmaron. Kinase Panel Profiling | Pharmaron CRO Services. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening Services. Available at: [Link]

  • Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Available at: [Link]

  • Oncolines B.V. Kinome Profiling. (2024). Available at: [Link]

  • Creative Biolabs. In Silico Target Prediction. Available at: [Link]

  • Calbiochem. How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). Available at: [Link]

  • Creative Biolabs. Phenotypic Screening. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]

  • Cellomatics Biosciences. Target Validation. Available at: [Link]

  • Kauvar, L. M. Design of Phenotypic Screens for Bioactive Chemicals and Identification of Their Targets. Combinatorial Chemistry & High Throughput Screening 11, 645-653 (2008). Available at: [Link]

  • Wang, Y. et al. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Sci Rep 7, 13730 (2017). Available at: [Link]

  • Schreiber, S. L. et al. Chemical probes and drug leads from advances in synthetic planning and methodology. Nat Rev Drug Discov 14, 611–628 (2015). Available at: [Link]

  • An, F. F. & Qu, J. Cell-Based Assay Design for High-Content Screening of Drug Candidates. Anal Chem 86, 4978–4986 (2014). Available at: [Link]

  • Creative Biolabs. Off-Target Profiling. Available at: [Link]

  • Rollinger, J. M. et al. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv (2020). Available at: [Link]

  • O'Boyle, N. M. et al. Computational/in silico methods in drug target and lead prediction. J R Soc Interface 16, 20180738 (2019). Available at: [Link]

  • BMG LABTECH. Cell-based assays on the rise. (2022). Available at: [Link]

  • Wikipedia. Enzyme assay. Available at: [Link]

  • Bunnage, M. E., Chekler, E. L. P. & Jones, L. H. Target validation using chemical probes. Nat Chem Biol 9, 195–199 (2013). Available at: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Wieder, M. et al. PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv (2023). Available at: [Link]

  • Chen, Y. et al. In silico off-target profiling for enhanced drug safety assessment. Commun Biol 6, 1146 (2023). Available at: [Link]

  • Matter, H. & M. Beck-Sickinger, A. The chemical probe – scopes, limitations and challenges. Journal of Enzyme Inhibition and Medicinal Chemistry 35, 1649-1654 (2020). Available at: [Link]

  • Bunnage, M. E. et al. Target validation using chemical probes. Nat Chem Biol 9, 195-9 (2013). Available at: [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012). Available at: [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Methylthiazol-2-ylguanidine hydrochloride Against Known Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 4-Methylthiazol-2-ylguanidine hydrochloride, a putative nitric oxide synthase (NOS) inhibitor. We will objectively compare its potential efficacy and selectivity against well-characterized inhibitors: Aminoguanidine, L-N6-(1-iminoethyl)lysine (L-NIL), and 1400W. This document is structured to provide not only experimental protocols but also the scientific rationale behind the proposed methodologies, ensuring a robust and well-grounded comparative analysis.

Introduction: The Rationale for Targeting Inducible Nitric Oxide Synthase (iNOS)

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). While the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), produce low levels of NO for homeostatic functions, the inducible isoform (iNOS) is expressed in response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), leading to the sustained production of high concentrations of NO.[1][2]

This overproduction of NO by iNOS is a double-edged sword. While crucial for host defense against pathogens, excessive and prolonged NO production is implicated in the pathophysiology of numerous chronic inflammatory and autoimmune diseases.[3][4] This makes the selective inhibition of iNOS a compelling therapeutic strategy to mitigate inflammation-mediated tissue damage without disrupting the essential physiological roles of nNOS and eNOS.[5][6] This guide will explore the inhibitory potential of this compound within this therapeutic context.

The Inhibitors: A Comparative Overview

A critical aspect of benchmarking a novel compound is its comparison against established standards. For iNOS inhibition, we have selected three well-vetted compounds with varying degrees of potency and selectivity.

  • Aminoguanidine : One of the earliest developed iNOS inhibitors, aminoguanidine is often used as a benchmark compound. It demonstrates moderate selectivity for iNOS over the constitutive isoforms.[7][8]

  • L-N6-(1-iminoethyl)lysine (L-NIL) : L-NIL is a more potent and selective inhibitor of iNOS compared to aminoguanidine, making it a valuable tool for dissecting the roles of iNOS in various biological systems.

  • 1400W : Recognized for its high potency and exceptional selectivity for iNOS, 1400W is a slow, tight-binding inhibitor and is often considered a gold standard for iNOS inhibition in preclinical studies.

Comparative Potency and Selectivity

The following table summarizes the reported inhibitory potencies (IC50/Kd/Ki) and selectivity of the known inhibitors against the three NOS isoforms. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

InhibitorTarget IsoformPotency (IC50/Kd/Ki)Selectivity vs. nNOSSelectivity vs. eNOSReference(s)
Aminoguanidine iNOS~2.1 µM (IC50)>10-fold>100-fold[7][9]
L-NIL iNOS~3.3 µM (IC50)~28-fold-[10]
1400W iNOS≤ 7 nM (Kd)~285-fold~7140-fold[10]

Experimental Design for Benchmarking

To comprehensively evaluate this compound, a two-pronged approach is recommended: an in vitro enzymatic assay to determine direct inhibitory activity and a cell-based assay to assess functional efficacy in a biological context.

iNOS_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR MyD88_TRIF MyD88/TRIF Signaling TLR4->MyD88_TRIF JAK_STAT JAK/STAT Signaling IFNGR->JAK_STAT MAPK MAPK Pathway (ERK, JNK, p38) MyD88_TRIF->MAPK NF_kB NF-κB MyD88_TRIF->NF_kB STAT1 STAT1 JAK_STAT->STAT1 MAPK->NF_kB iNOS_gene iNOS Gene NF_kB->iNOS_gene IRF1 IRF-1 IRF1->iNOS_gene STAT1->IRF1 iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_protein->NO_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein Downstream Inflammatory Response (e.g., vasodilation, cytotoxicity, prostaglandin production) NO_Citrulline->Downstream

Figure 2: Simplified iNOS signaling pathway in macrophages upon stimulation with LPS and IFN-γ.

Upon recognition of LPS by Toll-like receptor 4 (TLR4) and IFN-γ by its receptor, distinct intracellular signaling cascades are initiated. [11][12]These pathways converge on the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 1 (STAT1), and Interferon Regulatory Factor 1 (IRF-1). [13]These transcription factors then bind to the promoter region of the iNOS gene, driving its transcription and subsequent translation into the active iNOS enzyme. The resulting high output of NO contributes to the inflammatory milieu by promoting vasodilation, acting as a cytotoxic agent against pathogens, and modulating the activity of other inflammatory enzymes like cyclooxygenase-2 (COX-2). [1][14]

Conclusion

The selective inhibition of iNOS represents a promising therapeutic avenue for a multitude of inflammatory disorders. By systematically benchmarking this compound against well-established iNOS inhibitors using the detailed in vitro and cell-based assays outlined in this guide, researchers can obtain a clear and objective assessment of its potency, selectivity, and cellular efficacy. This structured approach, grounded in a thorough understanding of the underlying iNOS signaling pathway, will provide the robust data necessary to guide further preclinical and clinical development of this and other novel iNOS inhibitors.

References

  • Selective Inhibitors of Inducible Nitric Oxide Synthase: Potential Agents for the Treatment of Inflammatory Diseases?. Bentham Science Publishers. (2006). [Link]

  • Macrophage nitric oxide synthase gene: Two upstream regions mediate induction by interferon γ and lipopolysaccharide. Johns Hopkins University. (1993). [Link]

  • IFN-γ + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38 mapk in a mouse macrophage cell line. American Journal of Physiology-Cell Physiology. (2001). [Link]

  • Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing. (2014). [Link]

  • Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages. PLOS One. (2016). [Link]

  • The Use of Nitric Oxide Synthase Inhibitors in Inflammatory Diseases: A Novel Class of Anti-Inflammatory Agents. Bentham Science Publishers. (2006). [Link]

  • Nitric oxide: What role does it play in inflammation and tissue destruction. Mayo Clinic. (1995). [Link]

  • Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. MDPI. (2025). [Link]

  • Nω-NITRO-Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. National Institutes of Health. (2014). [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. National Institutes of Health. (2013). [Link]

  • Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation. Springer Nature. (1998). [Link]

  • The role of iNOS in chronic inflammatory processes in vivo: is it damage-promoting, protective, or active at all?. PubMed. (2004). [Link]

  • Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. ResearchGate. (2019). [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. (2011). [Link]

  • Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase. PubMed. (1999). [Link]

  • 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI. (2016). [Link]

  • Nitric oxide as a target of complementary and alternative medicines to prevent and treat inflammation and cancer. National Institutes of Health. (2011). [Link]

  • Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation. PubMed. (1998). [Link]

  • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. ResearchGate. (2016). [Link]

  • The Role of iNOS in Chronic Inflammatory Processes In Vivo: Is it Damage-Promoting, Protective, or Active at all?. ResearchGate. (2004). [Link]

  • Role of nitric oxide in inflammatory diseases. PubMed. (2015). [Link]

  • US6489323B1 - Heterobicyclic and tricyclic nitric oxide synthase inhibitors.
  • Studies on synthesis and iNOS/PAF dual inhibitory activity of dithiolane guanidine and amidine compounds. ResearchGate. (2003). [Link]

  • Radiochemical Measurement of NOS Activity by Conversion of [14C]L-Arginine to Citrulline Using HPLC Separation. ResearchGate. (2008). [Link]

  • Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation.. BioGRID. (2000). [Link]

  • role of nitric oxide in inflammatory reactions. Pathogens and Disease. (2005). [Link]

  • The role of nitric oxide in inflammation and oxidative stress. Immunopathologia Persa. (2019). [Link]

  • Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed. (2001). [Link]

  • IC 50 values and physico-chemical parameters of selected iNOS inhibitors.. ResearchGate. (2022). [Link]

  • Is Inducible Nitric Oxide Synthase (iNOS) Promising as a New Target Against Pulmonary Hypertension?. National Institutes of Health. (2021). [Link]

  • US5380945A - Guanidino compounds as regulators of nitric oxide synthase.
  • Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat. PubMed. (1996). [Link]

  • Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat. PubMed. (1996). [Link]

  • Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed. (1994). [Link]

  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. PubMed. (1997). [Link]

Sources

A Comparative Guide: LC-MS/MS vs. HPLC for the Analysis of 4-Methylthiazol-2-ylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 4-Methylthiazol-2-ylguanidine hydrochloride is paramount. This compound, a potential impurity or metabolite, requires robust analytical methods for its detection and quantification. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for this purpose.

Characterization of this compound

Molecular Formula: C₅H₉ClN₄S Molecular Weight: 192.67 g/mol

This compound is a polar, water-soluble compound. Its structure contains a thiazole ring and a guanidine group, which are key to its chromatographic behavior and detection. The presence of the thiazole ring suggests UV absorbance, a prerequisite for HPLC-UV analysis. The guanidine group, being readily ionizable, makes the molecule highly suitable for detection by mass spectrometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of analytes that possess a UV chromophore.

Hypothetical Experimental Protocol for HPLC-UV Analysis
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Estimated at ~240 nm (based on the thiazole chromophore)
Run Time 10 minutes
Expected Performance Characteristics (HPLC-UV)
ParameterExpected Performance
Linearity (R²) > 0.998
Limit of Detection (LOD) 5-10 ng/mL
Limit of Quantification (LOQ) 15-30 ng/mL
Precision (%RSD) < 5%
Accuracy (%Recovery) 95-105%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1] This technique is particularly advantageous for analyzing complex matrices and for detecting analytes at very low concentrations.

Hypothetical Experimental Protocol for LC-MS/MS Analysis
ParameterCondition
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion (m/z) 156.06 -> Product ion (m/z) [fragment to be determined experimentally]
Run Time 5 minutes
Expected Performance Characteristics (LC-MS/MS)
ParameterExpected Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05-0.1 ng/mL
Limit of Quantification (LOQ) 0.15-0.3 ng/mL
Precision (%RSD) < 3%
Accuracy (%Recovery) 98-102%

Comparative Summary

FeatureHPLC-UVLC-MS/MS
Selectivity Moderate; relies on chromatographic separation and UV absorbance. Potential for interference from co-eluting compounds with similar UV spectra.High; based on both chromatographic retention time and the specific mass-to-charge ratio of the precursor and product ions.
Sensitivity Lower; typically in the nanogram per milliliter (ng/mL) range.Higher; capable of detecting analytes in the picogram per milliliter (pg/mL) to low nanogram per milliliter (ng/mL) range.
Speed Moderate run times.Faster run times are often achievable with UHPLC systems.
Cost Lower initial instrument cost and ongoing operational expenses.Higher initial instrument cost and more complex maintenance.
Complexity Relatively simple to operate and maintain.More complex instrumentation and method development.
Matrix Effects Less susceptible to matrix effects compared to LC-MS/MS.Can be prone to ion suppression or enhancement from matrix components, requiring careful sample preparation and internal standards.

Visualizing the Workflow

To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dilution Dilution & Filtration Sample->Dilution HPLC HPLC System Dilution->HPLC UV_Detector UV Detector HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1. Experimental workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Protein Precipitation or SPE Sample->Extraction LC LC System Extraction->LC MSMS Tandem Mass Spectrometer LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition MRM_Data MRM Data Data_Acquisition->MRM_Data Integration Peak Integration MRM_Data->Integration Quantification Quantification Integration->Quantification

Figure 2. Experimental workflow for LC-MS/MS analysis.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study.

  • HPLC-UV is a suitable and economical choice for routine analysis where high sensitivity is not required, such as in quality control of bulk materials or formulated products where the concentration of the analyte is expected to be relatively high. Its simplicity and robustness are key advantages.

  • LC-MS/MS is the superior technique when high sensitivity and selectivity are critical. This is particularly relevant for impurity profiling, metabolite identification in biological matrices, and pharmacokinetic studies where the analyte is present at trace levels. The enhanced selectivity of LC-MS/MS minimizes the risk of interference, leading to more reliable and accurate quantification.

For drug development professionals, LC-MS/MS would be the recommended platform for bioanalytical studies and for the detection of low-level impurities. HPLC-UV, however, remains a valuable tool for less demanding applications throughout the development process.

References

Safety Operating Guide

Proper Disposal of 4-Methylthiazol-2-ylguanidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Methylthiazol-2-ylguanidine hydrochloride. Adherence to these procedures is essential to mitigate risks and ensure compliance with institutional and regulatory standards.

Hazard Identification and Preliminary Assessment

Key Chemical Properties:

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
CAS Number100599-91-5[4]
Molecular FormulaC5H9ClN4S[4]
Molecular Weight192.67 g/mol [4]
Melting Point198-200°C[4]
Boiling Point346.7°C at 760 mmHg[4]
Flash Point163.5°C[4]
SolubilitySoluble in water[4]
StorageRefrigerator[4]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Segregation and Storage of Chemical Waste

Proper segregation and storage of chemical waste are paramount to preventing accidental reactions and ensuring safe disposal.

  • Waste Container: Collect waste this compound in a designated, compatible, and leak-proof container.[2][5] The original container is often a suitable choice.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][6]

  • Segregation: Store the waste container in a designated satellite accumulation area near the point of generation.[6] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[7]

Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1]

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer the waste chemical into the designated and labeled hazardous waste container. Avoid generating dust.

  • Container Management: Keep the waste container securely closed except when adding waste.[2][5]

  • Spill Management: In the event of a spill, evacuate the immediate area. For solid spills, sweep up the material and place it in the hazardous waste container.[1] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill before collection.[1][8]

  • Decontamination: Thoroughly clean any contaminated surfaces with soap and water.[1]

  • Waste Pickup: Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department or contracted hazardous waste disposal service.[2]

Disposal of Empty Containers:

Empty containers that previously held this compound must also be managed carefully.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (such as water, given its solubility).[5][6]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[2]

  • Final Disposal: After triple rinsing and air-drying, and once all hazardous chemical residues are removed, deface the original label and dispose of the container in the regular trash or recycling, as per institutional guidelines.[6]

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Have this compound waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer storage Store in Designated Satellite Accumulation Area transfer->storage segregate Segregate from Incompatible Materials storage->segregate spill Spill Occurred? segregate->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes pickup Schedule EHS/ Waste Vendor Pickup spill->pickup No spill_protocol->pickup end End: Waste Properly Disposed pickup->end

Caption: Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylthiazol-2-ylguanidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methylthiazol-2-ylguanidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.